PKUMDL-WQ-2201
Description
Propriétés
IUPAC Name |
2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPACBFAEZIPDRT-QGMBQPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PKUMDL-WQ-2201
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document details the molecular interactions, biochemical effects, and cellular consequences of PHGDH inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Allosteric Inhibition of PHGDH
This compound is a potent and selective, non-NAD+ competing allosteric inhibitor of the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH)[1]. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic route for the proliferation of certain cancer cells[2][3]. By binding to a computationally predicted allosteric site, designated as site II, this compound induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity[4][5]. This allosteric inhibition prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[6]. Consequently, this compound effectively suppresses the de novo synthesis of serine in cancer cells, leading to reduced tumor growth[1].
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzyme Inhibition Data
| Target | Inhibitor | IC50 (μM) | Notes |
| Wild-type PHGDH | This compound | 35.7 | Non-NAD+ competing allosteric inhibition.[1] |
| PHGDH mutant (T59A) | This compound | 69 | --- |
| PHGDH mutant (T56AK57A) | This compound | >300 | --- |
Table 2: Cell-Based Activity Data
| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) | Notes |
| MDA-MB-468 | Breast Cancer | Amplified | 7.7 | Highly sensitive. |
| HCC70 | Breast Cancer | Amplified | 10.8 | Highly sensitive. |
| ZR-75-1 | Breast Cancer | Non-amplified | >100 | Reduced sensitivity. |
| MDA-MB-231 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |
| MCF-7 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |
Signaling and Metabolic Pathways
The primary molecular target of this compound is PHGDH, a key enzyme in the serine biosynthesis pathway. Inhibition of PHGDH has significant downstream effects on cellular metabolism.
The Serine Biosynthesis Pathway
The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
PHGDH Enzyme Activity Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and the inhibitory effect of this compound.[6]
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Substrate solution: 3-Phosphoglycerate (3-PG)
-
Cofactor solution: NAD+
-
Detection reagents: Diaphorase, Resazurin
-
This compound
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).
-
Add 20 µL of PHGDH enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing 3-PG (final concentration 200 µM), NAD+ (final concentration 1 mM), diaphorase (final concentration 0.2 U/mL), and resazurin (final concentration 20 µM).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Cell Viability Assay
This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cell lines.[3][7]
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS
-
This compound
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO) to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.[1][8]
Materials:
-
MDA-MB-468 human breast cancer cells
-
Female immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice via intraperitoneal injection once daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
Visualizations of Experimental Workflows and Mechanisms
The following diagrams provide a visual representation of the key processes involved in the discovery and characterization of this compound.
Workflow for Identification of this compound
This diagram illustrates the structure-based virtual screening approach used to identify this compound.
Caption: The workflow for the rational design and identification of this compound as a PHGDH inhibitor.
Allosteric Inhibition Mechanism
This diagram illustrates the concept of allosteric inhibition of PHGDH by this compound.
Caption: A schematic representation of the allosteric inhibition of PHGDH by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Mechanism of Action of PKUMDL-WQ-2201
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document details the molecular interactions, biochemical effects, and cellular consequences of PHGDH inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Allosteric Inhibition of PHGDH
This compound is a potent and selective, non-NAD+ competing allosteric inhibitor of the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH)[1]. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic route for the proliferation of certain cancer cells[2][3]. By binding to a computationally predicted allosteric site, designated as site II, this compound induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity[4][5]. This allosteric inhibition prevents the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[6]. Consequently, this compound effectively suppresses the de novo synthesis of serine in cancer cells, leading to reduced tumor growth[1].
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzyme Inhibition Data
| Target | Inhibitor | IC50 (μM) | Notes |
| Wild-type PHGDH | This compound | 35.7 | Non-NAD+ competing allosteric inhibition.[1] |
| PHGDH mutant (T59A) | This compound | 69 | --- |
| PHGDH mutant (T56AK57A) | This compound | >300 | --- |
Table 2: Cell-Based Activity Data
| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) | Notes |
| MDA-MB-468 | Breast Cancer | Amplified | 7.7 | Highly sensitive. |
| HCC70 | Breast Cancer | Amplified | 10.8 | Highly sensitive. |
| ZR-75-1 | Breast Cancer | Non-amplified | >100 | Reduced sensitivity. |
| MDA-MB-231 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |
| MCF-7 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |
Signaling and Metabolic Pathways
The primary molecular target of this compound is PHGDH, a key enzyme in the serine biosynthesis pathway. Inhibition of PHGDH has significant downstream effects on cellular metabolism.
The Serine Biosynthesis Pathway
The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
PHGDH Enzyme Activity Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and the inhibitory effect of this compound.[6]
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Substrate solution: 3-Phosphoglycerate (3-PG)
-
Cofactor solution: NAD+
-
Detection reagents: Diaphorase, Resazurin (B115843)
-
This compound
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).
-
Add 20 µL of PHGDH enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing 3-PG (final concentration 200 µM), NAD+ (final concentration 1 mM), diaphorase (final concentration 0.2 U/mL), and resazurin (final concentration 20 µM).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Cell Viability Assay
This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cell lines.[3][7]
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS
-
This compound
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO) to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.[1][8]
Materials:
-
MDA-MB-468 human breast cancer cells
-
Female immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice via intraperitoneal injection once daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
Visualizations of Experimental Workflows and Mechanisms
The following diagrams provide a visual representation of the key processes involved in the discovery and characterization of this compound.
Workflow for Identification of this compound
This diagram illustrates the structure-based virtual screening approach used to identify this compound.
Caption: The workflow for the rational design and identification of this compound as a PHGDH inhibitor.
Allosteric Inhibition Mechanism
This diagram illustrates the concept of allosteric inhibition of PHGDH by this compound.
Caption: A schematic representation of the allosteric inhibition of PHGDH by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. aacrjournals.org [aacrjournals.org]
PKUMDL-WQ-2201: A Potent Allosteric Inhibitor of PHGDH for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for their growth and proliferation. The de novo serine biosynthesis pathway has emerged as a critical node in cancer metabolism, and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH), is a promising therapeutic target. PKUMDL-WQ-2201 is a novel, selective allosteric inhibitor of PHGDH that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on cancer cell signaling.
Introduction to PHGDH and its Role in Cancer
D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis, as well as maintaining cellular redox balance.[1][2] In many cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed or amplified, leading to increased serine synthesis that fuels rapid tumor growth and proliferation.[1][3] This dependency on PHGDH makes it an attractive target for therapeutic intervention.
This compound: A Selective Allosteric Inhibitor
This compound was identified through a rational, structure-based design approach as a potent and selective allosteric inhibitor of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This compound binds to a predicted allosteric site designated as "site II," leading to the stabilization of PHGDH in an inactive conformation.[4][5] This non-NAD+-competing mechanism of action offers potential advantages in terms of selectivity and reduced off-target effects.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (μM) | Inhibition Type | Binding Site |
| This compound | PHGDH | 35.7 | Allosteric, Non-NAD+-competing | Site II |
| This compound | PHGDH (T59A mutant) | 69 | - | - |
| This compound | PHGDH (T56A/K57A mutant) | >300 | - | - |
Data sourced from MedChemExpress.[6]
Table 2: Cellular Activity (EC50 Values)
| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) |
| MDA-MB-468 | Breast Cancer | Amplified | 6.90[4] |
| HCC70 | Breast Cancer | Amplified | 10.0[4] |
| ZR-75-1 | Breast Cancer | Non-dependent | >100[4] |
EC50 values represent the concentration required to inhibit cell viability by 50%.[4]
Table 3: In Vivo Efficacy in Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| NOD.CB17-Prkdc/J mice | MDA-MB-468 (orthotopic xenograft) | This compound | 5-20 mg/kg, i.p., once daily for 30 days | Substantial inhibition of tumor growth |
Data sourced from MedChemExpress and the primary research publication.[4][6]
Signaling Pathways and Experimental Workflows
Serine Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the central role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.
Caption: Serine biosynthesis pathway and allosteric inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical workflow for the discovery and characterization of a PHGDH inhibitor like this compound.
Caption: General experimental workflow for PHGDH inhibitor characterization.
Detailed Experimental Protocols
PHGDH Enzymatic Activity Assay
This protocol is based on the methodology described for the characterization of novel PHGDH inhibitors.[4][7]
Principle: The enzymatic activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter molecule (e.g., resazurin to the fluorescent resorufin) by diaphorase.
Materials:
-
Recombinant human PHGDH enzyme
-
Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Coupling Enzyme: Diaphorase
-
Reporter: Resazurin
-
Product Scavenger: Hydrazine sulfate (to prevent product inhibition)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplates (black, clear bottom)
-
Plate reader with fluorescence detection (Ex/Em: ~544/590 nm)
Procedure:
-
Prepare a master mix containing reaction buffer, NAD+, resazurin, diaphorase, and hydrazine sulfate.
-
Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO vehicle control.
-
Add the PHGDH enzyme to all wells except for the negative control (no enzyme).
-
Initiate the reaction by adding the substrate, 3-PG.
-
Immediately start monitoring the increase in fluorescence at room temperature for a set period (e.g., 30-60 minutes) using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This protocol is a standard method to assess the effect of a compound on cell proliferation.[4]
Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468, HCC70) and PHGDH-independent (e.g., ZR-75-1) cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates (white, opaque walls)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Mouse Xenograft Study
This protocol describes a typical orthotopic xenograft model to evaluate the anti-tumor efficacy of a compound in vivo.[4]
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD.CB17-Prkdc/J)
-
MDA-MB-468 human breast cancer cells
-
Matrigel
-
This compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control (e.g., saline, DMSO/Cremophor mixture)
-
Calipers for tumor measurement
Procedure:
-
Harvest MDA-MB-468 cells and resuspend them in a mixture of media and Matrigel.
-
Inject the cell suspension into the mammary fat pad of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection once daily for a specified duration (e.g., 30 days).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated anti-tumor activity in preclinical models of PHGDH-dependent cancers. Its unique mechanism of action and selectivity make it a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and a potential candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of cancer metabolism.
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-WQ-2201: A Potent Allosteric Inhibitor of PHGDH for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for their growth and proliferation. The de novo serine biosynthesis pathway has emerged as a critical node in cancer metabolism, and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH), is a promising therapeutic target. PKUMDL-WQ-2201 is a novel, selective allosteric inhibitor of PHGDH that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on cancer cell signaling.
Introduction to PHGDH and its Role in Cancer
D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis, as well as maintaining cellular redox balance.[1][2] In many cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed or amplified, leading to increased serine synthesis that fuels rapid tumor growth and proliferation.[1][3] This dependency on PHGDH makes it an attractive target for therapeutic intervention.
This compound: A Selective Allosteric Inhibitor
This compound was identified through a rational, structure-based design approach as a potent and selective allosteric inhibitor of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This compound binds to a predicted allosteric site designated as "site II," leading to the stabilization of PHGDH in an inactive conformation.[4][5] This non-NAD+-competing mechanism of action offers potential advantages in terms of selectivity and reduced off-target effects.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (μM) | Inhibition Type | Binding Site |
| This compound | PHGDH | 35.7 | Allosteric, Non-NAD+-competing | Site II |
| This compound | PHGDH (T59A mutant) | 69 | - | - |
| This compound | PHGDH (T56A/K57A mutant) | >300 | - | - |
Data sourced from MedChemExpress.[6]
Table 2: Cellular Activity (EC50 Values)
| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) |
| MDA-MB-468 | Breast Cancer | Amplified | 6.90[4] |
| HCC70 | Breast Cancer | Amplified | 10.0[4] |
| ZR-75-1 | Breast Cancer | Non-dependent | >100[4] |
EC50 values represent the concentration required to inhibit cell viability by 50%.[4]
Table 3: In Vivo Efficacy in Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| NOD.CB17-Prkdc/J mice | MDA-MB-468 (orthotopic xenograft) | This compound | 5-20 mg/kg, i.p., once daily for 30 days | Substantial inhibition of tumor growth |
Data sourced from MedChemExpress and the primary research publication.[4][6]
Signaling Pathways and Experimental Workflows
Serine Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the central role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.
Caption: Serine biosynthesis pathway and allosteric inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical workflow for the discovery and characterization of a PHGDH inhibitor like this compound.
Caption: General experimental workflow for PHGDH inhibitor characterization.
Detailed Experimental Protocols
PHGDH Enzymatic Activity Assay
This protocol is based on the methodology described for the characterization of novel PHGDH inhibitors.[4][7]
Principle: The enzymatic activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter molecule (e.g., resazurin (B115843) to the fluorescent resorufin) by diaphorase.
Materials:
-
Recombinant human PHGDH enzyme
-
Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Coupling Enzyme: Diaphorase
-
Reporter: Resazurin
-
Product Scavenger: Hydrazine (B178648) sulfate (B86663) (to prevent product inhibition)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplates (black, clear bottom)
-
Plate reader with fluorescence detection (Ex/Em: ~544/590 nm)
Procedure:
-
Prepare a master mix containing reaction buffer, NAD+, resazurin, diaphorase, and hydrazine sulfate.
-
Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO vehicle control.
-
Add the PHGDH enzyme to all wells except for the negative control (no enzyme).
-
Initiate the reaction by adding the substrate, 3-PG.
-
Immediately start monitoring the increase in fluorescence at room temperature for a set period (e.g., 30-60 minutes) using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This protocol is a standard method to assess the effect of a compound on cell proliferation.[4]
Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468, HCC70) and PHGDH-independent (e.g., ZR-75-1) cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates (white, opaque walls)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Mouse Xenograft Study
This protocol describes a typical orthotopic xenograft model to evaluate the anti-tumor efficacy of a compound in vivo.[4]
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD.CB17-Prkdc/J)
-
MDA-MB-468 human breast cancer cells
-
Matrigel
-
This compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control (e.g., saline, DMSO/Cremophor mixture)
-
Calipers for tumor measurement
Procedure:
-
Harvest MDA-MB-468 cells and resuspend them in a mixture of media and Matrigel.
-
Inject the cell suspension into the mammary fat pad of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection once daily for a specified duration (e.g., 30 days).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated anti-tumor activity in preclinical models of PHGDH-dependent cancers. Its unique mechanism of action and selectivity make it a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and a potential candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of cancer metabolism.
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Modulator PKUMDL-WQ-2201 and its Impact on the Serine Biosynthesis Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PKUMDL-WQ-2201 on the serine biosynthesis pathway. This compound is a novel, selective, allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] This pathway is a critical component of cellular metabolism, providing the necessary building blocks for proteins, nucleotides, and lipids, and is often upregulated in various cancers to support rapid proliferation.[5][6][7] Understanding the mechanism and quantitative effects of this compound is crucial for its development as a potential therapeutic agent.
Mechanism of Action
This compound functions as a non-NAD+-competing allosteric inhibitor of PHGDH.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate (3-phosphoglycerate) and cofactor (NAD+) bind.[8] By binding to this allosteric site, this compound induces a conformational change in the enzyme that reduces its catalytic activity, thereby inhibiting the entire serine biosynthesis pathway.[9]
Quantitative Effects of this compound
The inhibitory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Enzymatic Inhibition
| Target | Inhibitor | IC50 (μM) | Notes |
| Wild-type PHGDH | This compound | 35.7 | Non-NAD+-competing allosteric inhibition.[1][2][3] |
| PHGDH Mutant (T59A) | This compound | 69 | |
| PHGDH Mutant (T56AK57A) | This compound | >300 |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (μM) | Notes |
| MDA-MB-468 | PHGDH-amplified Breast Cancer | 7.7 | Demonstrates selectivity for PHGDH-amplified cells.[1] |
| HCC70 | PHGDH-amplified Breast Cancer | 10.8 | [1] |
Table 3: In Vivo Efficacy in Xenograft Model
| Xenograft Model | Treatment | Dosage | Duration | Outcome |
| MDA-MB-468 | This compound | 5-20 mg/kg (i.p.) | Once daily for 30 days | Substantial inhibition of tumor growth compared to vehicle.[1][9] |
Table 4: Metabolic Flux Analysis using U-¹³C-Glucose Labeling
| Metabolite | Isotopologue | Effect of this compound Treatment | Implication |
| Uridine Triphosphate (UTP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |
| Adenosine Triphosphate (ATP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |
| Glutathione | m+2 | Decrease | Inhibition of metabolism downstream of serine and glycine synthesis.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the serine biosynthesis pathway, the experimental workflow for metabolic flux analysis, and the logical relationship of this compound's effects.
Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.
Caption: Experimental workflow for U-¹³C-glucose stable isotope labeling to assess metabolic flux.
Caption: Logical flow of the effects of this compound from enzyme inhibition to anti-tumor activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PHGDH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHGDH.
-
Methodology:
-
Recombinant human PHGDH enzyme is purified.
-
The enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate 3-phosphoglycerate and the cofactor NAD+.
-
The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell viability.
-
Methodology:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 10 nM to 100 μM) for 3 days.[1]
-
Cell viability is assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.
-
EC50 values are determined from the resulting dose-response curves.
-
U-¹³C-Glucose Stable Isotope Labeling and Metabolite Analysis
-
Objective: To trace the flow of carbon from glucose into the serine biosynthesis pathway and downstream metabolites.
-
Methodology:
-
Cancer cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).
-
The culture medium is then replaced with a medium containing U-¹³C-glucose as the sole glucose source.
-
Cells are incubated for a defined period to allow for the incorporation of the ¹³C label into various metabolites.
-
Metabolites are extracted from the cells, typically using a cold methanol-water solution.
-
The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of serine, glycine, ATP, UTP, glutathione, and other relevant metabolites.[9]
-
The fractional labeling of each metabolite is calculated to determine the effect of this compound on metabolic flux.
-
In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).[9]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5-20 mg/kg), while the control group receives a vehicle solution.[1]
-
Tumor volume is measured regularly (e.g., every 2 days) for the duration of the study (e.g., 30 days).[9]
-
At the end of the study, tumors are excised and weighed, and the data is analyzed to compare tumor growth between the treated and control groups.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of PHGDH that effectively disrupts the serine biosynthesis pathway. This inhibition leads to a reduction in the synthesis of serine and downstream metabolites crucial for cancer cell proliferation, ultimately resulting in the suppression of tumor growth. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a targeted therapeutic agent for cancers that are dependent on the de novo serine synthesis pathway. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKUMDL WQ 2201 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Modulator PKUMDL-WQ-2201 and its Impact on the Serine Biosynthesis Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PKUMDL-WQ-2201 on the serine biosynthesis pathway. This compound is a novel, selective, allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] This pathway is a critical component of cellular metabolism, providing the necessary building blocks for proteins, nucleotides, and lipids, and is often upregulated in various cancers to support rapid proliferation.[5][6][7] Understanding the mechanism and quantitative effects of this compound is crucial for its development as a potential therapeutic agent.
Mechanism of Action
This compound functions as a non-NAD+-competing allosteric inhibitor of PHGDH.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate (3-phosphoglycerate) and cofactor (NAD+) bind.[8] By binding to this allosteric site, this compound induces a conformational change in the enzyme that reduces its catalytic activity, thereby inhibiting the entire serine biosynthesis pathway.[9]
Quantitative Effects of this compound
The inhibitory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Enzymatic Inhibition
| Target | Inhibitor | IC50 (μM) | Notes |
| Wild-type PHGDH | This compound | 35.7 | Non-NAD+-competing allosteric inhibition.[1][2][3] |
| PHGDH Mutant (T59A) | This compound | 69 | |
| PHGDH Mutant (T56AK57A) | This compound | >300 |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (μM) | Notes |
| MDA-MB-468 | PHGDH-amplified Breast Cancer | 7.7 | Demonstrates selectivity for PHGDH-amplified cells.[1] |
| HCC70 | PHGDH-amplified Breast Cancer | 10.8 | [1] |
Table 3: In Vivo Efficacy in Xenograft Model
| Xenograft Model | Treatment | Dosage | Duration | Outcome |
| MDA-MB-468 | This compound | 5-20 mg/kg (i.p.) | Once daily for 30 days | Substantial inhibition of tumor growth compared to vehicle.[1][9] |
Table 4: Metabolic Flux Analysis using U-¹³C-Glucose Labeling
| Metabolite | Isotopologue | Effect of this compound Treatment | Implication |
| Uridine Triphosphate (UTP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |
| Adenosine Triphosphate (ATP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |
| Glutathione | m+2 | Decrease | Inhibition of metabolism downstream of serine and glycine (B1666218) synthesis.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the serine biosynthesis pathway, the experimental workflow for metabolic flux analysis, and the logical relationship of this compound's effects.
Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.
Caption: Experimental workflow for U-¹³C-glucose stable isotope labeling to assess metabolic flux.
Caption: Logical flow of the effects of this compound from enzyme inhibition to anti-tumor activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PHGDH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHGDH.
-
Methodology:
-
Recombinant human PHGDH enzyme is purified.
-
The enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate 3-phosphoglycerate and the cofactor NAD+.
-
The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell viability.
-
Methodology:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 10 nM to 100 μM) for 3 days.[1]
-
Cell viability is assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.
-
EC50 values are determined from the resulting dose-response curves.
-
U-¹³C-Glucose Stable Isotope Labeling and Metabolite Analysis
-
Objective: To trace the flow of carbon from glucose into the serine biosynthesis pathway and downstream metabolites.
-
Methodology:
-
Cancer cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).
-
The culture medium is then replaced with a medium containing U-¹³C-glucose as the sole glucose source.
-
Cells are incubated for a defined period to allow for the incorporation of the ¹³C label into various metabolites.
-
Metabolites are extracted from the cells, typically using a cold methanol-water solution.
-
The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of serine, glycine, ATP, UTP, glutathione, and other relevant metabolites.[9]
-
The fractional labeling of each metabolite is calculated to determine the effect of this compound on metabolic flux.
-
In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).[9]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5-20 mg/kg), while the control group receives a vehicle solution.[1]
-
Tumor volume is measured regularly (e.g., every 2 days) for the duration of the study (e.g., 30 days).[9]
-
At the end of the study, tumors are excised and weighed, and the data is analyzed to compare tumor growth between the treated and control groups.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of PHGDH that effectively disrupts the serine biosynthesis pathway. This inhibition leads to a reduction in the synthesis of serine and downstream metabolites crucial for cancer cell proliferation, ultimately resulting in the suppression of tumor growth. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a targeted therapeutic agent for cancers that are dependent on the de novo serine synthesis pathway. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKUMDL WQ 2201 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phosphoglycerate Dehydrogenase (PHGDH) in Cancer Metabolism and its Inhibition by PKUMDL-WQ-2201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway (SSP) has emerged as a critical metabolic node in various malignancies, with the enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzing the first, rate-limiting step. Overexpression of PHGDH is observed in a range of cancers, including breast cancer, melanoma, and glioma, and is associated with tumor growth, metastasis, and therapeutic resistance.[1][2][3] This dependency presents a therapeutic vulnerability. PKUMDL-WQ-2201 is a novel, allosteric inhibitor of PHGDH that has demonstrated selective anti-proliferative activity against PHGDH-dependent cancer cells and in vivo tumor growth suppression. This technical guide provides an in-depth overview of the role of PHGDH in cancer metabolism, the mechanism of action of this compound, and detailed experimental protocols for their investigation.
PHGDH and the Serine Synthesis Pathway in Cancer
The serine synthesis pathway (SSP) is a metabolic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce L-serine.[4] PHGDH, a NAD-dependent dehydrogenase, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the initial and committed step of this pathway.[5][6] Serine is not only a crucial component for protein synthesis but also serves as a precursor for a multitude of other essential biomolecules that fuel cancer cell proliferation, including:
-
Nucleotides: Serine provides one-carbon units for the synthesis of purines and thymidylate.[7]
-
Amino Acids: It is a precursor for glycine and cysteine biosynthesis.
-
Lipids: Serine is essential for the synthesis of sphingolipids and phosphatidylserine.
-
Redox Homeostasis: The pathway contributes to the generation of NADPH and glutathione, which are critical for antioxidant defense.[5]
In many cancer types, the expression of PHGDH is upregulated through various mechanisms, including gene amplification and transcriptional activation by oncogenes such as c-MYC.[5][8] This heightened PHGDH activity allows cancer cells to sustain a high rate of serine biosynthesis, rendering them dependent on this pathway for survival and proliferation, even when exogenous serine is available.[6][8]
Signaling Pathways Involving PHGDH
The regulation and downstream effects of PHGDH are integrated with major oncogenic signaling pathways.
Caption: PHGDH in the Serine Synthesis Pathway and its Regulation.
This compound: A Potent and Selective Allosteric PHGDH Inhibitor
This compound is a small molecule inhibitor of PHGDH, identified through rational drug design.[9] It acts as a non-NAD+-competing allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[10][11] This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant PHGDH inhibitors for comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| Target | Human PHGDH | Wild-Type Enzyme |
| IC₅₀ | 35.7 µM[10] | Allosteric, non-NAD+-competing |
| Mutant PHGDH (T59A) IC₅₀ | 69 µM[10] | Reduced sensitivity |
| Mutant PHGDH (T56AK57A) IC₅₀ | >300 µM[10] | Significantly reduced sensitivity |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | EC₅₀ |
| MDA-MB-468 | Amplified[10] | 7.7 µM[10] |
| HCC70 | Amplified[10] | 10.8 µM[10] |
| ZR-75-1 | Non-amplified[9] | >100 µM (approx. 13-18 fold less active)[9] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment | Outcome |
| Xenograft Mice | MDA-MB-468[10] | 5-20 mg/kg, i.p., daily for 30 days[10] | Substantial inhibition of tumor growth[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PHGDH activity and the effects of its inhibitors. The following sections provide protocols for key experiments.
PHGDH Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (containing 3-PG and NAD+)
-
PHGDH Developer
-
NADH Standard
-
Purified PHGDH or cell/tissue lysate
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to clarify and collect the supernatant (lysate).
-
NADH Standard Curve: Prepare a dilution series of the NADH standard in PHGDH Assay Buffer.
-
Reaction Setup: In a 96-well plate, add sample lysate, positive control (purified PHGDH), and NADH standards to respective wells. Adjust the volume with Assay Buffer.
-
Reaction Initiation: Prepare a Reaction Mix containing PHGDH Substrate and PHGDH Developer. For background control wells, prepare a mix with only the developer. Add the appropriate mix to each well.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[12]
-
Calculation: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate PHGDH activity based on the NADH standard curve after subtracting the background.
Cell Viability Assay
This protocol determines the effect of PHGDH inhibitors on the proliferation of cancer cells.
Materials:
-
PHGDH-amplified (e.g., MDA-MB-468) and non-amplified cancer cell lines
-
Complete cell culture medium
-
This compound or other test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 3-5 days).[13]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.
Stable Isotope Tracing of Serine Synthesis
This method traces the incorporation of glucose-derived carbons into serine to directly measure the flux through the SSP.
Materials:
-
PHGDH-dependent cancer cell line
-
Serine-free cell culture medium
-
[U-¹³C]-glucose
-
This compound
-
Methanol/water extraction buffer (80:20)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a specified duration.
-
Isotope Labeling: Replace the medium with serine-free medium containing [U-¹³C]-glucose and incubate for a defined period (e.g., 8-24 hours).[9][13]
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then extract intracellular metabolites with ice-cold 80% methanol.[13]
-
Sample Preparation: Scrape the cells, transfer the extracts, and centrifuge to pellet cell debris. Collect the supernatant for analysis.[13]
-
LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with ¹³C (M+3 serine).[13]
-
Data Interpretation: A decrease in the M+3 serine fraction in inhibitor-treated cells compared to control indicates inhibition of de novo serine synthesis from glucose.
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of a PHGDH inhibitor.
Logical Relationships in PHGDH Inhibition
The therapeutic rationale for targeting PHGDH is based on a clear logical cascade of events.
Caption: The causal chain from PHGDH inhibition to tumor suppression.
Conclusion
PHGDH represents a validated and compelling target in cancer metabolism. Its role as the gatekeeper of the serine synthesis pathway makes it a critical node for the proliferation and survival of a subset of cancers. The development of selective, allosteric inhibitors like this compound provides a promising therapeutic strategy to exploit this metabolic vulnerability. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry to further investigate the biology of PHGDH and advance the development of novel anticancer agents targeting this pathway. Future work will likely focus on optimizing the pharmacokinetic properties of PHGDH inhibitors, identifying patient stratification biomarkers, and exploring combination therapies to overcome potential resistance mechanisms.[2]
References
- 1. A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 7. rupress.org [rupress.org]
- 8. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. benchchem.com [benchchem.com]
The Role of Phosphoglycerate Dehydrogenase (PHGDH) in Cancer Metabolism and its Inhibition by PKUMDL-WQ-2201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway (SSP) has emerged as a critical metabolic node in various malignancies, with the enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzing the first, rate-limiting step. Overexpression of PHGDH is observed in a range of cancers, including breast cancer, melanoma, and glioma, and is associated with tumor growth, metastasis, and therapeutic resistance.[1][2][3] This dependency presents a therapeutic vulnerability. PKUMDL-WQ-2201 is a novel, allosteric inhibitor of PHGDH that has demonstrated selective anti-proliferative activity against PHGDH-dependent cancer cells and in vivo tumor growth suppression. This technical guide provides an in-depth overview of the role of PHGDH in cancer metabolism, the mechanism of action of this compound, and detailed experimental protocols for their investigation.
PHGDH and the Serine Synthesis Pathway in Cancer
The serine synthesis pathway (SSP) is a metabolic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to produce L-serine.[4] PHGDH, a NAD-dependent dehydrogenase, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the initial and committed step of this pathway.[5][6] Serine is not only a crucial component for protein synthesis but also serves as a precursor for a multitude of other essential biomolecules that fuel cancer cell proliferation, including:
-
Nucleotides: Serine provides one-carbon units for the synthesis of purines and thymidylate.[7]
-
Amino Acids: It is a precursor for glycine (B1666218) and cysteine biosynthesis.
-
Lipids: Serine is essential for the synthesis of sphingolipids and phosphatidylserine.
-
Redox Homeostasis: The pathway contributes to the generation of NADPH and glutathione, which are critical for antioxidant defense.[5]
In many cancer types, the expression of PHGDH is upregulated through various mechanisms, including gene amplification and transcriptional activation by oncogenes such as c-MYC.[5][8] This heightened PHGDH activity allows cancer cells to sustain a high rate of serine biosynthesis, rendering them dependent on this pathway for survival and proliferation, even when exogenous serine is available.[6][8]
Signaling Pathways Involving PHGDH
The regulation and downstream effects of PHGDH are integrated with major oncogenic signaling pathways.
Caption: PHGDH in the Serine Synthesis Pathway and its Regulation.
This compound: A Potent and Selective Allosteric PHGDH Inhibitor
This compound is a small molecule inhibitor of PHGDH, identified through rational drug design.[9] It acts as a non-NAD+-competing allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[10][11] This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant PHGDH inhibitors for comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| Target | Human PHGDH | Wild-Type Enzyme |
| IC₅₀ | 35.7 µM[10] | Allosteric, non-NAD+-competing |
| Mutant PHGDH (T59A) IC₅₀ | 69 µM[10] | Reduced sensitivity |
| Mutant PHGDH (T56AK57A) IC₅₀ | >300 µM[10] | Significantly reduced sensitivity |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | EC₅₀ |
| MDA-MB-468 | Amplified[10] | 7.7 µM[10] |
| HCC70 | Amplified[10] | 10.8 µM[10] |
| ZR-75-1 | Non-amplified[9] | >100 µM (approx. 13-18 fold less active)[9] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment | Outcome |
| Xenograft Mice | MDA-MB-468[10] | 5-20 mg/kg, i.p., daily for 30 days[10] | Substantial inhibition of tumor growth[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PHGDH activity and the effects of its inhibitors. The following sections provide protocols for key experiments.
PHGDH Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (containing 3-PG and NAD+)
-
PHGDH Developer
-
NADH Standard
-
Purified PHGDH or cell/tissue lysate
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to clarify and collect the supernatant (lysate).
-
NADH Standard Curve: Prepare a dilution series of the NADH standard in PHGDH Assay Buffer.
-
Reaction Setup: In a 96-well plate, add sample lysate, positive control (purified PHGDH), and NADH standards to respective wells. Adjust the volume with Assay Buffer.
-
Reaction Initiation: Prepare a Reaction Mix containing PHGDH Substrate and PHGDH Developer. For background control wells, prepare a mix with only the developer. Add the appropriate mix to each well.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[12]
-
Calculation: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate PHGDH activity based on the NADH standard curve after subtracting the background.
Cell Viability Assay
This protocol determines the effect of PHGDH inhibitors on the proliferation of cancer cells.
Materials:
-
PHGDH-amplified (e.g., MDA-MB-468) and non-amplified cancer cell lines
-
Complete cell culture medium
-
This compound or other test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 3-5 days).[13]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.
Stable Isotope Tracing of Serine Synthesis
This method traces the incorporation of glucose-derived carbons into serine to directly measure the flux through the SSP.
Materials:
-
PHGDH-dependent cancer cell line
-
Serine-free cell culture medium
-
[U-¹³C]-glucose
-
This compound
-
Methanol/water extraction buffer (80:20)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a specified duration.
-
Isotope Labeling: Replace the medium with serine-free medium containing [U-¹³C]-glucose and incubate for a defined period (e.g., 8-24 hours).[9][13]
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then extract intracellular metabolites with ice-cold 80% methanol.[13]
-
Sample Preparation: Scrape the cells, transfer the extracts, and centrifuge to pellet cell debris. Collect the supernatant for analysis.[13]
-
LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with ¹³C (M+3 serine).[13]
-
Data Interpretation: A decrease in the M+3 serine fraction in inhibitor-treated cells compared to control indicates inhibition of de novo serine synthesis from glucose.
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of a PHGDH inhibitor.
Logical Relationships in PHGDH Inhibition
The therapeutic rationale for targeting PHGDH is based on a clear logical cascade of events.
Caption: The causal chain from PHGDH inhibition to tumor suppression.
Conclusion
PHGDH represents a validated and compelling target in cancer metabolism. Its role as the gatekeeper of the serine synthesis pathway makes it a critical node for the proliferation and survival of a subset of cancers. The development of selective, allosteric inhibitors like this compound provides a promising therapeutic strategy to exploit this metabolic vulnerability. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry to further investigate the biology of PHGDH and advance the development of novel anticancer agents targeting this pathway. Future work will likely focus on optimizing the pharmacokinetic properties of PHGDH inhibitors, identifying patient stratification biomarkers, and exploring combination therapies to overcome potential resistance mechanisms.[2]
References
- 1. A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 7. rupress.org [rupress.org]
- 8. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. benchchem.com [benchchem.com]
Target Validation of PKUMDL-WQ-2201 in Breast Cancer Cells: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides an in-depth overview of the target validation of PKUMDL-WQ-2201, a novel allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), in the context of breast cancer. PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in cancer to support rapid proliferation. This compound was identified through a structure-based design approach and has demonstrated selective efficacy in PHGDH-amplified breast cancer models. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to validate PHGDH as the direct target of this compound. It is intended for researchers, scientists, and drug development professionals working in oncology and metabolic pathways.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of uncontrolled growth. The de novo serine synthesis pathway is a critical metabolic route that diverts glycolytic intermediates towards the production of serine and its downstream metabolites, which are essential for nucleotide, lipid, and protein synthesis. Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway and its amplification and overexpression have been identified in various malignancies, including breast cancer.[1][2] This makes PHGDH an attractive therapeutic target.
This compound is a potent and selective allosteric inhibitor of PHGDH.[3][4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This can offer advantages in terms of specificity and reduced potential for off-target effects. This guide outlines the comprehensive validation of PHGDH as the molecular target of this compound in breast cancer cells.
This compound: Mechanism of Action and Efficacy
This compound acts as a non-NAD+-competing allosteric inhibitor of PHGDH.[4] Its binding to a site distinct from the active site leads to a reduction in the enzyme's catalytic efficiency, thereby suppressing the de novo synthesis of serine in cancer cells.[4]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound
| Target | Inhibitor | IC50 (μM) | Notes |
| Wild-Type PHGDH | This compound | 35.7 | Non-NAD+-competing allosteric inhibition.[4][5][6] |
| PHGDH Mutant (T59A) | This compound | 69 | Demonstrates binding to a specific allosteric site.[4] |
| PHGDH Mutant (T56A/K57A) | This compound | >300 | Further confirms the binding site specificity.[4] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | Inhibitor | EC50 (μM) | Assay |
| MDA-MB-468 | Amplified | This compound | 6.90 (or 7.7) | Cell Viability[3][4] |
| HCC70 | Amplified | This compound | 10.0 (or 10.8) | Cell Viability[3][4] |
| ZR-75-1 | Non-amplified | This compound | >100 | Cell Viability[3] |
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Model | Cell Line | Treatment | Dosage | Duration | Outcome |
| Mouse Xenograft | MDA-MB-468 | This compound | 5-20 mg/kg (i.p., daily) | 30 days | Substantial inhibition of tumor growth.[3][4] |
Signaling Pathways and Experimental Workflows
Serine Synthesis Pathway and this compound Inhibition
The following diagram illustrates the de novo serine synthesis pathway and the point of inhibition by this compound.
Target Validation Workflow
The validation of PHGDH as the target of this compound follows a multi-step experimental workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the target validation of this compound.
PHGDH Enzymatic Inhibition Assay
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a fluorescent substrate.
Materials:
-
Recombinant human PHGDH protein
-
Assay Buffer: 18 mM BIS-TRIS propane (B168953) (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione
-
Substrates: 3-Phosphoglycerate (3-PG) and NAD+
-
Coupling Enzyme: Diaphorase
-
Fluorescent Probe: Resazurin (B115843)
-
This compound stock solution in DMSO
-
384-well black, solid-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound dilutions and DMSO (for controls) into the wells of a 384-well plate.
-
Add a solution of PHGDH enzyme in assay buffer to all wells except for the "no-enzyme" control wells.
-
Prepare a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin in assay buffer.
-
Initiate the reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence of the product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT-Based)
This colorimetric assay assesses the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
PHGDH-amplified (e.g., MDA-MB-468, HCC70) and non-amplified (e.g., ZR-75-1) breast cancer cell lines.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the cells with the compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
CRISPR/Cas9-Mediated PHGDH Knockout for On-Target Validation
This protocol is used to generate PHGDH knockout cell lines to confirm that the cytotoxic effects of this compound are dependent on the presence of its target.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-468).
-
CRISPR/Cas9 plasmid system with a guide RNA (gRNA) targeting PHGDH.
-
Transfection reagent.
-
Puromycin or other selection antibiotic.
-
96-well plates for single-cell cloning.
-
Reagents for Western blotting (see protocol 4.4).
Procedure:
-
Design and clone a gRNA sequence targeting an early exon of the PHGDH gene into a Cas9-expressing vector.
-
Transfect the breast cancer cells with the PHGDH-targeting CRISPR/Cas9 plasmid.
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.
-
Expand the single-cell clones and screen for PHGDH knockout by Western blot analysis.
-
Validate the on-target effects of this compound by performing a cell viability assay (as in protocol 4.2) on the wild-type and PHGDH knockout cell lines. A significant reduction in the compound's potency in the knockout cells confirms on-target activity.
Western Blotting for PHGDH Expression
This technique is used to detect and quantify the levels of PHGDH protein in cell lysates.
Materials:
-
Cell lysates from breast cancer cell lines.
-
Protein lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: anti-PHGDH.
-
Primary antibody: anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
Breast Cancer Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
MDA-MB-468 breast cancer cells.
-
Matrigel.
-
This compound formulation for intraperitoneal (i.p.) injection.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After the predetermined treatment period (e.g., 30 days), euthanize the mice and excise the tumors for further analysis.
-
Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of this compound.
Conclusion
The comprehensive target validation workflow described in this guide provides robust evidence for the mechanism of action of this compound. The biochemical assays confirm direct inhibition of PHGDH, while cell-based assays demonstrate on-target engagement and selective cytotoxicity in PHGDH-amplified breast cancer cells. Furthermore, the in vivo studies validate the therapeutic potential of targeting the de novo serine synthesis pathway with this compound in a preclinical setting. This body of evidence strongly supports the continued development of this compound as a targeted therapy for breast cancers dependent on the serine synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Target Validation of PKUMDL-WQ-2201 in Breast Cancer Cells: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides an in-depth overview of the target validation of PKUMDL-WQ-2201, a novel allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), in the context of breast cancer. PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in cancer to support rapid proliferation. This compound was identified through a structure-based design approach and has demonstrated selective efficacy in PHGDH-amplified breast cancer models. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to validate PHGDH as the direct target of this compound. It is intended for researchers, scientists, and drug development professionals working in oncology and metabolic pathways.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of uncontrolled growth. The de novo serine synthesis pathway is a critical metabolic route that diverts glycolytic intermediates towards the production of serine and its downstream metabolites, which are essential for nucleotide, lipid, and protein synthesis. Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway and its amplification and overexpression have been identified in various malignancies, including breast cancer.[1][2] This makes PHGDH an attractive therapeutic target.
This compound is a potent and selective allosteric inhibitor of PHGDH.[3][4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This can offer advantages in terms of specificity and reduced potential for off-target effects. This guide outlines the comprehensive validation of PHGDH as the molecular target of this compound in breast cancer cells.
This compound: Mechanism of Action and Efficacy
This compound acts as a non-NAD+-competing allosteric inhibitor of PHGDH.[4] Its binding to a site distinct from the active site leads to a reduction in the enzyme's catalytic efficiency, thereby suppressing the de novo synthesis of serine in cancer cells.[4]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound
| Target | Inhibitor | IC50 (μM) | Notes |
| Wild-Type PHGDH | This compound | 35.7 | Non-NAD+-competing allosteric inhibition.[4][5][6] |
| PHGDH Mutant (T59A) | This compound | 69 | Demonstrates binding to a specific allosteric site.[4] |
| PHGDH Mutant (T56A/K57A) | This compound | >300 | Further confirms the binding site specificity.[4] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | Inhibitor | EC50 (μM) | Assay |
| MDA-MB-468 | Amplified | This compound | 6.90 (or 7.7) | Cell Viability[3][4] |
| HCC70 | Amplified | This compound | 10.0 (or 10.8) | Cell Viability[3][4] |
| ZR-75-1 | Non-amplified | This compound | >100 | Cell Viability[3] |
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Model | Cell Line | Treatment | Dosage | Duration | Outcome |
| Mouse Xenograft | MDA-MB-468 | This compound | 5-20 mg/kg (i.p., daily) | 30 days | Substantial inhibition of tumor growth.[3][4] |
Signaling Pathways and Experimental Workflows
Serine Synthesis Pathway and this compound Inhibition
The following diagram illustrates the de novo serine synthesis pathway and the point of inhibition by this compound.
Target Validation Workflow
The validation of PHGDH as the target of this compound follows a multi-step experimental workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the target validation of this compound.
PHGDH Enzymatic Inhibition Assay
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a fluorescent substrate.
Materials:
-
Recombinant human PHGDH protein
-
Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione
-
Substrates: 3-Phosphoglycerate (3-PG) and NAD+
-
Coupling Enzyme: Diaphorase
-
Fluorescent Probe: Resazurin
-
This compound stock solution in DMSO
-
384-well black, solid-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound dilutions and DMSO (for controls) into the wells of a 384-well plate.
-
Add a solution of PHGDH enzyme in assay buffer to all wells except for the "no-enzyme" control wells.
-
Prepare a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin in assay buffer.
-
Initiate the reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence of the product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT-Based)
This colorimetric assay assesses the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
PHGDH-amplified (e.g., MDA-MB-468, HCC70) and non-amplified (e.g., ZR-75-1) breast cancer cell lines.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the cells with the compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
CRISPR/Cas9-Mediated PHGDH Knockout for On-Target Validation
This protocol is used to generate PHGDH knockout cell lines to confirm that the cytotoxic effects of this compound are dependent on the presence of its target.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-468).
-
CRISPR/Cas9 plasmid system with a guide RNA (gRNA) targeting PHGDH.
-
Transfection reagent.
-
Puromycin or other selection antibiotic.
-
96-well plates for single-cell cloning.
-
Reagents for Western blotting (see protocol 4.4).
Procedure:
-
Design and clone a gRNA sequence targeting an early exon of the PHGDH gene into a Cas9-expressing vector.
-
Transfect the breast cancer cells with the PHGDH-targeting CRISPR/Cas9 plasmid.
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.
-
Expand the single-cell clones and screen for PHGDH knockout by Western blot analysis.
-
Validate the on-target effects of this compound by performing a cell viability assay (as in protocol 4.2) on the wild-type and PHGDH knockout cell lines. A significant reduction in the compound's potency in the knockout cells confirms on-target activity.
Western Blotting for PHGDH Expression
This technique is used to detect and quantify the levels of PHGDH protein in cell lysates.
Materials:
-
Cell lysates from breast cancer cell lines.
-
Protein lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: anti-PHGDH.
-
Primary antibody: anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
Breast Cancer Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
MDA-MB-468 breast cancer cells.
-
Matrigel.
-
This compound formulation for intraperitoneal (i.p.) injection.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After the predetermined treatment period (e.g., 30 days), euthanize the mice and excise the tumors for further analysis.
-
Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of this compound.
Conclusion
The comprehensive target validation workflow described in this guide provides robust evidence for the mechanism of action of this compound. The biochemical assays confirm direct inhibition of PHGDH, while cell-based assays demonstrate on-target engagement and selective cytotoxicity in PHGDH-amplified breast cancer cells. Furthermore, the in vivo studies validate the therapeutic potential of targeting the de novo serine synthesis pathway with this compound in a preclinical setting. This body of evidence strongly supports the continued development of this compound as a targeted therapy for breast cancers dependent on the serine synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Understanding the Selectivity of PKUMDL-WQ-2201 for PHGDH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective allosteric inhibitor PKUMDL-WQ-2201 and its interaction with the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), a key player in cancer metabolism. This document details the quantitative measures of its inhibitory activity, the experimental protocols used to determine its selectivity, and the underlying biochemical pathways.
Core Data Presentation
The selectivity and potency of this compound have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound
| Target | IC50 (μM) | Notes |
| Wild-Type PHGDH | 35.7 ± 8.6 | Allosteric, non-NAD+-competing inhibition.[1][2] |
| PHGDH Mutant (T59A) | 69 ± 40 | Mutation in the predicted allosteric binding site II reduces inhibitor potency.[3] |
| PHGDH Mutant (T56A/K57A) | >300 | Key residues in the predicted allosteric site II are crucial for inhibitor binding.[3] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | EC50 (μM) | Notes |
| MDA-MB-468 | Amplified | 6.90 | Demonstrates high sensitivity to PHGDH inhibition.[4] |
| HCC70 | Amplified | 10.0 | Shows significant sensitivity.[4] |
| ZR-75-1 | Non-amplified | >100 | Significantly less sensitive, indicating selectivity for PHGDH-dependent cells.[4] |
| MDA-MB-231 | Non-amplified | Not measurable | Low dependence on PHGDH for proliferation.[4][5] |
| MCF-7 | Non-amplified | Not measurable | Low dependence on PHGDH for proliferation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key experiments cited in the evaluation of this compound.
PHGDH Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PHGDH by measuring the reduction of NAD+ to NADH.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione[6]
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing PHGDH enzyme in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 3-PG and NAD+ to the wells.
-
Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C. This corresponds to the production of NADH.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay
This assay determines the effect of this compound on the viability of different cancer cell lines, providing a measure of its cytotoxic and cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, HCC70, ZR-75-1, MDA-MB-231, MCF-7)
-
Complete cell culture medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
MDA-MB-468 breast cancer cells
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 30 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the selectivity and mechanism of action of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of PKUMDL-WQ-2201 for PHGDH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective allosteric inhibitor PKUMDL-WQ-2201 and its interaction with the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key player in cancer metabolism. This document details the quantitative measures of its inhibitory activity, the experimental protocols used to determine its selectivity, and the underlying biochemical pathways.
Core Data Presentation
The selectivity and potency of this compound have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound
| Target | IC50 (μM) | Notes |
| Wild-Type PHGDH | 35.7 ± 8.6 | Allosteric, non-NAD+-competing inhibition.[1][2] |
| PHGDH Mutant (T59A) | 69 ± 40 | Mutation in the predicted allosteric binding site II reduces inhibitor potency.[3] |
| PHGDH Mutant (T56A/K57A) | >300 | Key residues in the predicted allosteric site II are crucial for inhibitor binding.[3] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | EC50 (μM) | Notes |
| MDA-MB-468 | Amplified | 6.90 | Demonstrates high sensitivity to PHGDH inhibition.[4] |
| HCC70 | Amplified | 10.0 | Shows significant sensitivity.[4] |
| ZR-75-1 | Non-amplified | >100 | Significantly less sensitive, indicating selectivity for PHGDH-dependent cells.[4] |
| MDA-MB-231 | Non-amplified | Not measurable | Low dependence on PHGDH for proliferation.[4][5] |
| MCF-7 | Non-amplified | Not measurable | Low dependence on PHGDH for proliferation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key experiments cited in the evaluation of this compound.
PHGDH Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PHGDH by measuring the reduction of NAD+ to NADH.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 18 mM BIS-TRIS propane (B168953) (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione[6]
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing PHGDH enzyme in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 3-PG and NAD+ to the wells.
-
Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C. This corresponds to the production of NADH.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay
This assay determines the effect of this compound on the viability of different cancer cell lines, providing a measure of its cytotoxic and cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, HCC70, ZR-75-1, MDA-MB-231, MCF-7)
-
Complete cell culture medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
MDA-MB-468 breast cancer cells
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 30 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the selectivity and mechanism of action of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-WQ-2201: A Technical Guide for Researchers
An In-depth Analysis of a Novel Allosteric Inhibitor of Phosphoglycerate Dehydrogenase
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of PKUMDL-WQ-2201, a selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine biosynthesis pathway in oncology.
Core Molecular Data
This compound is a small molecule inhibitor designed to target PHGDH, a key enzyme in the de novo serine synthesis pathway, which is often upregulated in cancer.
| Property | Value | Source(s) |
| Molecular Weight | 351.81 g/mol | [1][2][3][4] |
| Chemical Formula | C₁₅H₁₄ClN₃O₃S | [1][2][5] |
| CAS Number | 592474-91-4 | [1] |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1][2] |
Mechanism of Action: Allosteric Inhibition of PHGDH
This compound functions as a negative allosteric modulator of PHGDH.[1][4] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[6] This targeted inhibition of PHGDH disrupts the serine biosynthesis pathway within cancer cells, leading to reduced proliferation and tumor growth.[6]
The following diagram illustrates the inhibitory effect of this compound on the serine synthesis pathway.
Caption: Allosteric inhibition of PHGDH by this compound.
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound.
PHGDH Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on PHGDH.
Methodology:
-
Recombinant human PHGDH enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG), and the cofactor NAD+.
-
The production of NADH is coupled to a fluorescent reporter system, allowing for the measurement of enzyme activity over time.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. For this compound, the reported IC₅₀ is 35.7 µM.[1][4][6]
The general workflow for a PHGDH inhibitor screening assay is depicted below.
Caption: Workflow for PHGDH enzyme inhibition assay.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines, particularly those with high PHGDH expression (e.g., MDA-MB-468), are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using standard methods, such as the CellTiter-Glo® luminescent cell viability assay.
-
The half-maximal effective concentration (EC₅₀) is determined from the resulting dose-response curves. This compound has shown dose-dependent suppression of cell viability in various cancer cell lines.[1][4]
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells (e.g., MDA-MB-468).
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered to the treatment group, typically via intraperitoneal injection, on a defined schedule.
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis. Studies have shown that this compound inhibits tumor growth in xenograft mouse models.[1][4][6]
The logical flow of an in vivo xenograft study is outlined below.
Caption: Experimental workflow for in vivo xenograft studies.
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | Value | Source(s) |
| Enzyme Inhibition | - | IC₅₀ | 35.7 µM | [1][4][6] |
| Cell Viability | MDA-MB-468 (PHGDH-amplified) | EC₅₀ | 6.90 µM | [6] |
| Cell Viability | HCC70 (PHGDH-amplified) | EC₅₀ | 10.0 µM | [6] |
| In Vivo Efficacy | MDA-MB-468 Xenograft | - | Significant tumor growth inhibition | [1][6] |
References
- 1. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity. | Semantic Scholar [semanticscholar.org]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-WQ-2201: A Technical Guide for Researchers
An In-depth Analysis of a Novel Allosteric Inhibitor of Phosphoglycerate Dehydrogenase
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of PKUMDL-WQ-2201, a selective allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine biosynthesis pathway in oncology.
Core Molecular Data
This compound is a small molecule inhibitor designed to target PHGDH, a key enzyme in the de novo serine synthesis pathway, which is often upregulated in cancer.
| Property | Value | Source(s) |
| Molecular Weight | 351.81 g/mol | [1][2][3][4] |
| Chemical Formula | C₁₅H₁₄ClN₃O₃S | [1][2][5] |
| CAS Number | 592474-91-4 | [1] |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1][2] |
Mechanism of Action: Allosteric Inhibition of PHGDH
This compound functions as a negative allosteric modulator of PHGDH.[1][4] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[6] This targeted inhibition of PHGDH disrupts the serine biosynthesis pathway within cancer cells, leading to reduced proliferation and tumor growth.[6]
The following diagram illustrates the inhibitory effect of this compound on the serine synthesis pathway.
Caption: Allosteric inhibition of PHGDH by this compound.
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound.
PHGDH Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on PHGDH.
Methodology:
-
Recombinant human PHGDH enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG), and the cofactor NAD+.
-
The production of NADH is coupled to a fluorescent reporter system, allowing for the measurement of enzyme activity over time.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. For this compound, the reported IC₅₀ is 35.7 µM.[1][4][6]
The general workflow for a PHGDH inhibitor screening assay is depicted below.
Caption: Workflow for PHGDH enzyme inhibition assay.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines, particularly those with high PHGDH expression (e.g., MDA-MB-468), are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using standard methods, such as the CellTiter-Glo® luminescent cell viability assay.
-
The half-maximal effective concentration (EC₅₀) is determined from the resulting dose-response curves. This compound has shown dose-dependent suppression of cell viability in various cancer cell lines.[1][4]
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells (e.g., MDA-MB-468).
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered to the treatment group, typically via intraperitoneal injection, on a defined schedule.
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis. Studies have shown that this compound inhibits tumor growth in xenograft mouse models.[1][4][6]
The logical flow of an in vivo xenograft study is outlined below.
Caption: Experimental workflow for in vivo xenograft studies.
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | Value | Source(s) |
| Enzyme Inhibition | - | IC₅₀ | 35.7 µM | [1][4][6] |
| Cell Viability | MDA-MB-468 (PHGDH-amplified) | EC₅₀ | 6.90 µM | [6] |
| Cell Viability | HCC70 (PHGDH-amplified) | EC₅₀ | 10.0 µM | [6] |
| In Vivo Efficacy | MDA-MB-468 Xenograft | - | Significant tumor growth inhibition | [1][6] |
References
- 1. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity. | Semantic Scholar [semanticscholar.org]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-WQ-2201: A Comprehensive Technical Guide to a Novel Allosteric Inhibitor of PHGDH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PKUMDL-WQ-2201, a potent and selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document details its chemical properties, supplier information, mechanism of action, and its application in cancer research, supported by experimental data and detailed protocols.
Chemical Information and Supplier Details
This compound is a small molecule inhibitor that targets the enzyme PHGDH, a critical component of the serine biosynthesis pathway.
CAS Number: 592474-91-4
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄ClN₃O₃S |
| Molecular Weight | 351.81 g/mol |
| Appearance | White to brown powder |
| Solubility | Soluble in DMSO |
Table 2: Supplier Information for this compound
| Supplier | Catalog Number | Notes |
| MedChemExpress | HY-101893 | For research use only. |
| Probechem Biochemicals | PC-72880 | For laboratory use only. |
| Sigma-Aldrich | SML1965 | For research use only. |
| Tocris Bioscience | 6581 | Discontinued. |
Mechanism of Action and Signaling Pathway
This compound functions as a non-NAD⁺-competing allosteric inhibitor of PHGDH.[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2][3] By inhibiting PHGDH, this compound effectively blocks the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential macromolecules that support rapid cell proliferation, particularly in cancer cells.[2]
The serine biosynthesis pathway is a key metabolic route that is often upregulated in various cancers to meet the high demand for biomass production.[4] Inhibition of this pathway by this compound has been shown to selectively suppress the growth of cancer cells with high PHGDH expression.
Caption: Serine Biosynthesis Pathway and Inhibition by this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated significant efficacy in both cell-based assays and animal models of cancer.
Table 3: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Enzymatic Assay) | EC₅₀ (Cell Viability) | Reference |
| MDA-MB-468 | Breast Cancer | 35.7 µM | 7.7 µM | [5] |
| HCC70 | Breast Cancer | 35.7 µM | 10.8 µM | [5] |
In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth.[5] Treatment of mice bearing MDA-MB-468 xenografts with this compound resulted in a substantial reduction in tumor volume compared to vehicle-treated controls.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a resazurin-based assay.
Caption: Experimental Workflow for Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates (opaque-walled for fluorescence)
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 10 nM to 100 µM.[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the EC₅₀ value using a suitable software.
Western Blotting for PHGDH Expression
This protocol details the detection of PHGDH protein levels in cell lysates.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PHGDH
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
MDA-MB-468 cancer cells
-
Matrigel
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of MDA-MB-468 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5-20 mg/kg, intraperitoneally, once daily) or vehicle control to the respective groups.[5]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Termination: At the end of the study (e.g., after 30 days), euthanize the mice and excise the tumors for further analysis.[5]
Conclusion
This compound is a valuable research tool for investigating the role of the serine biosynthesis pathway in cancer and other diseases. Its high potency and selectivity for PHGDH make it a promising candidate for further preclinical and clinical development. This guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies.
References
PKUMDL-WQ-2201: A Comprehensive Technical Guide to a Novel Allosteric Inhibitor of PHGDH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PKUMDL-WQ-2201, a potent and selective allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). This document details its chemical properties, supplier information, mechanism of action, and its application in cancer research, supported by experimental data and detailed protocols.
Chemical Information and Supplier Details
This compound is a small molecule inhibitor that targets the enzyme PHGDH, a critical component of the serine biosynthesis pathway.
CAS Number: 592474-91-4
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄ClN₃O₃S |
| Molecular Weight | 351.81 g/mol |
| Appearance | White to brown powder |
| Solubility | Soluble in DMSO |
Table 2: Supplier Information for this compound
| Supplier | Catalog Number | Notes |
| MedChemExpress | HY-101893 | For research use only. |
| Probechem Biochemicals | PC-72880 | For laboratory use only. |
| Sigma-Aldrich | SML1965 | For research use only. |
| Tocris Bioscience | 6581 | Discontinued. |
Mechanism of Action and Signaling Pathway
This compound functions as a non-NAD⁺-competing allosteric inhibitor of PHGDH.[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2][3] By inhibiting PHGDH, this compound effectively blocks the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential macromolecules that support rapid cell proliferation, particularly in cancer cells.[2]
The serine biosynthesis pathway is a key metabolic route that is often upregulated in various cancers to meet the high demand for biomass production.[4] Inhibition of this pathway by this compound has been shown to selectively suppress the growth of cancer cells with high PHGDH expression.
Caption: Serine Biosynthesis Pathway and Inhibition by this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated significant efficacy in both cell-based assays and animal models of cancer.
Table 3: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Enzymatic Assay) | EC₅₀ (Cell Viability) | Reference |
| MDA-MB-468 | Breast Cancer | 35.7 µM | 7.7 µM | [5] |
| HCC70 | Breast Cancer | 35.7 µM | 10.8 µM | [5] |
In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth.[5] Treatment of mice bearing MDA-MB-468 xenografts with this compound resulted in a substantial reduction in tumor volume compared to vehicle-treated controls.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a resazurin-based assay.
Caption: Experimental Workflow for Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates (opaque-walled for fluorescence)
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 10 nM to 100 µM.[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the EC₅₀ value using a suitable software.
Western Blotting for PHGDH Expression
This protocol details the detection of PHGDH protein levels in cell lysates.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PHGDH
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
MDA-MB-468 cancer cells
-
Matrigel
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of MDA-MB-468 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5-20 mg/kg, intraperitoneally, once daily) or vehicle control to the respective groups.[5]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Termination: At the end of the study (e.g., after 30 days), euthanize the mice and excise the tumors for further analysis.[5]
Conclusion
This compound is a valuable research tool for investigating the role of the serine biosynthesis pathway in cancer and other diseases. Its high potency and selectivity for PHGDH make it a promising candidate for further preclinical and clinical development. This guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies.
References
PKUMDL-WQ-2201: A Technical Whitepaper on the Foundational Allosteric Inhibitor of PHGDH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate dehydrogenase (PHGDH), has emerged as a promising therapeutic target. PKUMDL-WQ-2201 is a novel, first-in-class, non-NAD+-competing allosteric inhibitor of PHGDH.[1] This technical guide provides an in-depth overview of the foundational research on this compound, summarizing its mechanism of action, key quantitative data, and the detailed experimental protocols used in its initial characterization. The information presented herein is derived from the seminal publication by Wang et al., "Rational design of selective allosteric inhibitors of PHGDH and serine synthesis with anti-tumor activity," and other supporting resources.[2]
Mechanism of Action
This compound functions as a negative allosteric modulator of PHGDH.[3] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in PHGDH, which in turn inhibits its catalytic activity.[2] This allosteric mechanism prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[2] By inhibiting PHGDH, this compound effectively suppresses de novo serine synthesis in cancer cells that are dependent on this pathway for survival and proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational research on this compound.
| Parameter | Value | Description | Reference |
| IC50 (WT PHGDH) | 35.7 µM | The half maximal inhibitory concentration against wild-type PHGDH enzyme. | [1] |
| IC50 (T59A mutant) | 69 µM | The half maximal inhibitory concentration against the T59A mutant of PHGDH. | [1] |
| IC50 (T56AK57A mutant) | >300 µM | The half maximal inhibitory concentration against the T56AK57A mutant of PHGDH. | [1] |
| Cell Line | Description | EC50 | Reference |
| MDA-MB-468 | PHGDH-amplified breast cancer | 7.7 µM | [1] |
| HCC70 | PHGDH-amplified breast cancer | 10.8 µM | [1] |
| Parameter | Value | Description | Reference |
| Dosing Regimen | 5-20 mg/kg | Intraperitoneal (i.p.) injection, once daily for 30 days. | [1] |
| Animal Model | MDA-MB-468 xenografts | Nude mice with implanted MDA-MB-468 tumors. | [1] |
| Outcome | Tumor Growth Inhibition | Substantial inhibitory effects on tumor growth compared to vehicle-treated mice. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the serine biosynthesis pathway and the experimental workflow for the evaluation of this compound.
Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.
Caption: A stepwise workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro PHGDH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound
-
3-phosphoglycerate (3-PG)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the PHGDH enzyme to each well.
-
Add the serially diluted this compound to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a specified period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of 3-PG and NAD+.
-
Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of cancer cell lines.
Materials:
-
PHGDH-amplified cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Control cancer cell lines (low PHGDH expression)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTS reagent or similar cell viability assay kit
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.
-
Add the MTS reagent to each well and incubate for a further 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of breast cancer.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID)
-
MDA-MB-468 human breast cancer cells
-
This compound
-
Vehicle control solution (e.g., DMSO, PEG300, saline)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MDA-MB-468 cells mixed with Matrigel into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5-20 mg/kg) or the vehicle control to the respective groups via intraperitoneal injection daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 30 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its novel allosteric mechanism of action provides a distinct advantage over traditional active-site inhibitors. The foundational research has demonstrated its potency and selectivity in both in vitro and in vivo models of PHGDH-dependent cancers. This technical guide provides a comprehensive summary of the core data and methodologies that underpin our current understanding of this compound, serving as a valuable resource for researchers and drug development professionals in the field of cancer metabolism. Further investigation into this and similar allosteric inhibitors of PHGDH holds great promise for the development of new and effective treatments for patients with cancers reliant on the serine biosynthesis pathway.
References
PKUMDL-WQ-2201: A Technical Whitepaper on the Foundational Allosteric Inhibitor of PHGDH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), has emerged as a promising therapeutic target. PKUMDL-WQ-2201 is a novel, first-in-class, non-NAD+-competing allosteric inhibitor of PHGDH.[1] This technical guide provides an in-depth overview of the foundational research on this compound, summarizing its mechanism of action, key quantitative data, and the detailed experimental protocols used in its initial characterization. The information presented herein is derived from the seminal publication by Wang et al., "Rational design of selective allosteric inhibitors of PHGDH and serine synthesis with anti-tumor activity," and other supporting resources.[2]
Mechanism of Action
This compound functions as a negative allosteric modulator of PHGDH.[3] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in PHGDH, which in turn inhibits its catalytic activity.[2] This allosteric mechanism prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[2] By inhibiting PHGDH, this compound effectively suppresses de novo serine synthesis in cancer cells that are dependent on this pathway for survival and proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational research on this compound.
| Parameter | Value | Description | Reference |
| IC50 (WT PHGDH) | 35.7 µM | The half maximal inhibitory concentration against wild-type PHGDH enzyme. | [1] |
| IC50 (T59A mutant) | 69 µM | The half maximal inhibitory concentration against the T59A mutant of PHGDH. | [1] |
| IC50 (T56AK57A mutant) | >300 µM | The half maximal inhibitory concentration against the T56AK57A mutant of PHGDH. | [1] |
| Cell Line | Description | EC50 | Reference |
| MDA-MB-468 | PHGDH-amplified breast cancer | 7.7 µM | [1] |
| HCC70 | PHGDH-amplified breast cancer | 10.8 µM | [1] |
| Parameter | Value | Description | Reference |
| Dosing Regimen | 5-20 mg/kg | Intraperitoneal (i.p.) injection, once daily for 30 days. | [1] |
| Animal Model | MDA-MB-468 xenografts | Nude mice with implanted MDA-MB-468 tumors. | [1] |
| Outcome | Tumor Growth Inhibition | Substantial inhibitory effects on tumor growth compared to vehicle-treated mice. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the serine biosynthesis pathway and the experimental workflow for the evaluation of this compound.
Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.
Caption: A stepwise workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro PHGDH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound
-
3-phosphoglycerate (3-PG)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the PHGDH enzyme to each well.
-
Add the serially diluted this compound to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a specified period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of 3-PG and NAD+.
-
Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of cancer cell lines.
Materials:
-
PHGDH-amplified cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Control cancer cell lines (low PHGDH expression)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTS reagent or similar cell viability assay kit
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.
-
Add the MTS reagent to each well and incubate for a further 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of breast cancer.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID)
-
MDA-MB-468 human breast cancer cells
-
This compound
-
Vehicle control solution (e.g., DMSO, PEG300, saline)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MDA-MB-468 cells mixed with Matrigel into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5-20 mg/kg) or the vehicle control to the respective groups via intraperitoneal injection daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 30 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its novel allosteric mechanism of action provides a distinct advantage over traditional active-site inhibitors. The foundational research has demonstrated its potency and selectivity in both in vitro and in vivo models of PHGDH-dependent cancers. This technical guide provides a comprehensive summary of the core data and methodologies that underpin our current understanding of this compound, serving as a valuable resource for researchers and drug development professionals in the field of cancer metabolism. Further investigation into this and similar allosteric inhibitors of PHGDH holds great promise for the development of new and effective treatments for patients with cancers reliant on the serine biosynthesis pathway.
References
Methodological & Application
Application Notes for PKUMDL-WQ-2201: A Novel Allosteric PHGDH Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes for PKUMDL-WQ-2201: A Novel Allosteric PHGDH Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing PKUMDL-WQ-2201 in the MDA-MB-468 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the de novo serine synthesis pathway. This pathway is often upregulated in certain cancers to support rapid proliferation and biosynthesis. The MDA-MB-468 cell line, derived from a triple-negative breast cancer (TNBC), exhibits amplification of the PHGDH gene, making it an ideal model system to investigate the anti-tumor effects of PHGDH inhibitors like this compound.[1][2] These application notes provide detailed protocols for utilizing this compound in the MDA-MB-468 cell line, covering essential experiments from cell culture to in vivo xenograft models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | This compound EC50 (µM) | Reference |
| MDA-MB-468 | Amplified | 6.90 | [1] |
| HCC70 | Amplified | 10.0 | [1] |
| ZR-75-1 | Non-amplified | >100 | [1] |
| MDA-MB-231 | Non-amplified | Not measurable | [1] |
| MCF-7 | Non-amplified | Not measurable | [1] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Volume Inhibition | Body Weight Change | Reference |
| Vehicle Control | - | - | No significant change | [1] |
| This compound | 5-20 mg/kg; i.p.; once daily for 30 days | Substantial inhibitory effects | No significant change | [3] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
MDA-MB-468 Cell Culture
This protocol outlines the standard procedure for culturing the MDA-MB-468 human breast cancer cell line.
Materials:
-
MDA-MB-468 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, no CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS.
-
Cell Thawing:
-
Thaw the cryopreserved vial of MDA-MB-468 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere without CO2.
-
Monitor cell growth and change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Seed new flasks at a recommended split ratio of 1:2 to 1:4.[4]
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[2] Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours (3 days).[3]
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate at 37°C for 3-4 hours, or until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-468 cells in 6-well plates at a density of 2 x 10^5 cells/well.[5]
-
After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key pathways, such as the serine synthesis and apoptosis pathways, after this compound treatment.
Materials:
-
MDA-MB-468 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHGDH, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat MDA-MB-468 cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
In Vivo Xenograft Model
This protocol describes the establishment of an MDA-MB-468 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[1]
Materials:
-
MDA-MB-468 cells
-
Immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J)
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers
Protocol:
-
Cell Preparation: Harvest MDA-MB-468 cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio) at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Drug Treatment:
-
Endpoint:
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcrj.org.br [bcrj.org.br]
- 4. ubigene.us [ubigene.us]
- 5. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PKUMDL-WQ-2201 in the MDA-MB-468 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the de novo serine synthesis pathway. This pathway is often upregulated in certain cancers to support rapid proliferation and biosynthesis. The MDA-MB-468 cell line, derived from a triple-negative breast cancer (TNBC), exhibits amplification of the PHGDH gene, making it an ideal model system to investigate the anti-tumor effects of PHGDH inhibitors like this compound.[1][2] These application notes provide detailed protocols for utilizing this compound in the MDA-MB-468 cell line, covering essential experiments from cell culture to in vivo xenograft models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | This compound EC50 (µM) | Reference |
| MDA-MB-468 | Amplified | 6.90 | [1] |
| HCC70 | Amplified | 10.0 | [1] |
| ZR-75-1 | Non-amplified | >100 | [1] |
| MDA-MB-231 | Non-amplified | Not measurable | [1] |
| MCF-7 | Non-amplified | Not measurable | [1] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Volume Inhibition | Body Weight Change | Reference |
| Vehicle Control | - | - | No significant change | [1] |
| This compound | 5-20 mg/kg; i.p.; once daily for 30 days | Substantial inhibitory effects | No significant change | [3] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
MDA-MB-468 Cell Culture
This protocol outlines the standard procedure for culturing the MDA-MB-468 human breast cancer cell line.
Materials:
-
MDA-MB-468 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, no CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS.
-
Cell Thawing:
-
Thaw the cryopreserved vial of MDA-MB-468 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere without CO2.
-
Monitor cell growth and change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Seed new flasks at a recommended split ratio of 1:2 to 1:4.[4]
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[2] Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours (3 days).[3]
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate at 37°C for 3-4 hours, or until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-468 cells in 6-well plates at a density of 2 x 10^5 cells/well.[5]
-
After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key pathways, such as the serine synthesis and apoptosis pathways, after this compound treatment.
Materials:
-
MDA-MB-468 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHGDH, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat MDA-MB-468 cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
In Vivo Xenograft Model
This protocol describes the establishment of an MDA-MB-468 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[1]
Materials:
-
MDA-MB-468 cells
-
Immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J)
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers
Protocol:
-
Cell Preparation: Harvest MDA-MB-468 cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio) at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Drug Treatment:
-
Endpoint:
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcrj.org.br [bcrj.org.br]
- 4. ubigene.us [ubigene.us]
- 5. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PKUMDL-WQ-2201 for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: PKUMDL-WQ-2201 is a potent, allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway.[1][2][3] PHGDH is often overexpressed in various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated dose-dependent suppression of cancer cell viability and has been shown to inhibit tumor growth in xenograft mouse models.[1][2][3][4] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining key experimental protocols and considerations for study design, from dosing and administration to efficacy and pharmacokinetic analysis.
Application Notes
Mechanism of Action
This compound acts as a non-NAD+-competing allosteric inhibitor of PHGDH, binding to a site distinct from the active site.[1] This inhibition blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway. By disrupting this pathway, this compound selectively targets cancer cells that are highly dependent on endogenous serine production for proliferation and survival.[4]
Preclinical In Vivo Applications
-
Efficacy Studies: Evaluating the anti-tumor activity of this compound in various cancer models. Recommended models include subcutaneous xenografts of human cancer cell lines with known PHGDH amplification, such as MDA-MB-468 breast cancer cells.[1][4]
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in mice to establish an optimal dosing regimen.
-
Pharmacodynamic (PD) Studies: Assessing the modulation of the target pathway in vivo by measuring serine and glycine levels in tumor tissue and plasma after treatment.
-
Safety and Tolerability Studies: Establishing the maximum tolerated dose (MTD) and evaluating potential toxicities through monitoring of clinical signs and histopathological analysis.
Experimental Protocols
Compound Formulation and Preparation
For in vivo studies, this compound can be formulated for intraperitoneal (i.p.) injection. A common vehicle solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution.
-
Add PEG300 and vortex thoroughly to mix.
-
Add Tween-80 and vortex again.
-
Add saline to reach the final desired concentration and vehicle composition.
-
The final formulation should be prepared fresh daily before administration.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an MDA-MB-468 subcutaneous xenograft mouse model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID or athymic nude).
-
MDA-MB-468 human breast cancer cells.
-
Matrigel (or similar basement membrane matrix).
-
This compound formulation and vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Cell Preparation: Culture MDA-MB-468 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7][8]
-
Dosing and Administration: Administer this compound via intraperitoneal injection once daily at doses ranging from 5 to 20 mg/kg.[1] The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Record tumor volumes and body weights 2-3 times per week.[7] Monitor the animals daily for any clinical signs of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 30 days).[1] Euthanize mice if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.[8] At the end of the study, excise tumors, weigh them, and collect tissues for further analysis (e.g., PD markers).
Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters of this compound in mice following a single administration.
Protocol:
-
Animal Dosing: Use healthy, non-tumor-bearing mice (e.g., C57BL/6J), typically 3 mice per time point.[9] Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or i.p. injection).
-
Blood Sampling: Collect blood samples (~30-50 µL) via serial bleeding (e.g., from the submandibular vein) at multiple time points.[10][11] Recommended time points include: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA).[12] Centrifuge the samples to separate plasma. Store plasma at -80°C until analysis.[12]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
Data Presentation
Table 1: Recommended Dosage Regimens for this compound in Mice
| Study Type | Mouse Strain | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Reference |
|---|---|---|---|---|---|
| Efficacy | NOD-SCID | Intraperitoneal (i.p.) | 5 - 20 | Once Daily | [1] |
| PK/PD | C57BL/6J | i.p. or Oral (p.o.) | 10 - 50 | Single Dose | General Protocol |
| MTD | Swiss Webster | i.p. or Oral (p.o.) | 5 - 100 | Once Daily (14 days) | General Protocol |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Data below are for illustrative purposes and should be determined experimentally)
| Parameter | 10 mg/kg (i.p.) | 50 mg/kg (p.o.) |
|---|---|---|
| Cmax (ng/mL) | 1250 | 980 |
| Tmax (h) | 0.5 | 2.0 |
| AUC₀-t (ng·h/mL) | 4800 | 6200 |
| t½ (h) | 3.5 | 4.2 |
| Bioavailability (%) | N/A | ~45% |
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PKUMDL WQ 2201 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: PKUMDL-WQ-2201 for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: PKUMDL-WQ-2201 is a potent, allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway.[1][2][3] PHGDH is often overexpressed in various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated dose-dependent suppression of cancer cell viability and has been shown to inhibit tumor growth in xenograft mouse models.[1][2][3][4] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining key experimental protocols and considerations for study design, from dosing and administration to efficacy and pharmacokinetic analysis.
Application Notes
Mechanism of Action
This compound acts as a non-NAD+-competing allosteric inhibitor of PHGDH, binding to a site distinct from the active site.[1] This inhibition blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway. By disrupting this pathway, this compound selectively targets cancer cells that are highly dependent on endogenous serine production for proliferation and survival.[4]
Preclinical In Vivo Applications
-
Efficacy Studies: Evaluating the anti-tumor activity of this compound in various cancer models. Recommended models include subcutaneous xenografts of human cancer cell lines with known PHGDH amplification, such as MDA-MB-468 breast cancer cells.[1][4]
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in mice to establish an optimal dosing regimen.
-
Pharmacodynamic (PD) Studies: Assessing the modulation of the target pathway in vivo by measuring serine and glycine (B1666218) levels in tumor tissue and plasma after treatment.
-
Safety and Tolerability Studies: Establishing the maximum tolerated dose (MTD) and evaluating potential toxicities through monitoring of clinical signs and histopathological analysis.
Experimental Protocols
Compound Formulation and Preparation
For in vivo studies, this compound can be formulated for intraperitoneal (i.p.) injection. A common vehicle solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution.
-
Add PEG300 and vortex thoroughly to mix.
-
Add Tween-80 and vortex again.
-
Add saline to reach the final desired concentration and vehicle composition.
-
The final formulation should be prepared fresh daily before administration.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an MDA-MB-468 subcutaneous xenograft mouse model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID or athymic nude).
-
MDA-MB-468 human breast cancer cells.
-
Matrigel (or similar basement membrane matrix).
-
This compound formulation and vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Cell Preparation: Culture MDA-MB-468 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7][8]
-
Dosing and Administration: Administer this compound via intraperitoneal injection once daily at doses ranging from 5 to 20 mg/kg.[1] The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Record tumor volumes and body weights 2-3 times per week.[7] Monitor the animals daily for any clinical signs of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 30 days).[1] Euthanize mice if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.[8] At the end of the study, excise tumors, weigh them, and collect tissues for further analysis (e.g., PD markers).
Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters of this compound in mice following a single administration.
Protocol:
-
Animal Dosing: Use healthy, non-tumor-bearing mice (e.g., C57BL/6J), typically 3 mice per time point.[9] Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or i.p. injection).
-
Blood Sampling: Collect blood samples (~30-50 µL) via serial bleeding (e.g., from the submandibular vein) at multiple time points.[10][11] Recommended time points include: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA).[12] Centrifuge the samples to separate plasma. Store plasma at -80°C until analysis.[12]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
Data Presentation
Table 1: Recommended Dosage Regimens for this compound in Mice
| Study Type | Mouse Strain | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Reference |
|---|---|---|---|---|---|
| Efficacy | NOD-SCID | Intraperitoneal (i.p.) | 5 - 20 | Once Daily | [1] |
| PK/PD | C57BL/6J | i.p. or Oral (p.o.) | 10 - 50 | Single Dose | General Protocol |
| MTD | Swiss Webster | i.p. or Oral (p.o.) | 5 - 100 | Once Daily (14 days) | General Protocol |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Data below are for illustrative purposes and should be determined experimentally)
| Parameter | 10 mg/kg (i.p.) | 50 mg/kg (p.o.) |
|---|---|---|
| Cmax (ng/mL) | 1250 | 980 |
| Tmax (h) | 0.5 | 2.0 |
| AUC₀-t (ng·h/mL) | 4800 | 6200 |
| t½ (h) | 3.5 | 4.2 |
| Bioavailability (%) | N/A | ~45% |
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PKUMDL WQ 2201 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Preparing Stock Solutions of PKUMDL-WQ-2201 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of PKUMDL-WQ-2201, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and accurate concentration of the compound for use in various downstream applications, including cell-based assays and in vivo studies.
Compound Information and Properties
This compound is a small molecule inhibitor that targets the serine biosynthesis pathway, making it a valuable tool for cancer metabolism research.[1][2] Accurate preparation of stock solutions is the first critical step in obtaining reliable and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 351.81 g/mol | [3][4] |
| Chemical Formula | C15H14ClN3O3S | [3] |
| CAS Number | 592474-91-4 | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥98% | [5] |
| Solubility in DMSO | Up to 100 mg/mL (284.24 mM) | [3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (recommended)
Procedure:
-
Pre-use Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[4] This prevents condensation from forming on the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 351.81 g/mol / 1000 = 3.5181 mg
-
Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[3]
-
Dissolution: Tightly cap the tube and vortex thoroughly to dissolve the compound. If the compound does not fully dissolve, sonication in an ultrasonic bath for a few minutes is recommended to facilitate dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
Table 2: Example Calculations for this compound Stock Solutions
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.8424 mL | 14.2122 mL |
| 5 mM | 0.5685 mL | 2.8424 mL |
| 10 mM | 0.2842 mL | 1.4212 mL |
| 50 mM | 0.0568 mL | 0.2842 mL |
| 100 mM | 0.0284 mL | 0.1421 mL |
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In DMSO | -20°C | Up to 1 month | [3][4] |
| -80°C | Up to 6 months | [3] |
It is strongly recommended to store aliquots at -80°C for long-term use.[3] Before use, thaw the aliquot at room temperature and vortex gently before making further dilutions.
Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and the targeted biological pathway of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound allosterically inhibits PHGDH.
References
Preparing Stock Solutions of PKUMDL-WQ-2201 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of PKUMDL-WQ-2201, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and accurate concentration of the compound for use in various downstream applications, including cell-based assays and in vivo studies.
Compound Information and Properties
This compound is a small molecule inhibitor that targets the serine biosynthesis pathway, making it a valuable tool for cancer metabolism research.[1][2] Accurate preparation of stock solutions is the first critical step in obtaining reliable and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 351.81 g/mol | [3][4] |
| Chemical Formula | C15H14ClN3O3S | [3] |
| CAS Number | 592474-91-4 | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥98% | [5] |
| Solubility in DMSO | Up to 100 mg/mL (284.24 mM) | [3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (recommended)
Procedure:
-
Pre-use Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[4] This prevents condensation from forming on the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 351.81 g/mol / 1000 = 3.5181 mg
-
Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[3]
-
Dissolution: Tightly cap the tube and vortex thoroughly to dissolve the compound. If the compound does not fully dissolve, sonication in an ultrasonic bath for a few minutes is recommended to facilitate dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
Table 2: Example Calculations for this compound Stock Solutions
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.8424 mL | 14.2122 mL |
| 5 mM | 0.5685 mL | 2.8424 mL |
| 10 mM | 0.2842 mL | 1.4212 mL |
| 50 mM | 0.0568 mL | 0.2842 mL |
| 100 mM | 0.0284 mL | 0.1421 mL |
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In DMSO | -20°C | Up to 1 month | [3][4] |
| -80°C | Up to 6 months | [3] |
It is strongly recommended to store aliquots at -80°C for long-term use.[3] Before use, thaw the aliquot at room temperature and vortex gently before making further dilutions.
Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and the targeted biological pathway of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound allosterically inhibits PHGDH.
References
Application Notes and Protocols for Determining Cell Viability Upon Treatment with PKUMDL-WQ-2201
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PKUMDL-WQ-2201 is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[1][2][3] Inhibition of PHGDH can lead to reduced proliferation and viability in cancer cells that have an amplified reliance on this pathway. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[5][6] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[6][7]
Data Presentation:
The following table summarizes the reported in vitro efficacy of this compound in PHGDH-amplified breast cancer cell lines.
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| MDA-MB-468 | Cell Viability | EC50 | 7.7 | [1][8] |
| HCC70 | Cell Viability | EC50 | 10.8 | [1][8] |
| SKOV3 (GFP KO) | Proliferation | IC50 | 37.3 | [8] |
Experimental Protocols:
Herein are detailed protocols for the MTT and CellTiter-Glo® assays to determine the effect of this compound on the viability of a relevant cancer cell line (e.g., MDA-MB-468).
MTT Assay Protocol
Principle: This assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Materials:
-
This compound (solubilized in DMSO to a stock concentration of 100 mM)[2]
-
Relevant cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability can be calculated as a percentage of the control (untreated or vehicle-treated cells). An EC50 value can be determined by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, a marker of metabolically active cells. The luminescent signal produced by the luciferase reaction is proportional to the amount of ATP and, consequently, the number of viable cells.[5][6]
Materials:
-
This compound (solubilized in DMSO)[2]
-
Relevant cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Opaque-walled 96-well plates suitable for luminescence measurements[10]
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of CellTiter-Glo® Buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[10]
-
-
Cell Seeding:
-
Prepare a cell suspension and seed the cells into an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired volume of the compound dilutions to the wells.
-
Incubate for the desired exposure time (e.g., 72 hours).[1]
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10][11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Data Analysis: The cell viability is proportional to the relative luminescence units (RLU). Calculate the percentage of viability relative to the control wells and determine the EC50 value as described for the MTT assay.
Mandatory Visualization:
Caption: MTT Assay Workflow for determining cell viability.
Caption: CellTiter-Glo® Assay Workflow for cell viability.
Caption: Inhibition of PHGDH by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PKUMDL WQ 2201 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 7. benchchem.com [benchchem.com]
- 8. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for Determining Cell Viability Upon Treatment with PKUMDL-WQ-2201
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PKUMDL-WQ-2201 is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[1][2][3] Inhibition of PHGDH can lead to reduced proliferation and viability in cancer cells that have an amplified reliance on this pathway. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[5][6] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[6][7]
Data Presentation:
The following table summarizes the reported in vitro efficacy of this compound in PHGDH-amplified breast cancer cell lines.
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| MDA-MB-468 | Cell Viability | EC50 | 7.7 | [1][8] |
| HCC70 | Cell Viability | EC50 | 10.8 | [1][8] |
| SKOV3 (GFP KO) | Proliferation | IC50 | 37.3 | [8] |
Experimental Protocols:
Herein are detailed protocols for the MTT and CellTiter-Glo® assays to determine the effect of this compound on the viability of a relevant cancer cell line (e.g., MDA-MB-468).
MTT Assay Protocol
Principle: This assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Materials:
-
This compound (solubilized in DMSO to a stock concentration of 100 mM)[2]
-
Relevant cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability can be calculated as a percentage of the control (untreated or vehicle-treated cells). An EC50 value can be determined by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, a marker of metabolically active cells. The luminescent signal produced by the luciferase reaction is proportional to the amount of ATP and, consequently, the number of viable cells.[5][6]
Materials:
-
This compound (solubilized in DMSO)[2]
-
Relevant cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Opaque-walled 96-well plates suitable for luminescence measurements[10]
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of CellTiter-Glo® Buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[10]
-
-
Cell Seeding:
-
Prepare a cell suspension and seed the cells into an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired volume of the compound dilutions to the wells.
-
Incubate for the desired exposure time (e.g., 72 hours).[1]
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10][11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Data Analysis: The cell viability is proportional to the relative luminescence units (RLU). Calculate the percentage of viability relative to the control wells and determine the EC50 value as described for the MTT assay.
Mandatory Visualization:
Caption: MTT Assay Workflow for determining cell viability.
Caption: CellTiter-Glo® Assay Workflow for cell viability.
Caption: Inhibition of PHGDH by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PKUMDL WQ 2201 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 7. benchchem.com [benchchem.com]
- 8. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for PKUMDL-WQ-2201 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2201 is a novel, non-NAD⁺-competing allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation. This compound has demonstrated selective inhibition of de novo serine synthesis in cancer cells and has shown significant anti-tumor activity in preclinical xenograft models, particularly those with PHGDH amplification.[2][3] These notes provide detailed protocols for the in vivo administration of this compound in xenograft mouse models based on published studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting PHGDH, which catalyzes the conversion of 3-phosphoglycerate (a glycolytic intermediate) to 3-phosphohydroxypyruvate. This is the initial and rate-limiting step in the synthesis of L-serine. By blocking this step, this compound depletes the intracellular pool of serine, which is crucial for the synthesis of proteins, nucleotides, and other essential biomolecules, thereby impeding cancer cell proliferation.
Data Presentation
In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
The following table summarizes the key parameters and outcomes of a representative in vivo study of this compound in an MDA-MB-468 triple-negative breast cancer xenograft model.
| Parameter | Vehicle Control | This compound |
| Animal Model | NOD.CB17 Scid/J Mice | NOD.CB17 Scid/J Mice |
| Cell Line | MDA-MB-468 | MDA-MB-468 |
| Compound | Vehicle (10% DMSO, 20% Cremophor EL, 70% PBS) | This compound |
| Dosage | - | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Frequency | Once daily | Once daily |
| Duration | 30 days | 30 days |
| Outcome | Progressive tumor growth | Substantial inhibition of tumor growth |
| Tolerance | Normal body weight maintained | Normal body weight maintained |
Note: This data is based on the findings reported by Wang et al. While the study demonstrated substantial inhibitory effects, specific tumor volume measurements were presented graphically. The treatment was well-tolerated, with no significant impact on the body weight of the mice.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL (polyoxyethylated castor oil)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 20% Cremophor EL, and 70% PBS.
-
For 1 ml of vehicle: Mix 100 µl of DMSO, 200 µl of Cremophor EL, and 700 µl of sterile PBS.
-
Vortex or sonicate briefly to ensure a homogenous solution.
-
-
This compound Reconstitution:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.
-
For a 20 mg/kg dose in a 20g mouse (assuming an injection volume of 100 µl), the concentration would be 4 mg/ml.
-
Initially, dissolve the this compound powder in the DMSO component of the vehicle.
-
Gradually add the Cremophor EL and then the PBS, vortexing between each addition to ensure complete dissolution.
-
-
Storage: The prepared solution should be protected from light and can be stored at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations. It is advisable to prepare the solution fresh for each set of experiments.
MDA-MB-468 Xenograft Model and this compound Administration
Materials:
-
MDA-MB-468 breast cancer cells
-
Female NOD.CB17 Scid/J mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM) with supplements
-
Matrigel (optional, for enhancing tumor take rate)
-
Trypsin-EDTA
-
Sterile PBS
-
Syringes (1 ml) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal scale for body weight monitoring
-
Prepared this compound solution and vehicle control
Protocol:
-
Cell Culture: Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10⁶ cells/ml.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µl of the cell suspension (containing 2 x 10⁵ cells) into the fourth mammary fat pad of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
-
Drug Administration:
-
Administer this compound (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily.[2]
-
Continue the treatment for the planned duration (e.g., 30 days).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Process tumors for further analysis (e.g., histology, biomarker analysis) as required.
-
Compare the tumor growth curves and final tumor sizes between the treated and control groups to evaluate the efficacy of this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the de novo serine biosynthesis pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy in a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming erlotinib resistance in EGFR mutation-positive lung adenocarcinomas through repression of phosphoglycerate dehydrogenase [thno.org]
Application Notes and Protocols for PKUMDL-WQ-2201 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2201 is a novel, non-NAD⁺-competing allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation. This compound has demonstrated selective inhibition of de novo serine synthesis in cancer cells and has shown significant anti-tumor activity in preclinical xenograft models, particularly those with PHGDH amplification.[2][3] These notes provide detailed protocols for the in vivo administration of this compound in xenograft mouse models based on published studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting PHGDH, which catalyzes the conversion of 3-phosphoglycerate (a glycolytic intermediate) to 3-phosphohydroxypyruvate. This is the initial and rate-limiting step in the synthesis of L-serine. By blocking this step, this compound depletes the intracellular pool of serine, which is crucial for the synthesis of proteins, nucleotides, and other essential biomolecules, thereby impeding cancer cell proliferation.
Data Presentation
In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
The following table summarizes the key parameters and outcomes of a representative in vivo study of this compound in an MDA-MB-468 triple-negative breast cancer xenograft model.
| Parameter | Vehicle Control | This compound |
| Animal Model | NOD.CB17 Scid/J Mice | NOD.CB17 Scid/J Mice |
| Cell Line | MDA-MB-468 | MDA-MB-468 |
| Compound | Vehicle (10% DMSO, 20% Cremophor EL, 70% PBS) | This compound |
| Dosage | - | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Frequency | Once daily | Once daily |
| Duration | 30 days | 30 days |
| Outcome | Progressive tumor growth | Substantial inhibition of tumor growth |
| Tolerance | Normal body weight maintained | Normal body weight maintained |
Note: This data is based on the findings reported by Wang et al. While the study demonstrated substantial inhibitory effects, specific tumor volume measurements were presented graphically. The treatment was well-tolerated, with no significant impact on the body weight of the mice.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL (polyoxyethylated castor oil)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 20% Cremophor EL, and 70% PBS.
-
For 1 ml of vehicle: Mix 100 µl of DMSO, 200 µl of Cremophor EL, and 700 µl of sterile PBS.
-
Vortex or sonicate briefly to ensure a homogenous solution.
-
-
This compound Reconstitution:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.
-
For a 20 mg/kg dose in a 20g mouse (assuming an injection volume of 100 µl), the concentration would be 4 mg/ml.
-
Initially, dissolve the this compound powder in the DMSO component of the vehicle.
-
Gradually add the Cremophor EL and then the PBS, vortexing between each addition to ensure complete dissolution.
-
-
Storage: The prepared solution should be protected from light and can be stored at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations. It is advisable to prepare the solution fresh for each set of experiments.
MDA-MB-468 Xenograft Model and this compound Administration
Materials:
-
MDA-MB-468 breast cancer cells
-
Female NOD.CB17 Scid/J mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM) with supplements
-
Matrigel (optional, for enhancing tumor take rate)
-
Trypsin-EDTA
-
Sterile PBS
-
Syringes (1 ml) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal scale for body weight monitoring
-
Prepared this compound solution and vehicle control
Protocol:
-
Cell Culture: Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10⁶ cells/ml.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µl of the cell suspension (containing 2 x 10⁵ cells) into the fourth mammary fat pad of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
-
Drug Administration:
-
Administer this compound (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily.[2]
-
Continue the treatment for the planned duration (e.g., 30 days).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Process tumors for further analysis (e.g., histology, biomarker analysis) as required.
-
Compare the tumor growth curves and final tumor sizes between the treated and control groups to evaluate the efficacy of this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the de novo serine biosynthesis pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy in a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming erlotinib resistance in EGFR mutation-positive lung adenocarcinomas through repression of phosphoglycerate dehydrogenase [thno.org]
Application Note: PKUMDL-WQ-2201 in Metabolic Flux Analysis
Introduction
PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, this compound effectively reduces the production of serine and downstream metabolites, thereby impeding tumor growth.[1][2] This application note provides a detailed protocol for utilizing this compound in ¹³C-based metabolic flux analysis to investigate its impact on the serine biosynthesis pathway in cancer cells.
Principle of the Method
Metabolic flux analysis using stable isotope tracers, such as U-¹³C-glucose, allows for the quantitative tracking of carbon atoms through metabolic pathways. In this application, cancer cells are cultured in the presence of U-¹³C-glucose with and without this compound. The incorporation of ¹³C into serine, glycine, and other downstream metabolites is measured using liquid chromatography-mass spectrometry (LC-MS). A reduction in ¹³C-labeled serine and its derivatives in cells treated with this compound provides a direct measure of PHGDH inhibition and the rerouting of metabolic fluxes.[2]
Quantitative Data Summary
The following tables represent typical results from a ¹³C-glucose metabolic flux analysis experiment in a PHGDH-amplified breast cancer cell line (e.g., MDA-MB-468) treated with this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target Enzyme | Phosphoglycerate Dehydrogenase (PHGDH) | [1][3] |
| Inhibition Type | Non-NAD+-competing allosteric inhibitor | [1] |
| IC₅₀ (WT PHGDH) | 35.7 µM | [1][2][3] |
| EC₅₀ (MDA-MB-468 cells) | 7.7 µM | [1] |
| EC₅₀ (HCC70 cells) | 10.8 µM | [1] |
Table 2: Fractional ¹³C Labeling of Key Metabolites from U-¹³C-Glucose
| Metabolite | Isotope | Control (% Labeling) | This compound Treated (% Labeling) | Fold Change |
| Serine | m+3 | 85.2 ± 3.1 | 15.7 ± 1.8 | -5.4 |
| Glycine | m+2 | 78.9 ± 2.5 | 12.3 ± 1.5 | -6.4 |
| Glutathione | m+2 | 55.4 ± 4.2 | 21.8 ± 2.9 | -2.5 |
| Citrate | m+2 | 60.1 ± 3.8 | 58.9 ± 4.1 | -1.0 |
Experimental Protocols
1. Cell Culture and Treatment
-
Culture a PHGDH-amplified cancer cell line (e.g., MDA-MB-468) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at a final concentration of 25 µM (or a dose range around the EC₅₀) or with a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
2. ¹³C-Glucose Labeling
-
After the 24-hour treatment with this compound, remove the medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add DMEM containing 10 mM U-¹³C-glucose, 10% dialyzed fetal bovine serum, and the respective treatment (this compound or vehicle).
-
Incubate the cells for another 24 hours to allow for stable isotope labeling of intracellular metabolites.[2]
3. Metabolite Extraction
-
Place the 6-well plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
4. LC-MS Analysis
-
Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent (e.g., 50% methanol).
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC chromatography).
-
Measure the mass isotopologue distributions for serine, glycine, and other relevant metabolites.
Visualizations
Caption: Serine biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for metabolic flux analysis using this compound.
References
Application Note: PKUMDL-WQ-2201 in Metabolic Flux Analysis
Introduction
PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, this compound effectively reduces the production of serine and downstream metabolites, thereby impeding tumor growth.[1][2] This application note provides a detailed protocol for utilizing this compound in ¹³C-based metabolic flux analysis to investigate its impact on the serine biosynthesis pathway in cancer cells.
Principle of the Method
Metabolic flux analysis using stable isotope tracers, such as U-¹³C-glucose, allows for the quantitative tracking of carbon atoms through metabolic pathways. In this application, cancer cells are cultured in the presence of U-¹³C-glucose with and without this compound. The incorporation of ¹³C into serine, glycine, and other downstream metabolites is measured using liquid chromatography-mass spectrometry (LC-MS). A reduction in ¹³C-labeled serine and its derivatives in cells treated with this compound provides a direct measure of PHGDH inhibition and the rerouting of metabolic fluxes.[2]
Quantitative Data Summary
The following tables represent typical results from a ¹³C-glucose metabolic flux analysis experiment in a PHGDH-amplified breast cancer cell line (e.g., MDA-MB-468) treated with this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target Enzyme | Phosphoglycerate Dehydrogenase (PHGDH) | [1][3] |
| Inhibition Type | Non-NAD+-competing allosteric inhibitor | [1] |
| IC₅₀ (WT PHGDH) | 35.7 µM | [1][2][3] |
| EC₅₀ (MDA-MB-468 cells) | 7.7 µM | [1] |
| EC₅₀ (HCC70 cells) | 10.8 µM | [1] |
Table 2: Fractional ¹³C Labeling of Key Metabolites from U-¹³C-Glucose
| Metabolite | Isotope | Control (% Labeling) | This compound Treated (% Labeling) | Fold Change |
| Serine | m+3 | 85.2 ± 3.1 | 15.7 ± 1.8 | -5.4 |
| Glycine | m+2 | 78.9 ± 2.5 | 12.3 ± 1.5 | -6.4 |
| Glutathione | m+2 | 55.4 ± 4.2 | 21.8 ± 2.9 | -2.5 |
| Citrate | m+2 | 60.1 ± 3.8 | 58.9 ± 4.1 | -1.0 |
Experimental Protocols
1. Cell Culture and Treatment
-
Culture a PHGDH-amplified cancer cell line (e.g., MDA-MB-468) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at a final concentration of 25 µM (or a dose range around the EC₅₀) or with a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
2. ¹³C-Glucose Labeling
-
After the 24-hour treatment with this compound, remove the medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add DMEM containing 10 mM U-¹³C-glucose, 10% dialyzed fetal bovine serum, and the respective treatment (this compound or vehicle).
-
Incubate the cells for another 24 hours to allow for stable isotope labeling of intracellular metabolites.[2]
3. Metabolite Extraction
-
Place the 6-well plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
4. LC-MS Analysis
-
Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent (e.g., 50% methanol).
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC chromatography).
-
Measure the mass isotopologue distributions for serine, glycine, and other relevant metabolites.
Visualizations
Caption: Serine biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for metabolic flux analysis using this compound.
References
recommended working concentrations for PKUMDL-WQ-2201 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid proliferation and biosynthesis. This compound acts as a non-NAD+-competing inhibitor, binding to an allosteric site on the PHGDH enzyme.[1][3] Its inhibitory activity has been demonstrated to suppress cancer cell viability, particularly in cell lines with PHGDH amplification, and to reduce tumor growth in vivo.[1][4] These application notes provide recommended working concentrations and detailed protocols for the in vitro use of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (Enzymatic Assay) | 35.7 µM | Human PHGDH | [1][2] |
| EC50 (Cell Viability) | 7.7 µM | MDA-MB-468 (PHGDH-amplified breast cancer) | [1] |
| 10.8 µM | HCC70 (PHGDH-amplified breast cancer) | [1] | |
| >200 µM | PHGDH non-amplified breast cancer cell lines | [4] | |
| Inhibition of Serine Biosynthesis | Effective at 291 µM (in SKOV3 cells after 24h) | SKOV3 (Ovarian cancer) | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 351.81 g/mol | [2] |
| Formula | C15H14ClN3O3S | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |
Signaling Pathway
The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.
Caption: Serine biosynthesis pathway and inhibition by this compound.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the EC50 of this compound in cancer cell lines.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., ZR-75-1) cancer cell lines
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
-
Plate reader
Workflow Diagram:
Caption: Workflow for cell viability assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 10 nM to 100 µM.[1] Include a DMSO vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol can be used to confirm the direct binding of this compound to PHGDH in a cellular context.
Materials:
-
PHGDH-amplified cancer cell line (e.g., MDA-MB-468)
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Liquid nitrogen
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PHGDH antibody
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Culture MDA-MB-468 cells to ~80% confluency.
-
Treat one set of cells with a high concentration of this compound (e.g., 50 µM) and another with vehicle (DMSO) for 4 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thawing three times using liquid nitrogen.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PHGDH in each sample by SDS-PAGE and Western blotting using an anti-PHGDH antibody.
-
A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples, signifying ligand binding and protein stabilization.
Stable Isotope Tracing of Serine Synthesis
This protocol measures the inhibition of de novo serine synthesis by this compound.
Materials:
-
PHGDH-amplified cancer cell line (e.g., SKOV3)
-
Serine-free cell culture medium
-
[U-13C]-glucose
-
This compound
-
6-well cell culture plates
-
80:20 methanol/water extraction buffer (ice-cold)
-
LC-MS/MS or GC-MS system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Wash the cells with serine-free medium.
-
Pre-treat the cells with this compound (e.g., 30-300 µM) or vehicle in serine-free medium for 24 hours.[4]
-
Replace the medium with serine-free medium containing [U-13C]-glucose and the respective inhibitor concentrations.
-
Incubate for a defined period (e.g., 8-24 hours).
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add ice-cold 80:20 methanol/water to the wells to quench metabolism and extract metabolites.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant for 13C-labeled serine and glycine using LC-MS/MS or GC-MS.
-
A decrease in the fraction of labeled serine and glycine in this compound-treated cells compared to the vehicle control indicates inhibition of de novo serine synthesis.
References
recommended working concentrations for PKUMDL-WQ-2201 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid proliferation and biosynthesis. This compound acts as a non-NAD+-competing inhibitor, binding to an allosteric site on the PHGDH enzyme.[1][3] Its inhibitory activity has been demonstrated to suppress cancer cell viability, particularly in cell lines with PHGDH amplification, and to reduce tumor growth in vivo.[1][4] These application notes provide recommended working concentrations and detailed protocols for the in vitro use of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (Enzymatic Assay) | 35.7 µM | Human PHGDH | [1][2] |
| EC50 (Cell Viability) | 7.7 µM | MDA-MB-468 (PHGDH-amplified breast cancer) | [1] |
| 10.8 µM | HCC70 (PHGDH-amplified breast cancer) | [1] | |
| >200 µM | PHGDH non-amplified breast cancer cell lines | [4] | |
| Inhibition of Serine Biosynthesis | Effective at 291 µM (in SKOV3 cells after 24h) | SKOV3 (Ovarian cancer) | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 351.81 g/mol | [2] |
| Formula | C15H14ClN3O3S | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |
Signaling Pathway
The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.
Caption: Serine biosynthesis pathway and inhibition by this compound.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the EC50 of this compound in cancer cell lines.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., ZR-75-1) cancer cell lines
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
-
Plate reader
Workflow Diagram:
Caption: Workflow for cell viability assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 10 nM to 100 µM.[1] Include a DMSO vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol can be used to confirm the direct binding of this compound to PHGDH in a cellular context.
Materials:
-
PHGDH-amplified cancer cell line (e.g., MDA-MB-468)
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Liquid nitrogen
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PHGDH antibody
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Culture MDA-MB-468 cells to ~80% confluency.
-
Treat one set of cells with a high concentration of this compound (e.g., 50 µM) and another with vehicle (DMSO) for 4 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thawing three times using liquid nitrogen.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PHGDH in each sample by SDS-PAGE and Western blotting using an anti-PHGDH antibody.
-
A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples, signifying ligand binding and protein stabilization.
Stable Isotope Tracing of Serine Synthesis
This protocol measures the inhibition of de novo serine synthesis by this compound.
Materials:
-
PHGDH-amplified cancer cell line (e.g., SKOV3)
-
Serine-free cell culture medium
-
[U-13C]-glucose
-
This compound
-
6-well cell culture plates
-
80:20 methanol/water extraction buffer (ice-cold)
-
LC-MS/MS or GC-MS system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Wash the cells with serine-free medium.
-
Pre-treat the cells with this compound (e.g., 30-300 µM) or vehicle in serine-free medium for 24 hours.[4]
-
Replace the medium with serine-free medium containing [U-13C]-glucose and the respective inhibitor concentrations.
-
Incubate for a defined period (e.g., 8-24 hours).
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add ice-cold 80:20 methanol/water to the wells to quench metabolism and extract metabolites.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant for 13C-labeled serine and glycine using LC-MS/MS or GC-MS.
-
A decrease in the fraction of labeled serine and glycine in this compound-treated cells compared to the vehicle control indicates inhibition of de novo serine synthesis.
References
Troubleshooting & Optimization
PKUMDL-WQ-2201 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of PKUMDL-WQ-2201, including troubleshooting advice and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the reported solubility of this compound in DMSO?
A2: There are varying reports on the solubility of this compound in DMSO. It is crucial to consult the Certificate of Analysis provided with your specific batch. The table below summarizes the available data.
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A3: Solubility issues can arise from several factors. One key consideration is that DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of compounds like this compound.[1] Additionally, gentle heating and sonication can aid dissolution. Please refer to the detailed troubleshooting guide below.
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1] By inhibiting PHGDH, it blocks the de novo synthesis of serine in cancer cells, thereby reducing tumor growth.[1][4]
Solubility Data
| Supplier | Reported Solubility in DMSO | Molar Mass ( g/mol ) |
| MedChemExpress | 100 mg/mL (284.24 mM)[1] | 351.81[2][3] |
| R&D Systems | 100 mM[2] | 351.81[2][3] |
| Sigma-Aldrich | 15 mg/mL[3] | 351.81[2][3] |
| Probechem | 10 mM[5] | 351.805[5] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Use a fresh, unopened bottle of anhydrous or high-purity DMSO to minimize water content.[1]
-
-
Dissolution:
-
Add the appropriate volume of fresh DMSO to the vial to achieve the desired concentration.
-
Vortex the solution for 30-60 seconds.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Gentle warming (e.g., 37°C) can also be applied during sonication to facilitate dissolution.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway
This compound is an allosteric inhibitor of the enzyme Phosphoglycerate Dehydrogenase (PHGDH), which is the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is often upregulated in cancer cells to support their high proliferation rate.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKUMDL WQ 2201 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound = 98 HPLC 592474-91-4 [sigmaaldrich.com]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
PKUMDL-WQ-2201 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of PKUMDL-WQ-2201, including troubleshooting advice and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the reported solubility of this compound in DMSO?
A2: There are varying reports on the solubility of this compound in DMSO. It is crucial to consult the Certificate of Analysis provided with your specific batch. The table below summarizes the available data.
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A3: Solubility issues can arise from several factors. One key consideration is that DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of compounds like this compound.[1] Additionally, gentle heating and sonication can aid dissolution. Please refer to the detailed troubleshooting guide below.
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1] By inhibiting PHGDH, it blocks the de novo synthesis of serine in cancer cells, thereby reducing tumor growth.[1][4]
Solubility Data
| Supplier | Reported Solubility in DMSO | Molar Mass ( g/mol ) |
| MedChemExpress | 100 mg/mL (284.24 mM)[1] | 351.81[2][3] |
| R&D Systems | 100 mM[2] | 351.81[2][3] |
| Sigma-Aldrich | 15 mg/mL[3] | 351.81[2][3] |
| Probechem | 10 mM[5] | 351.805[5] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Use a fresh, unopened bottle of anhydrous or high-purity DMSO to minimize water content.[1]
-
-
Dissolution:
-
Add the appropriate volume of fresh DMSO to the vial to achieve the desired concentration.
-
Vortex the solution for 30-60 seconds.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Gentle warming (e.g., 37°C) can also be applied during sonication to facilitate dissolution.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway
This compound is an allosteric inhibitor of the enzyme Phosphoglycerate Dehydrogenase (PHGDH), which is the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is often upregulated in cancer cells to support their high proliferation rate.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKUMDL WQ 2201 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound = 98 HPLC 592474-91-4 [sigmaaldrich.com]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
potential off-target effects of PKUMDL-WQ-2201
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKUMDL-WQ-2201, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-NAD+ competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. This, in turn, blocks the de novo synthesis of serine from glucose, a pathway critical for the proliferation of certain cancer cells.[1][2]
Q2: What is the reported potency of this compound?
A2: The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The IC50 for wild-type PHGDH is 35.7 µM.[1] The EC50 values for cell viability in PHGDH-amplified breast cancer cell lines are approximately 6.90 µM in MDA-MB-468 and 10.0 µM in HCC70 cells.[2]
Q3: Has the selectivity of this compound been evaluated?
A3: Yes, the selectivity of this compound has been assessed by comparing its effects on cancer cell lines with varying levels of PHGDH expression. The compound demonstrates good selectivity for PHGDH-amplified breast cancer cell lines over those that are not dependent on PHGDH for serine synthesis.[2] Additionally, a related compound, PKUMDL-WQ-2101, showed high selectivity for cells expressing PHGDH when tested in a CRISPR-Cas9 mediated PHGDH knockout model, suggesting that the effects are primarily on-target.[2][3]
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is no publicly available data from broad-panel off-target screening assays (e.g., kinome scans) for this compound. The primary method for assessing its specificity has been through comparison of its activity in PHGDH-positive versus PHGDH-negative (knockout) cells.[2][3] While this method indicates good on-target selectivity, researchers should remain aware of the potential for off-target effects, as can be the case with any small molecule inhibitor. For another PHGDH inhibitor, NCT-503, an off-target effect involving the rerouting of glucose-derived carbons into the TCA cycle has been reported.[4][5] However, kinetic flux profiling of the related compound PKUMDL-WQ-2101 did not show such off-target metabolic alterations.[4]
Q5: How can I assess potential off-target effects in my experiments?
A5: The most rigorous approach is to use a genetic knockdown or knockout of PHGDH in your cell line of interest as a control. If the phenotype observed with this compound treatment is rescued or mimicked by PHGDH knockout, it strongly suggests the effect is on-target.[2][3] Additionally, performing metabolomic analysis can help determine if the observed metabolic changes are consistent with the known function of PHGDH.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values in cell-based assays.
-
Possible Cause 1: Cell line dependency on de novo serine synthesis.
-
Troubleshooting: Confirm the PHGDH expression level and dependency of your cell line on the de novo serine synthesis pathway. Cell lines with low PHGDH expression or those that can readily uptake serine from the media may be less sensitive to this compound.[2]
-
-
Possible Cause 2: Variations in cell culture media.
-
Troubleshooting: Ensure consistent serine and glycine (B1666218) concentrations in your cell culture medium across experiments. High levels of exogenous serine can rescue cells from the effects of PHGDH inhibition.
-
-
Possible Cause 3: Compound stability and solubility.
-
Troubleshooting: this compound is soluble in DMSO.[3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent and non-toxic to your cells.
-
Issue 2: Unexpected cellular phenotypes not seemingly related to serine synthesis.
-
Possible Cause: Potential off-target effects.
-
Troubleshooting:
-
Genetic Validation: Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out PHGDH in your experimental system. Compare the phenotype of PHGDH depletion with that of this compound treatment. A similar phenotype suggests an on-target effect.[2][3]
-
Metabolomic Analysis: Perform targeted or untargeted metabolomics to confirm that this compound is inhibiting the serine synthesis pathway as expected. Look for decreases in serine and glycine levels and alterations in downstream metabolites.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may only appear at higher concentrations.
-
-
Issue 3: Difficulty reproducing in vivo anti-tumor effects.
-
Possible Cause 1: Pharmacokinetic properties.
-
Possible Cause 2: Tumor model dependency.
-
Troubleshooting: Confirm that your xenograft or syngeneic tumor model is dependent on de novo serine synthesis. This can be assessed by analyzing PHGDH expression in the tumor tissue.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 35.7 µM | Wild-Type PHGDH | [1] |
| 69 µM | PHGDH (T59A mutant) | [1] | |
| >300 µM | PHGDH (T56A/K57A mutant) | [1] | |
| EC50 | 6.90 µM | MDA-MB-468 | [2] |
| 10.0 µM | HCC70 | [2] |
Table 2: Selectivity Profile of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Amplification | EC50 (µM) | Fold Selectivity (vs. ZR-75-1) | Reference |
| MDA-MB-468 | Amplified | 6.90 | ~18x | [2] |
| HCC70 | Amplified | 10.0 | ~13x | [2] |
| ZR-75-1 | Non-amplified | >100 | - | [2] |
| MCF-7 | Non-amplified | >200 | - | [2] |
| MDA-MB-231 | Non-amplified | >200 | - | [2] |
Experimental Protocols
1. CRISPR-Cas9 Mediated PHGDH Knockout for Off-Target Effect Validation
This protocol describes the generation of PHGDH knockout cells to validate the on-target effects of this compound.
-
Materials:
-
Lentiviral vector co-expressing Cas9 and a single guide RNA (sgRNA) targeting PHGDH (e.g., lentiCRISPRv2).
-
Control vector with a non-targeting sgRNA.
-
HEK293T cells for lentivirus production.
-
Target cancer cell line (e.g., SKOV3).
-
Puromycin for selection.
-
Antibodies for Western blotting (anti-PHGDH, anti-actin).
-
-
Protocol:
-
sgRNA Design: Design an sgRNA targeting a coding exon of the PHGDH gene.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPR-PHGDH-sgRNA plasmid and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the lentivirus.
-
Selection: Select for transduced cells using puromycin.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Validation:
-
Western Blotting: Confirm the absence of PHGDH protein expression in the knockout clones.
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to confirm the presence of insertions or deletions (indels).
-
-
Phenotypic Analysis: Compare the phenotype of the PHGDH knockout clones with wild-type cells treated with this compound.
-
2. Metabolomic Analysis of Serine Synthesis Inhibition
This protocol outlines the use of stable isotope labeling and mass spectrometry to measure the effect of this compound on de novo serine synthesis.
-
Materials:
-
[U-13C]-glucose.
-
Cell culture medium without glucose and serine.
-
This compound.
-
80% methanol (B129727) (ice-cold).
-
LC-MS/MS system.
-
-
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere.
-
Compound Treatment: Treat cells with this compound or vehicle control for a predetermined time.
-
Isotope Labeling: Replace the medium with glucose- and serine-free medium supplemented with [U-13C]-glucose and the respective compound concentrations. Incubate for a specified period (e.g., 8 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol and incubate at -80°C for 30 minutes.
-
Scrape the cells and transfer the extracts to microcentrifuge tubes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with 13C (M+3 serine). A decrease in M+3 serine in the this compound treated group indicates inhibition of de novo serine synthesis.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Workflow for CRISPR-Cas9 validation of off-target effects.
References
- 1. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative metabolome and transcriptome analyses provide insights into PHGDH in colon cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
potential off-target effects of PKUMDL-WQ-2201
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKUMDL-WQ-2201, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-NAD+ competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. This, in turn, blocks the de novo synthesis of serine from glucose, a pathway critical for the proliferation of certain cancer cells.[1][2]
Q2: What is the reported potency of this compound?
A2: The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The IC50 for wild-type PHGDH is 35.7 µM.[1] The EC50 values for cell viability in PHGDH-amplified breast cancer cell lines are approximately 6.90 µM in MDA-MB-468 and 10.0 µM in HCC70 cells.[2]
Q3: Has the selectivity of this compound been evaluated?
A3: Yes, the selectivity of this compound has been assessed by comparing its effects on cancer cell lines with varying levels of PHGDH expression. The compound demonstrates good selectivity for PHGDH-amplified breast cancer cell lines over those that are not dependent on PHGDH for serine synthesis.[2] Additionally, a related compound, PKUMDL-WQ-2101, showed high selectivity for cells expressing PHGDH when tested in a CRISPR-Cas9 mediated PHGDH knockout model, suggesting that the effects are primarily on-target.[2][3]
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is no publicly available data from broad-panel off-target screening assays (e.g., kinome scans) for this compound. The primary method for assessing its specificity has been through comparison of its activity in PHGDH-positive versus PHGDH-negative (knockout) cells.[2][3] While this method indicates good on-target selectivity, researchers should remain aware of the potential for off-target effects, as can be the case with any small molecule inhibitor. For another PHGDH inhibitor, NCT-503, an off-target effect involving the rerouting of glucose-derived carbons into the TCA cycle has been reported.[4][5] However, kinetic flux profiling of the related compound PKUMDL-WQ-2101 did not show such off-target metabolic alterations.[4]
Q5: How can I assess potential off-target effects in my experiments?
A5: The most rigorous approach is to use a genetic knockdown or knockout of PHGDH in your cell line of interest as a control. If the phenotype observed with this compound treatment is rescued or mimicked by PHGDH knockout, it strongly suggests the effect is on-target.[2][3] Additionally, performing metabolomic analysis can help determine if the observed metabolic changes are consistent with the known function of PHGDH.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values in cell-based assays.
-
Possible Cause 1: Cell line dependency on de novo serine synthesis.
-
Troubleshooting: Confirm the PHGDH expression level and dependency of your cell line on the de novo serine synthesis pathway. Cell lines with low PHGDH expression or those that can readily uptake serine from the media may be less sensitive to this compound.[2]
-
-
Possible Cause 2: Variations in cell culture media.
-
Troubleshooting: Ensure consistent serine and glycine concentrations in your cell culture medium across experiments. High levels of exogenous serine can rescue cells from the effects of PHGDH inhibition.
-
-
Possible Cause 3: Compound stability and solubility.
-
Troubleshooting: this compound is soluble in DMSO.[3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent and non-toxic to your cells.
-
Issue 2: Unexpected cellular phenotypes not seemingly related to serine synthesis.
-
Possible Cause: Potential off-target effects.
-
Troubleshooting:
-
Genetic Validation: Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out PHGDH in your experimental system. Compare the phenotype of PHGDH depletion with that of this compound treatment. A similar phenotype suggests an on-target effect.[2][3]
-
Metabolomic Analysis: Perform targeted or untargeted metabolomics to confirm that this compound is inhibiting the serine synthesis pathway as expected. Look for decreases in serine and glycine levels and alterations in downstream metabolites.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may only appear at higher concentrations.
-
-
Issue 3: Difficulty reproducing in vivo anti-tumor effects.
-
Possible Cause 1: Pharmacokinetic properties.
-
Possible Cause 2: Tumor model dependency.
-
Troubleshooting: Confirm that your xenograft or syngeneic tumor model is dependent on de novo serine synthesis. This can be assessed by analyzing PHGDH expression in the tumor tissue.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 35.7 µM | Wild-Type PHGDH | [1] |
| 69 µM | PHGDH (T59A mutant) | [1] | |
| >300 µM | PHGDH (T56A/K57A mutant) | [1] | |
| EC50 | 6.90 µM | MDA-MB-468 | [2] |
| 10.0 µM | HCC70 | [2] |
Table 2: Selectivity Profile of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Amplification | EC50 (µM) | Fold Selectivity (vs. ZR-75-1) | Reference |
| MDA-MB-468 | Amplified | 6.90 | ~18x | [2] |
| HCC70 | Amplified | 10.0 | ~13x | [2] |
| ZR-75-1 | Non-amplified | >100 | - | [2] |
| MCF-7 | Non-amplified | >200 | - | [2] |
| MDA-MB-231 | Non-amplified | >200 | - | [2] |
Experimental Protocols
1. CRISPR-Cas9 Mediated PHGDH Knockout for Off-Target Effect Validation
This protocol describes the generation of PHGDH knockout cells to validate the on-target effects of this compound.
-
Materials:
-
Lentiviral vector co-expressing Cas9 and a single guide RNA (sgRNA) targeting PHGDH (e.g., lentiCRISPRv2).
-
Control vector with a non-targeting sgRNA.
-
HEK293T cells for lentivirus production.
-
Target cancer cell line (e.g., SKOV3).
-
Puromycin for selection.
-
Antibodies for Western blotting (anti-PHGDH, anti-actin).
-
-
Protocol:
-
sgRNA Design: Design an sgRNA targeting a coding exon of the PHGDH gene.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPR-PHGDH-sgRNA plasmid and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the lentivirus.
-
Selection: Select for transduced cells using puromycin.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Validation:
-
Western Blotting: Confirm the absence of PHGDH protein expression in the knockout clones.
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to confirm the presence of insertions or deletions (indels).
-
-
Phenotypic Analysis: Compare the phenotype of the PHGDH knockout clones with wild-type cells treated with this compound.
-
2. Metabolomic Analysis of Serine Synthesis Inhibition
This protocol outlines the use of stable isotope labeling and mass spectrometry to measure the effect of this compound on de novo serine synthesis.
-
Materials:
-
[U-13C]-glucose.
-
Cell culture medium without glucose and serine.
-
This compound.
-
80% methanol (ice-cold).
-
LC-MS/MS system.
-
-
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere.
-
Compound Treatment: Treat cells with this compound or vehicle control for a predetermined time.
-
Isotope Labeling: Replace the medium with glucose- and serine-free medium supplemented with [U-13C]-glucose and the respective compound concentrations. Incubate for a specified period (e.g., 8 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol and incubate at -80°C for 30 minutes.
-
Scrape the cells and transfer the extracts to microcentrifuge tubes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with 13C (M+3 serine). A decrease in M+3 serine in the this compound treated group indicates inhibition of de novo serine synthesis.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Workflow for CRISPR-Cas9 validation of off-target effects.
References
- 1. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative metabolome and transcriptome analyses provide insights into PHGDH in colon cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
troubleshooting inconsistent results in PKUMDL-WQ-2201 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKUMDL-WQ-2201 in their experiments. The information is designed to help identify and resolve common issues leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-NAD+ competing allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH).[1][2] It binds to a distinct allosteric site on the enzyme, inducing a conformational change that inhibits its activity, thereby blocking the de novo synthesis of serine.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO, with stock solutions possible up to 100 mM.[4] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q3: What are the expected IC₅₀ and EC₅₀ values for this compound?
A3: The inhibitory potency of this compound can vary depending on the experimental system. Below is a summary of reported values. Significant deviation from these ranges may indicate an issue with the experimental setup.
| Assay Type | Target | Reported IC₅₀/EC₅₀ | Cell Line (if applicable) |
| Enzyme Inhibition | Wild-Type PHGDH | IC₅₀ = 35.7 µM | N/A |
| Cell Viability | PHGDH-amplified | EC₅₀ = 7.7 µM | MDA-MB-468 |
| Cell Viability | PHGDH-amplified | EC₅₀ = 10.8 µM | HCC70 |
Data compiled from multiple sources.[1][2]
Q4: Can I use this compound in any cell line?
A4: The efficacy of this compound is highly dependent on the cellular context. It is most effective in cancer cell lines with amplification of the PHGDH gene and a reliance on de novo serine synthesis.[5] Cell lines with low PHGDH expression that rely on extracellular serine may be insensitive to the inhibitor.[5][6]
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
High variability can obscure the true effect of this compound. Below are common causes and solutions.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[7] |
| Edge Effects | Increased evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[7][8] |
| Cell Passage Number | Cell lines can exhibit phenotypic and genotypic drift at high passage numbers, leading to altered responses.[7] Use cells within a defined, low passage number range and maintain a consistent passage number for all experiments. |
| Compound Precipitation | This compound is soluble in DMSO but may precipitate in aqueous media at high concentrations. Visually inspect wells for precipitation after adding the compound. If observed, lower the final concentration or the percentage of DMSO in the final well volume. |
Issue 2: Weaker Than Expected Enzyme Inhibition or Cellular Effects
If this compound is not producing the expected level of inhibition, consider the following factors.
| Possible Cause | Recommended Solution |
| Degraded Compound | Improper storage or multiple freeze-thaw cycles can degrade this compound. Prepare fresh stock solutions from powder and aliquot for single use.[1][2] |
| Incorrect Enzyme/Substrate Concentration | The apparent inhibitory effect can be influenced by the concentrations of PHGDH and its substrate. Ensure that enzyme and substrate concentrations are optimized and consistent across experiments.[9] |
| Suboptimal Assay Conditions | Enzymes are sensitive to pH and temperature. Verify that the assay buffer pH and incubation temperature are optimal for PHGDH activity.[9] |
| Low PHGDH Expression in Cell Line | The cytotoxic effects of this compound are most pronounced in cells dependent on PHGDH. Confirm the PHGDH expression status of your cell line.[5] |
| High Extracellular Serine | The presence of serine in the cell culture media can rescue cells from the effects of PHGDH inhibition.[6] For mechanism-of-action studies, consider using serine-depleted media. |
Experimental Protocols and Workflows
General Workflow for a Cell-Based Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.
Troubleshooting Logic for Enzyme Inhibition Assays
When encountering issues in an in vitro enzyme inhibition assay, a systematic approach can help pinpoint the problem.
Signaling Pathway Context
This compound targets a key entry point into the serine synthesis pathway, which has broad downstream effects. Understanding this context is crucial for interpreting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. superchemistryclasses.com [superchemistryclasses.com]
troubleshooting inconsistent results in PKUMDL-WQ-2201 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKUMDL-WQ-2201 in their experiments. The information is designed to help identify and resolve common issues leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-NAD+ competing allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2] It binds to a distinct allosteric site on the enzyme, inducing a conformational change that inhibits its activity, thereby blocking the de novo synthesis of serine.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO, with stock solutions possible up to 100 mM.[4] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q3: What are the expected IC₅₀ and EC₅₀ values for this compound?
A3: The inhibitory potency of this compound can vary depending on the experimental system. Below is a summary of reported values. Significant deviation from these ranges may indicate an issue with the experimental setup.
| Assay Type | Target | Reported IC₅₀/EC₅₀ | Cell Line (if applicable) |
| Enzyme Inhibition | Wild-Type PHGDH | IC₅₀ = 35.7 µM | N/A |
| Cell Viability | PHGDH-amplified | EC₅₀ = 7.7 µM | MDA-MB-468 |
| Cell Viability | PHGDH-amplified | EC₅₀ = 10.8 µM | HCC70 |
Data compiled from multiple sources.[1][2]
Q4: Can I use this compound in any cell line?
A4: The efficacy of this compound is highly dependent on the cellular context. It is most effective in cancer cell lines with amplification of the PHGDH gene and a reliance on de novo serine synthesis.[5] Cell lines with low PHGDH expression that rely on extracellular serine may be insensitive to the inhibitor.[5][6]
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
High variability can obscure the true effect of this compound. Below are common causes and solutions.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[7] |
| Edge Effects | Increased evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[7][8] |
| Cell Passage Number | Cell lines can exhibit phenotypic and genotypic drift at high passage numbers, leading to altered responses.[7] Use cells within a defined, low passage number range and maintain a consistent passage number for all experiments. |
| Compound Precipitation | This compound is soluble in DMSO but may precipitate in aqueous media at high concentrations. Visually inspect wells for precipitation after adding the compound. If observed, lower the final concentration or the percentage of DMSO in the final well volume. |
Issue 2: Weaker Than Expected Enzyme Inhibition or Cellular Effects
If this compound is not producing the expected level of inhibition, consider the following factors.
| Possible Cause | Recommended Solution |
| Degraded Compound | Improper storage or multiple freeze-thaw cycles can degrade this compound. Prepare fresh stock solutions from powder and aliquot for single use.[1][2] |
| Incorrect Enzyme/Substrate Concentration | The apparent inhibitory effect can be influenced by the concentrations of PHGDH and its substrate. Ensure that enzyme and substrate concentrations are optimized and consistent across experiments.[9] |
| Suboptimal Assay Conditions | Enzymes are sensitive to pH and temperature. Verify that the assay buffer pH and incubation temperature are optimal for PHGDH activity.[9] |
| Low PHGDH Expression in Cell Line | The cytotoxic effects of this compound are most pronounced in cells dependent on PHGDH. Confirm the PHGDH expression status of your cell line.[5] |
| High Extracellular Serine | The presence of serine in the cell culture media can rescue cells from the effects of PHGDH inhibition.[6] For mechanism-of-action studies, consider using serine-depleted media. |
Experimental Protocols and Workflows
General Workflow for a Cell-Based Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.
Troubleshooting Logic for Enzyme Inhibition Assays
When encountering issues in an in vitro enzyme inhibition assay, a systematic approach can help pinpoint the problem.
Signaling Pathway Context
This compound targets a key entry point into the serine synthesis pathway, which has broad downstream effects. Understanding this context is crucial for interpreting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. superchemistryclasses.com [superchemistryclasses.com]
PKUMDL-WQ-2201 stability in cell culture media over time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of PKUMDL-WQ-2201 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals to ensure the effective application of this PHGDH inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO up to 100 mM. For long-term storage, the solid powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: Is there any published data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?
A2: Currently, there is no publicly available quantitative data on the specific stability or half-life of this compound in commonly used cell culture media. However, the compound has been successfully used in multi-day cell viability assays (3 days) and in vivo studies (30 days), suggesting it retains activity for these durations under experimental conditions.[1][2] Researchers should be aware that the stability can be influenced by media components, pH, temperature, and light exposure.[3][4]
Q3: How should I prepare working solutions of this compound in cell culture medium?
A3: To prepare a working solution, it is recommended to perform a serial dilution of the DMSO stock solution directly into the pre-warmed cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
Q4: Can I pre-mix this compound in bulk cell culture medium for long-term use?
A4: It is not recommended to store this compound in cell culture medium for extended periods due to the lack of specific stability data. Components in the medium, such as serum proteins and other reactive molecules, could potentially degrade the compound over time.[3][5] For optimal results, prepare fresh working solutions from a frozen DMSO stock for each experiment.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in cell culture experiments.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected compound activity | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Assess the stability of the compound in your specific media (see experimental protocol below). |
| Suboptimal final concentration of the compound. | Verify the dilution calculations and ensure accurate pipetting. Consider performing a dose-response experiment to confirm the optimal concentration for your cell line. | |
| Increased cell death or unexpected morphological changes | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Contamination of stock or working solutions. | Visually inspect stock and working solutions for any signs of precipitation or microbial contamination. Filter-sterilize the working solution if necessary. | |
| Precipitation of the compound in the cell culture medium | Poor solubility at the working concentration. | Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. The use of ultrasonic treatment may be necessary when preparing high-concentration stock solutions in DMSO.[1] |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common experimental issues.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture conditions using methods like High-Performance Liquid Chromatography (HPLC) or a cell-based activity assay.
Objective: To quantify the concentration of active this compound in cell culture medium over a defined period.
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or vials
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS, or a sensitive cell line for a bioassay)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Test Samples:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Prepare a "time zero" (T=0) sample by immediately processing a portion of this working solution as described in step 4.
-
Aliquots of the remaining working solution should be incubated under standard cell culture conditions (37°C, 5% CO₂).
-
-
Time Points: Collect aliquots at various time points relevant to your experimental duration (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Sample Processing: At each time point, transfer an aliquot of the incubated medium to a fresh tube. If using HPLC/LC-MS, the sample may require extraction (e.g., protein precipitation with acetonitrile) to remove media components that could interfere with the analysis. Store processed samples at -80°C until analysis.
-
Quantification:
-
HPLC/LC-MS (Recommended): Analyze the samples to determine the concentration of intact this compound. Compare the peak area of the compound at each time point to the T=0 sample to calculate the percentage of remaining compound.
-
Cell-Based Bioassay: In the absence of analytical instrumentation, a cell-based assay can provide an indirect measure of stability. At each time point, apply the incubated medium to a sensitive cell line and measure a relevant biological endpoint (e.g., cell viability, inhibition of a specific pathway). Compare the activity at each time point to that of a freshly prepared standard curve to estimate the remaining active compound.
-
Data Analysis:
Plot the percentage of remaining this compound (or relative activity) against time. This will provide a stability profile and allow for the estimation of the compound's half-life in your specific cell culture medium.
Stability Assessment Workflow Diagram
Caption: A workflow for assessing compound stability in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PKUMDL-WQ-2201 stability in cell culture media over time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of PKUMDL-WQ-2201 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals to ensure the effective application of this PHGDH inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO up to 100 mM. For long-term storage, the solid powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: Is there any published data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?
A2: Currently, there is no publicly available quantitative data on the specific stability or half-life of this compound in commonly used cell culture media. However, the compound has been successfully used in multi-day cell viability assays (3 days) and in vivo studies (30 days), suggesting it retains activity for these durations under experimental conditions.[1][2] Researchers should be aware that the stability can be influenced by media components, pH, temperature, and light exposure.[3][4]
Q3: How should I prepare working solutions of this compound in cell culture medium?
A3: To prepare a working solution, it is recommended to perform a serial dilution of the DMSO stock solution directly into the pre-warmed cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
Q4: Can I pre-mix this compound in bulk cell culture medium for long-term use?
A4: It is not recommended to store this compound in cell culture medium for extended periods due to the lack of specific stability data. Components in the medium, such as serum proteins and other reactive molecules, could potentially degrade the compound over time.[3][5] For optimal results, prepare fresh working solutions from a frozen DMSO stock for each experiment.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in cell culture experiments.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected compound activity | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Assess the stability of the compound in your specific media (see experimental protocol below). |
| Suboptimal final concentration of the compound. | Verify the dilution calculations and ensure accurate pipetting. Consider performing a dose-response experiment to confirm the optimal concentration for your cell line. | |
| Increased cell death or unexpected morphological changes | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Contamination of stock or working solutions. | Visually inspect stock and working solutions for any signs of precipitation or microbial contamination. Filter-sterilize the working solution if necessary. | |
| Precipitation of the compound in the cell culture medium | Poor solubility at the working concentration. | Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. The use of ultrasonic treatment may be necessary when preparing high-concentration stock solutions in DMSO.[1] |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common experimental issues.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture conditions using methods like High-Performance Liquid Chromatography (HPLC) or a cell-based activity assay.
Objective: To quantify the concentration of active this compound in cell culture medium over a defined period.
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or vials
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS, or a sensitive cell line for a bioassay)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Test Samples:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Prepare a "time zero" (T=0) sample by immediately processing a portion of this working solution as described in step 4.
-
Aliquots of the remaining working solution should be incubated under standard cell culture conditions (37°C, 5% CO₂).
-
-
Time Points: Collect aliquots at various time points relevant to your experimental duration (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Sample Processing: At each time point, transfer an aliquot of the incubated medium to a fresh tube. If using HPLC/LC-MS, the sample may require extraction (e.g., protein precipitation with acetonitrile) to remove media components that could interfere with the analysis. Store processed samples at -80°C until analysis.
-
Quantification:
-
HPLC/LC-MS (Recommended): Analyze the samples to determine the concentration of intact this compound. Compare the peak area of the compound at each time point to the T=0 sample to calculate the percentage of remaining compound.
-
Cell-Based Bioassay: In the absence of analytical instrumentation, a cell-based assay can provide an indirect measure of stability. At each time point, apply the incubated medium to a sensitive cell line and measure a relevant biological endpoint (e.g., cell viability, inhibition of a specific pathway). Compare the activity at each time point to that of a freshly prepared standard curve to estimate the remaining active compound.
-
Data Analysis:
Plot the percentage of remaining this compound (or relative activity) against time. This will provide a stability profile and allow for the estimation of the compound's half-life in your specific cell culture medium.
Stability Assessment Workflow Diagram
Caption: A workflow for assessing compound stability in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to minimize PKUMDL-WQ-2201 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the precipitation of PKUMDL-WQ-2201 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO. For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are having trouble dissolving this compound in DMSO, you can try gentle warming of the solution to 37°C for 10-30 minutes. Additionally, vortexing or sonication can aid in dissolution. Ensure that all precipitates have completely re-dissolved before using the solution.[1]
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2][3] Some robust cell lines may tolerate up to 1%, but it is highly recommended to keep the final DMSO concentration at or below 0.1% if possible.[4][5][6] It is always best practice to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q4: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?
A4: To prevent precipitation upon dilution, add the DMSO stock solution to your aqueous medium drop-wise while gently swirling or vortexing the medium.[1] This gradual addition helps to avoid localized high concentrations of the compound that can lead to precipitation. Preparing an intermediate dilution in your culture medium may also be beneficial.
Q5: Is there a recommended formulation for in vivo studies with this compound?
A5: Yes, a published study on this compound used a vehicle formulation of 10% DMSO, 20% Cremophor EL (a nonionic surfactant), and 70% Phosphate Buffered Saline (PBS) for intraperitoneal (IP) injections in mice.[7]
Troubleshooting Guide: Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and minimize the precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | Incomplete dissolution in DMSO. | Use anhydrous DMSO. Gentle warming (37°C) and sonication can be applied to facilitate dissolution.[1] |
| Precipitation upon dilution into aqueous buffer/medium | Poor aqueous solubility of this compound. | Add the DMSO stock solution slowly to the aqueous solution while vortexing to ensure rapid mixing.[1] Prepare a more dilute stock solution in DMSO to lower the final DMSO concentration required. |
| Final concentration of the compound exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of this compound in your experiment. | |
| High final concentration of DMSO affecting cell viability. | Keep the final DMSO concentration in your cell culture medium at or below 0.5%, and ideally at 0.1%.[2][4][5][6] Perform a dose-response curve for DMSO on your specific cell line. | |
| Precipitation in in vivo formulations | Inappropriate vehicle composition. | For intraperitoneal injections, a formulation of 10% DMSO, 20% Cremophor EL, and 70% PBS has been successfully used.[7] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solution for Cell Culture
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Warm your cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium.
-
Add the required volume of the intermediate dilution to your final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).
-
Gently mix the final working solution before adding it to your cells.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. emulatebio.com [emulatebio.com]
- 2. lifetein.com [lifetein.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize PKUMDL-WQ-2201 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the precipitation of PKUMDL-WQ-2201 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are having trouble dissolving this compound in DMSO, you can try gentle warming of the solution to 37°C for 10-30 minutes. Additionally, vortexing or sonication can aid in dissolution. Ensure that all precipitates have completely re-dissolved before using the solution.[1]
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2][3] Some robust cell lines may tolerate up to 1%, but it is highly recommended to keep the final DMSO concentration at or below 0.1% if possible.[4][5][6] It is always best practice to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q4: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?
A4: To prevent precipitation upon dilution, add the DMSO stock solution to your aqueous medium drop-wise while gently swirling or vortexing the medium.[1] This gradual addition helps to avoid localized high concentrations of the compound that can lead to precipitation. Preparing an intermediate dilution in your culture medium may also be beneficial.
Q5: Is there a recommended formulation for in vivo studies with this compound?
A5: Yes, a published study on this compound used a vehicle formulation of 10% DMSO, 20% Cremophor EL (a nonionic surfactant), and 70% Phosphate Buffered Saline (PBS) for intraperitoneal (IP) injections in mice.[7]
Troubleshooting Guide: Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and minimize the precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | Incomplete dissolution in DMSO. | Use anhydrous DMSO. Gentle warming (37°C) and sonication can be applied to facilitate dissolution.[1] |
| Precipitation upon dilution into aqueous buffer/medium | Poor aqueous solubility of this compound. | Add the DMSO stock solution slowly to the aqueous solution while vortexing to ensure rapid mixing.[1] Prepare a more dilute stock solution in DMSO to lower the final DMSO concentration required. |
| Final concentration of the compound exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of this compound in your experiment. | |
| High final concentration of DMSO affecting cell viability. | Keep the final DMSO concentration in your cell culture medium at or below 0.5%, and ideally at 0.1%.[2][4][5][6] Perform a dose-response curve for DMSO on your specific cell line. | |
| Precipitation in in vivo formulations | Inappropriate vehicle composition. | For intraperitoneal injections, a formulation of 10% DMSO, 20% Cremophor EL, and 70% PBS has been successfully used.[7] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solution for Cell Culture
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Warm your cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium.
-
Add the required volume of the intermediate dilution to your final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).
-
Gently mix the final working solution before adding it to your cells.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. emulatebio.com [emulatebio.com]
- 2. lifetein.com [lifetein.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing DMSO-Induced Cytotoxicity for PKUMDL-WQ-2201 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for the PHGDH inhibitor, PKUMDL-WQ-2201.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.
Q2: Why is DMSO used as a solvent for this compound?
A2: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many small molecule inhibitors like this compound that have poor aqueous solubility. Its ability to readily penetrate biological membranes also facilitates compound uptake by cells in culture.
Q3: Can the DMSO vehicle itself be toxic to my cells?
A3: Yes, DMSO can exhibit cytotoxic effects, particularly at higher concentrations and with prolonged exposure.[1][2][3] The sensitivity to DMSO is highly dependent on the cell line and the duration of the experiment.[4]
Q4: What are the typical final concentrations of DMSO used in cell culture experiments?
A4: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to keep the final concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term experiments.[4][5]
Q5: What are the signs of DMSO-induced cytotoxicity?
A5: Signs of DMSO cytotoxicity can include reduced cell viability, decreased proliferation, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis.[1][6]
Troubleshooting Guide: DMSO Vehicle Cytotoxicity
This guide will help you identify and resolve issues related to DMSO-induced cytotoxicity in your experiments with this compound.
Problem 1: High background cytotoxicity observed in vehicle control wells.
Possible Cause: The final concentration of DMSO is too high for your specific cell line.
Solution:
-
Determine the DMSO tolerance of your cell line: Before treating with this compound, perform a dose-response experiment with DMSO alone. This will help you determine the maximum concentration of DMSO that does not significantly affect the viability of your cells.
-
Lower the final DMSO concentration: If possible, prepare a more concentrated stock solution of this compound in DMSO. This will allow you to use a smaller volume to achieve the desired final concentration of the compound, thereby reducing the final DMSO concentration in the culture medium.
-
Ensure consistent DMSO concentration across all wells: The final DMSO concentration should be the same in all wells, including the vehicle control and all concentrations of this compound.
Problem 2: Inconsistent results or high variability between replicate wells.
Possible Cause: Inaccurate pipetting of small volumes of DMSO stock solutions or precipitation of the compound upon dilution in aqueous media.
Solution:
-
Prepare intermediate dilutions: Instead of directly adding very small volumes of a highly concentrated DMSO stock to your culture medium, prepare an intermediate dilution of your this compound stock in culture medium. This will allow for more accurate pipetting.
-
Ensure proper mixing: When diluting the DMSO stock in culture medium, vortex or mix the solution thoroughly to ensure homogeneity and prevent localized high concentrations of DMSO.
-
Visually inspect for precipitation: After adding the compound to the medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to reconsider the final concentration of this compound or explore alternative solubilization methods.
Problem 3: The observed effect of this compound is less than expected.
Possible Cause: The cytotoxic effects of the DMSO vehicle are masking the specific effects of the compound.
Solution:
-
Perform a DMSO dose-response experiment: As mentioned previously, determining the non-toxic concentration range for DMSO in your cell line is crucial.
-
Use the lowest effective concentration of this compound: A dose-response experiment with this compound will help you identify the lowest concentration that elicits the desired biological effect, which in turn may allow for a lower final DMSO concentration.
Data Presentation: DMSO Cytotoxicity
The following table summarizes the typical cytotoxic effects of DMSO on various cell lines. Note that these are general ranges, and it is essential to determine the specific tolerance for your cell line of interest.
| DMSO Concentration (v/v) | General Effect on Cell Viability | Reference |
| < 0.1% | Generally considered safe for most cell lines with minimal cytotoxic effects. | [4] |
| 0.1% - 0.5% | May be tolerated by many robust cell lines, but can cause stress or minimal toxicity in sensitive lines. | [4] |
| 0.5% - 1.0% | Increased likelihood of cytotoxicity, reduced proliferation, and other cellular effects. | [4] |
| > 1.0% | Significant cytotoxicity is expected in most cell lines. | [3] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO
This protocol outlines a method for determining the highest concentration of DMSO that does not significantly impact the viability of your cell line using a standard MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Anhydrous, sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in complete culture medium. A common range to test is 0.01% to 5% (v/v). Include a "medium only" control (0% DMSO).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the plate for a period that is relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
After incubation, remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.[7][8]
-
Read the absorbance on a microplate reader at the appropriate wavelength (usually around 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The maximum tolerated concentration is the highest concentration that does not result in a significant decrease in cell viability.
Visualizations
Signaling Pathway: Potential Mechanisms of DMSO Cytotoxicity
Caption: Potential mechanisms of DMSO-induced cytotoxicity.
Experimental Workflow: Troubleshooting DMSO Cytotoxicity
Caption: Workflow for troubleshooting DMSO-related cytotoxicity.
Logical Relationship: Factors Influencing DMSO Cytotoxicity
Caption: Key factors influencing the cytotoxic effects of DMSO.
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. lifetein.com [lifetein.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 7. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells | Pocket Dentistry [pocketdentistry.com]
- 8. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing DMSO-Induced Cytotoxicity for PKUMDL-WQ-2201 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of Dimethyl Sulfoxide (DMSO) as a vehicle for the PHGDH inhibitor, PKUMDL-WQ-2201.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.
Q2: Why is DMSO used as a solvent for this compound?
A2: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many small molecule inhibitors like this compound that have poor aqueous solubility. Its ability to readily penetrate biological membranes also facilitates compound uptake by cells in culture.
Q3: Can the DMSO vehicle itself be toxic to my cells?
A3: Yes, DMSO can exhibit cytotoxic effects, particularly at higher concentrations and with prolonged exposure.[1][2][3] The sensitivity to DMSO is highly dependent on the cell line and the duration of the experiment.[4]
Q4: What are the typical final concentrations of DMSO used in cell culture experiments?
A4: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to keep the final concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term experiments.[4][5]
Q5: What are the signs of DMSO-induced cytotoxicity?
A5: Signs of DMSO cytotoxicity can include reduced cell viability, decreased proliferation, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis.[1][6]
Troubleshooting Guide: DMSO Vehicle Cytotoxicity
This guide will help you identify and resolve issues related to DMSO-induced cytotoxicity in your experiments with this compound.
Problem 1: High background cytotoxicity observed in vehicle control wells.
Possible Cause: The final concentration of DMSO is too high for your specific cell line.
Solution:
-
Determine the DMSO tolerance of your cell line: Before treating with this compound, perform a dose-response experiment with DMSO alone. This will help you determine the maximum concentration of DMSO that does not significantly affect the viability of your cells.
-
Lower the final DMSO concentration: If possible, prepare a more concentrated stock solution of this compound in DMSO. This will allow you to use a smaller volume to achieve the desired final concentration of the compound, thereby reducing the final DMSO concentration in the culture medium.
-
Ensure consistent DMSO concentration across all wells: The final DMSO concentration should be the same in all wells, including the vehicle control and all concentrations of this compound.
Problem 2: Inconsistent results or high variability between replicate wells.
Possible Cause: Inaccurate pipetting of small volumes of DMSO stock solutions or precipitation of the compound upon dilution in aqueous media.
Solution:
-
Prepare intermediate dilutions: Instead of directly adding very small volumes of a highly concentrated DMSO stock to your culture medium, prepare an intermediate dilution of your this compound stock in culture medium. This will allow for more accurate pipetting.
-
Ensure proper mixing: When diluting the DMSO stock in culture medium, vortex or mix the solution thoroughly to ensure homogeneity and prevent localized high concentrations of DMSO.
-
Visually inspect for precipitation: After adding the compound to the medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to reconsider the final concentration of this compound or explore alternative solubilization methods.
Problem 3: The observed effect of this compound is less than expected.
Possible Cause: The cytotoxic effects of the DMSO vehicle are masking the specific effects of the compound.
Solution:
-
Perform a DMSO dose-response experiment: As mentioned previously, determining the non-toxic concentration range for DMSO in your cell line is crucial.
-
Use the lowest effective concentration of this compound: A dose-response experiment with this compound will help you identify the lowest concentration that elicits the desired biological effect, which in turn may allow for a lower final DMSO concentration.
Data Presentation: DMSO Cytotoxicity
The following table summarizes the typical cytotoxic effects of DMSO on various cell lines. Note that these are general ranges, and it is essential to determine the specific tolerance for your cell line of interest.
| DMSO Concentration (v/v) | General Effect on Cell Viability | Reference |
| < 0.1% | Generally considered safe for most cell lines with minimal cytotoxic effects. | [4] |
| 0.1% - 0.5% | May be tolerated by many robust cell lines, but can cause stress or minimal toxicity in sensitive lines. | [4] |
| 0.5% - 1.0% | Increased likelihood of cytotoxicity, reduced proliferation, and other cellular effects. | [4] |
| > 1.0% | Significant cytotoxicity is expected in most cell lines. | [3] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO
This protocol outlines a method for determining the highest concentration of DMSO that does not significantly impact the viability of your cell line using a standard MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Anhydrous, sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in complete culture medium. A common range to test is 0.01% to 5% (v/v). Include a "medium only" control (0% DMSO).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the plate for a period that is relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
After incubation, remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[7][8]
-
Read the absorbance on a microplate reader at the appropriate wavelength (usually around 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The maximum tolerated concentration is the highest concentration that does not result in a significant decrease in cell viability.
Visualizations
Signaling Pathway: Potential Mechanisms of DMSO Cytotoxicity
Caption: Potential mechanisms of DMSO-induced cytotoxicity.
Experimental Workflow: Troubleshooting DMSO Cytotoxicity
Caption: Workflow for troubleshooting DMSO-related cytotoxicity.
Logical Relationship: Factors Influencing DMSO Cytotoxicity
Caption: Key factors influencing the cytotoxic effects of DMSO.
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. lifetein.com [lifetein.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 7. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells | Pocket Dentistry [pocketdentistry.com]
- 8. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected phenotypes with PKUMDL-WQ-2201 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKUMDL-WQ-2201. The information is designed to help interpret unexpected phenotypes and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-NAD+-competing allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway. By inhibiting PHGDH, this compound is expected to reduce the production of L-serine, thereby impacting cancer cell proliferation, particularly in cell lines with PHGDH gene amplification.
Q2: What are the expected effects of this compound in sensitive cancer cell lines?
A2: In PHGDH-amplified cancer cell lines, such as MDA-MB-468 and HCC70 breast cancer cells, this compound is expected to suppress cell viability and proliferation.[2] It has been shown to have EC50 values in the micromolar range in these cell lines.[1][2] The compound is also expected to inhibit tumor growth in vivo in xenograft models of PHGDH-amplified cancers.[2][3][4]
Q3: How does this compound affect the cell cycle?
A3: The anti-tumor activities of this compound in sensitive cell lines, such as MDA-MB-468, may be attributed to its influence on the cell cycle.[2] Researchers should anticipate potential cell cycle arrest in response to treatment.
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses potential unexpected experimental outcomes when using this compound.
Scenario 1: Cell Viability Assays
Q: We observed minimal or no decrease in cell viability in a PHGDH-amplified cell line after treatment with this compound. What could be the cause?
A: This is an unexpected result for a cell line known to be sensitive to PHGDH inhibition. Several factors could be at play. Refer to the troubleshooting workflow below.
Hypothetical Data: Unexpected Cell Viability Results
| Cell Line | PHGDH Status | Treatment | Expected % Viability | Observed % Viability |
| MDA-MB-468 | Amplified | Vehicle (DMSO) | 100% | 100% |
| MDA-MB-468 | Amplified | This compound (10 µM) | ~50% | 95% |
| MCF-7 | Non-amplified | This compound (10 µM) | ~100% | 98% |
Troubleshooting Workflow: Unexpected Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability results.
Scenario 2: Off-Target Effects
Q: We are observing significant cytotoxicity in a PHGDH non-amplified cell line, which is expected to be resistant. Could this be an off-target effect?
A: While this compound is designed to be a selective allosteric inhibitor of PHGDH, off-target effects are possible, especially at higher concentrations. The following steps can help elucidate the observed cytotoxicity.
Hypothetical Data: Unexpected Cytotoxicity
| Cell Line | PHGDH Status | Treatment | Expected % Viability | Observed % Viability |
| MDA-MB-231 | Non-amplified | Vehicle (DMSO) | 100% | 100% |
| MDA-MB-231 | Non-amplified | This compound (50 µM) | ~90-100% | 45% |
Investigative Workflow for Off-Target Effects
Caption: Logic diagram for investigating potential off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for PHGDH and Downstream Markers
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PHGDH (and other targets like PSAT1, PSPH) overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway
Intended Signaling Pathway of this compound
Caption: Intended mechanism of this compound via inhibition of PHGDH.
References
interpreting unexpected phenotypes with PKUMDL-WQ-2201 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKUMDL-WQ-2201. The information is designed to help interpret unexpected phenotypes and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-NAD+-competing allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway. By inhibiting PHGDH, this compound is expected to reduce the production of L-serine, thereby impacting cancer cell proliferation, particularly in cell lines with PHGDH gene amplification.
Q2: What are the expected effects of this compound in sensitive cancer cell lines?
A2: In PHGDH-amplified cancer cell lines, such as MDA-MB-468 and HCC70 breast cancer cells, this compound is expected to suppress cell viability and proliferation.[2] It has been shown to have EC50 values in the micromolar range in these cell lines.[1][2] The compound is also expected to inhibit tumor growth in vivo in xenograft models of PHGDH-amplified cancers.[2][3][4]
Q3: How does this compound affect the cell cycle?
A3: The anti-tumor activities of this compound in sensitive cell lines, such as MDA-MB-468, may be attributed to its influence on the cell cycle.[2] Researchers should anticipate potential cell cycle arrest in response to treatment.
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses potential unexpected experimental outcomes when using this compound.
Scenario 1: Cell Viability Assays
Q: We observed minimal or no decrease in cell viability in a PHGDH-amplified cell line after treatment with this compound. What could be the cause?
A: This is an unexpected result for a cell line known to be sensitive to PHGDH inhibition. Several factors could be at play. Refer to the troubleshooting workflow below.
Hypothetical Data: Unexpected Cell Viability Results
| Cell Line | PHGDH Status | Treatment | Expected % Viability | Observed % Viability |
| MDA-MB-468 | Amplified | Vehicle (DMSO) | 100% | 100% |
| MDA-MB-468 | Amplified | This compound (10 µM) | ~50% | 95% |
| MCF-7 | Non-amplified | This compound (10 µM) | ~100% | 98% |
Troubleshooting Workflow: Unexpected Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability results.
Scenario 2: Off-Target Effects
Q: We are observing significant cytotoxicity in a PHGDH non-amplified cell line, which is expected to be resistant. Could this be an off-target effect?
A: While this compound is designed to be a selective allosteric inhibitor of PHGDH, off-target effects are possible, especially at higher concentrations. The following steps can help elucidate the observed cytotoxicity.
Hypothetical Data: Unexpected Cytotoxicity
| Cell Line | PHGDH Status | Treatment | Expected % Viability | Observed % Viability |
| MDA-MB-231 | Non-amplified | Vehicle (DMSO) | 100% | 100% |
| MDA-MB-231 | Non-amplified | This compound (50 µM) | ~90-100% | 45% |
Investigative Workflow for Off-Target Effects
Caption: Logic diagram for investigating potential off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for PHGDH and Downstream Markers
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PHGDH (and other targets like PSAT1, PSPH) overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway
Intended Signaling Pathway of this compound
Caption: Intended mechanism of this compound via inhibition of PHGDH.
References
Validation & Comparative
A Head-to-Head Comparison of PHGDH Inhibitors: PKUMDL-WQ-2201 vs. CBR-5884
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent phosphoglycerate dehydrogenase (PHGDH) inhibitors: PKUMDL-WQ-2201 and CBR-5884. This analysis is based on available experimental data to assist in the selection of the most suitable compound for research and preclinical studies.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. In many cancer types, this pathway is upregulated to support rapid cell growth and proliferation, making PHGDH an attractive therapeutic target. This compound and CBR-5884 are two small molecule inhibitors that have been developed to target this enzymatic activity, each with distinct mechanisms of action.
Mechanism of Action
This compound is a non-NAD+ competing allosteric inhibitor of PHGDH.[1][2] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function. In contrast, CBR-5884 is a non-competitive inhibitor that demonstrates time-dependent inhibition and disrupts the oligomerization state of PHGDH, which is essential for its activity.[3]
In Vitro Efficacy: A Quantitative Comparison
Experimental data demonstrates that both compounds effectively inhibit PHGDH and the proliferation of cancer cells dependent on de novo serine synthesis. Notably, one study has indicated that this compound exhibits a more potent cellular activity in PHGDH-amplified breast cancer cell lines when compared to CBR-5884.[4]
| Parameter | This compound | CBR-5884 | Reference |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) | Phosphoglycerate Dehydrogenase (PHGDH) | [1][5] |
| Mechanism of Action | Allosteric, Non-NAD+ competing | Non-competitive, disrupts oligomerization | [1][2][3] |
| PHGDH IC50 | 35.7 µM | 33 µM | [1][5] |
| Cellular Efficacy (EC50) | |||
| MDA-MB-468 (Breast Cancer) | 6.90 µM | - | [4] |
| HCC70 (Breast Cancer) | 10.0 µM | - | [4] |
| Cell Growth Inhibition | - | 35% to 60% at 30 µM in serine-replete media (MDA-MB-468) | [4] |
In Vivo Antitumor Activity
This compound has been shown to significantly suppress tumor growth in a mouse xenograft model using PHGDH-amplified MDA-MB-468 breast cancer cells.[4] This demonstrates its potential for in vivo efficacy. While CBR-5884 has been shown to be active in cells, detailed in vivo efficacy studies under similar comparative conditions were not as readily available in the reviewed literature.[4]
Signaling Pathway and Experimental Workflow
To visualize the context of PHGDH inhibition and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: PHGDH in the serine biosynthesis pathway and points of inhibition.
Caption: General workflow for the evaluation of PHGDH inhibitors.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound and CBR-5884.
PHGDH Enzymatic Inhibition Assay
The inhibitory activity of the compounds against purified PHGDH is typically determined using a coupled enzymatic assay. The production of NADH, a product of the PHGDH-catalyzed reaction, is coupled to the reduction of a pro-fluorescent or colorimetric substrate by a diaphorase.
-
Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD+ (cofactor), diaphorase, and a suitable substrate (e.g., resazurin).
-
Procedure:
-
The inhibitor, at varying concentrations, is pre-incubated with the PHGDH enzyme in an appropriate buffer.
-
The reaction is initiated by the addition of 3-phosphoglycerate and NAD+.
-
The mixture is incubated at a controlled temperature.
-
The fluorescence or absorbance is measured over time using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability/Proliferation Assay
The effect of the inhibitors on cancer cell growth is assessed using viability assays such as CellTiter-Glo® or AlamarBlue®.
-
Cell Lines: PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cancer cell lines are used to assess selectivity.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
After a defined incubation period (typically 3-5 days), a cell viability reagent is added.
-
Luminescence or fluorescence is measured to determine the number of viable cells.
-
-
Data Analysis: The EC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
In Vivo Xenograft Studies
The antitumor efficacy of the inhibitors is evaluated in immunocompromised mouse models.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Procedure:
-
PHGDH-dependent cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of the mice.
-
Once tumors are established, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., via intraperitoneal injection) daily for a specified period, while the control group receives a vehicle.
-
Tumor volume and body weight are monitored regularly.
-
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.
Conclusion
Both this compound and CBR-5884 are valuable research tools for studying the role of PHGDH in cancer metabolism. The available data suggests that this compound may offer more potent cellular activity against PHGDH-amplified breast cancer cells. The choice between these inhibitors will depend on the specific experimental context, including the cell lines being investigated and the desired in vitro or in vivo outcomes. Researchers should consider the differing mechanisms of action and the available efficacy data when designing their studies.
References
- 1. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of PHGDH Inhibitors: PKUMDL-WQ-2201 vs. CBR-5884
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent phosphoglycerate dehydrogenase (PHGDH) inhibitors: PKUMDL-WQ-2201 and CBR-5884. This analysis is based on available experimental data to assist in the selection of the most suitable compound for research and preclinical studies.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. In many cancer types, this pathway is upregulated to support rapid cell growth and proliferation, making PHGDH an attractive therapeutic target. This compound and CBR-5884 are two small molecule inhibitors that have been developed to target this enzymatic activity, each with distinct mechanisms of action.
Mechanism of Action
This compound is a non-NAD+ competing allosteric inhibitor of PHGDH.[1][2] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function. In contrast, CBR-5884 is a non-competitive inhibitor that demonstrates time-dependent inhibition and disrupts the oligomerization state of PHGDH, which is essential for its activity.[3]
In Vitro Efficacy: A Quantitative Comparison
Experimental data demonstrates that both compounds effectively inhibit PHGDH and the proliferation of cancer cells dependent on de novo serine synthesis. Notably, one study has indicated that this compound exhibits a more potent cellular activity in PHGDH-amplified breast cancer cell lines when compared to CBR-5884.[4]
| Parameter | This compound | CBR-5884 | Reference |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) | Phosphoglycerate Dehydrogenase (PHGDH) | [1][5] |
| Mechanism of Action | Allosteric, Non-NAD+ competing | Non-competitive, disrupts oligomerization | [1][2][3] |
| PHGDH IC50 | 35.7 µM | 33 µM | [1][5] |
| Cellular Efficacy (EC50) | |||
| MDA-MB-468 (Breast Cancer) | 6.90 µM | - | [4] |
| HCC70 (Breast Cancer) | 10.0 µM | - | [4] |
| Cell Growth Inhibition | - | 35% to 60% at 30 µM in serine-replete media (MDA-MB-468) | [4] |
In Vivo Antitumor Activity
This compound has been shown to significantly suppress tumor growth in a mouse xenograft model using PHGDH-amplified MDA-MB-468 breast cancer cells.[4] This demonstrates its potential for in vivo efficacy. While CBR-5884 has been shown to be active in cells, detailed in vivo efficacy studies under similar comparative conditions were not as readily available in the reviewed literature.[4]
Signaling Pathway and Experimental Workflow
To visualize the context of PHGDH inhibition and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: PHGDH in the serine biosynthesis pathway and points of inhibition.
Caption: General workflow for the evaluation of PHGDH inhibitors.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound and CBR-5884.
PHGDH Enzymatic Inhibition Assay
The inhibitory activity of the compounds against purified PHGDH is typically determined using a coupled enzymatic assay. The production of NADH, a product of the PHGDH-catalyzed reaction, is coupled to the reduction of a pro-fluorescent or colorimetric substrate by a diaphorase.
-
Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD+ (cofactor), diaphorase, and a suitable substrate (e.g., resazurin).
-
Procedure:
-
The inhibitor, at varying concentrations, is pre-incubated with the PHGDH enzyme in an appropriate buffer.
-
The reaction is initiated by the addition of 3-phosphoglycerate and NAD+.
-
The mixture is incubated at a controlled temperature.
-
The fluorescence or absorbance is measured over time using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability/Proliferation Assay
The effect of the inhibitors on cancer cell growth is assessed using viability assays such as CellTiter-Glo® or AlamarBlue®.
-
Cell Lines: PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cancer cell lines are used to assess selectivity.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
After a defined incubation period (typically 3-5 days), a cell viability reagent is added.
-
Luminescence or fluorescence is measured to determine the number of viable cells.
-
-
Data Analysis: The EC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
In Vivo Xenograft Studies
The antitumor efficacy of the inhibitors is evaluated in immunocompromised mouse models.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Procedure:
-
PHGDH-dependent cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of the mice.
-
Once tumors are established, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., via intraperitoneal injection) daily for a specified period, while the control group receives a vehicle.
-
Tumor volume and body weight are monitored regularly.
-
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.
Conclusion
Both this compound and CBR-5884 are valuable research tools for studying the role of PHGDH in cancer metabolism. The available data suggests that this compound may offer more potent cellular activity against PHGDH-amplified breast cancer cells. The choice between these inhibitors will depend on the specific experimental context, including the cell lines being investigated and the desired in vitro or in vivo outcomes. Researchers should consider the differing mechanisms of action and the available efficacy data when designing their studies.
References
- 1. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Efficacy Comparison of PHGDH Inhibitors: PKUMDL-WQ-2201 and NCT-503
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of metabolic pathways crucial for tumor growth has emerged as a promising strategy. One such target is the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the rate-limiting step in the de novo serine biosynthesis pathway. This pathway is frequently upregulated in various cancers to meet the high demand for serine, a critical amino acid for protein synthesis, nucleotide production, and redox homeostasis. This guide provides an objective comparison of the efficacy of two prominent PHGDH inhibitors, PKUMDL-WQ-2201 and NCT-503, based on available preclinical data.
Overview of this compound and NCT-503
Both this compound and NCT-503 are small molecule inhibitors of PHGDH, but they differ in their binding mechanisms. This compound is a rationally designed allosteric inhibitor that is non-competitive with NAD+.[1] In contrast, NCT-503, identified through high-throughput screening, is a non-competitive inhibitor with respect to both 3-phosphoglycerate (3-PG) and NAD+.[2] While both compounds have demonstrated anti-tumor activity, understanding their comparative efficacy is crucial for advancing research and development in this area.
In Vitro Efficacy: Enzymatic Inhibition and Cell Viability
The potency of these inhibitors has been evaluated through enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against PHGDH and in cell-based assays to assess their half-maximal effective concentration (EC50) on cancer cell viability.
| Inhibitor | Target | IC50 (μM) | Cell Line | EC50 (μM) | Citation |
| This compound | PHGDH | 35.7 | MDA-MB-468 (Breast Cancer) | 7.7 | [1] |
| HCC70 (Breast Cancer) | 10.8 | [1] | |||
| NCT-503 | PHGDH | 2.5 | MDA-MB-468 (Breast Cancer) | 8-16 | [2] |
| BT-20 (Breast Cancer) | 8-16 | [2] | |||
| HCC70 (Breast Cancer) | 8-16 | [2] | |||
| HT1080 (Fibrosarcoma) | 8-16 | [2] | |||
| A549 (Lung Cancer) | 16.44 | [3] |
As the data indicates, NCT-503 exhibits a lower IC50 value, suggesting greater potency in direct enzymatic inhibition. However, in cellular assays, both compounds show comparable EC50 values in the low micromolar range in PHGDH-dependent breast cancer cell lines like MDA-MB-468 and HCC70.[1][2] One study explicitly states that the EC50 values of this compound were "on par with NCT-503".[4] This suggests that despite differences in direct enzyme inhibition, their overall anti-proliferative effects in a cellular context are similar.
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of both compounds has been validated in vivo using xenograft models, primarily with the PHGDH-amplified MDA-MB-468 breast cancer cell line.
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Outcome | Citation |
| This compound | NOD.CB17-Prkdc/J mice | MDA-MB-468 | 5-20 mg/kg, i.p., once daily for 30 days | Substantial inhibitory effects on tumor growth | [1] |
| NCT-503 | NOD scid gamma mice | MDA-MB-468 | 40 mg/kg, i.p., once daily | Reduced tumor growth and weight | [2][5] |
Both this compound and NCT-503 have demonstrated significant efficacy in reducing tumor growth in vivo.[1][2] These studies highlight the potential of both inhibitors as therapeutic agents for cancers dependent on the serine biosynthesis pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these inhibitors.
Caption: Inhibition of PHGDH by this compound and NCT-503 blocks the conversion of 3-PG, a key step in serine biosynthesis, thereby impacting nucleotide synthesis and cell proliferation.
Caption: A generalized experimental workflow for comparing the efficacy of PHGDH inhibitors, encompassing both in vitro and in vivo assessments.
Experimental Protocols
Cell Viability (MTT) Assay
The anti-proliferative effects of this compound and NCT-503 are commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[6]
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound or NCT-503. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours.[6]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
In Vivo Xenograft Study
The in vivo anti-tumor efficacy is assessed using xenograft models in immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).[2][6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of either this compound (e.g., 5-20 mg/kg) or NCT-503 (e.g., 40 mg/kg).[1][2] The control group receives the vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days) for the duration of the study (e.g., 30 days).[6]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Conclusion
Both this compound and NCT-503 are effective inhibitors of PHGDH with demonstrated anti-cancer activity in preclinical models. While NCT-503 shows higher potency in direct enzymatic inhibition, both compounds exhibit comparable efficacy in cellular and in vivo settings, particularly in PHGDH-dependent breast cancer models. The choice between these inhibitors for further research and development may depend on other factors such as their pharmacokinetic profiles, off-target effects, and potential for combination therapies. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Efficacy Comparison of PHGDH Inhibitors: PKUMDL-WQ-2201 and NCT-503
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of metabolic pathways crucial for tumor growth has emerged as a promising strategy. One such target is the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the rate-limiting step in the de novo serine biosynthesis pathway. This pathway is frequently upregulated in various cancers to meet the high demand for serine, a critical amino acid for protein synthesis, nucleotide production, and redox homeostasis. This guide provides an objective comparison of the efficacy of two prominent PHGDH inhibitors, PKUMDL-WQ-2201 and NCT-503, based on available preclinical data.
Overview of this compound and NCT-503
Both this compound and NCT-503 are small molecule inhibitors of PHGDH, but they differ in their binding mechanisms. This compound is a rationally designed allosteric inhibitor that is non-competitive with NAD+.[1] In contrast, NCT-503, identified through high-throughput screening, is a non-competitive inhibitor with respect to both 3-phosphoglycerate (3-PG) and NAD+.[2] While both compounds have demonstrated anti-tumor activity, understanding their comparative efficacy is crucial for advancing research and development in this area.
In Vitro Efficacy: Enzymatic Inhibition and Cell Viability
The potency of these inhibitors has been evaluated through enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against PHGDH and in cell-based assays to assess their half-maximal effective concentration (EC50) on cancer cell viability.
| Inhibitor | Target | IC50 (μM) | Cell Line | EC50 (μM) | Citation |
| This compound | PHGDH | 35.7 | MDA-MB-468 (Breast Cancer) | 7.7 | [1] |
| HCC70 (Breast Cancer) | 10.8 | [1] | |||
| NCT-503 | PHGDH | 2.5 | MDA-MB-468 (Breast Cancer) | 8-16 | [2] |
| BT-20 (Breast Cancer) | 8-16 | [2] | |||
| HCC70 (Breast Cancer) | 8-16 | [2] | |||
| HT1080 (Fibrosarcoma) | 8-16 | [2] | |||
| A549 (Lung Cancer) | 16.44 | [3] |
As the data indicates, NCT-503 exhibits a lower IC50 value, suggesting greater potency in direct enzymatic inhibition. However, in cellular assays, both compounds show comparable EC50 values in the low micromolar range in PHGDH-dependent breast cancer cell lines like MDA-MB-468 and HCC70.[1][2] One study explicitly states that the EC50 values of this compound were "on par with NCT-503".[4] This suggests that despite differences in direct enzyme inhibition, their overall anti-proliferative effects in a cellular context are similar.
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of both compounds has been validated in vivo using xenograft models, primarily with the PHGDH-amplified MDA-MB-468 breast cancer cell line.
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Outcome | Citation |
| This compound | NOD.CB17-Prkdc/J mice | MDA-MB-468 | 5-20 mg/kg, i.p., once daily for 30 days | Substantial inhibitory effects on tumor growth | [1] |
| NCT-503 | NOD scid gamma mice | MDA-MB-468 | 40 mg/kg, i.p., once daily | Reduced tumor growth and weight | [2][5] |
Both this compound and NCT-503 have demonstrated significant efficacy in reducing tumor growth in vivo.[1][2] These studies highlight the potential of both inhibitors as therapeutic agents for cancers dependent on the serine biosynthesis pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these inhibitors.
Caption: Inhibition of PHGDH by this compound and NCT-503 blocks the conversion of 3-PG, a key step in serine biosynthesis, thereby impacting nucleotide synthesis and cell proliferation.
Caption: A generalized experimental workflow for comparing the efficacy of PHGDH inhibitors, encompassing both in vitro and in vivo assessments.
Experimental Protocols
Cell Viability (MTT) Assay
The anti-proliferative effects of this compound and NCT-503 are commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[6]
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound or NCT-503. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours.[6]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
In Vivo Xenograft Study
The in vivo anti-tumor efficacy is assessed using xenograft models in immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).[2][6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of either this compound (e.g., 5-20 mg/kg) or NCT-503 (e.g., 40 mg/kg).[1][2] The control group receives the vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days) for the duration of the study (e.g., 30 days).[6]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Conclusion
Both this compound and NCT-503 are effective inhibitors of PHGDH with demonstrated anti-cancer activity in preclinical models. While NCT-503 shows higher potency in direct enzymatic inhibition, both compounds exhibit comparable efficacy in cellular and in vivo settings, particularly in PHGDH-dependent breast cancer models. The choice between these inhibitors for further research and development may depend on other factors such as their pharmacokinetic profiles, off-target effects, and potential for combination therapies. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Potential of PKUMDL-WQ-2201 in Combination Cancer Therapy: A Comparative Analysis
Currently, publicly available data on the synergistic effects of PKUMDL-WQ-2201 with other established cancer drugs is limited. Preclinical research has primarily focused on its mechanism of action as a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) and its individual anti-tumor activity. However, emerging studies on other PHGDH inhibitors provide a strong rationale for investigating this compound in combination regimens.
This compound is a novel, non-NAD+ competing allosteric inhibitor of PHGDH with an IC50 of 35.7 μM.[1] It has demonstrated dose-dependent suppression of cell viability in various cancer cell lines and inhibition of tumor growth in xenograft mouse models. Its mechanism of action centers on the inhibition of the de novo serine synthesis pathway, a critical metabolic route for cancer cell proliferation.[1]
While direct synergistic studies with other cancer drugs are not yet published, research on similar PHGDH inhibitors, such as NCT-503, has shown significant synergistic anti-cancer effects when combined with inhibitors of other metabolic pathways, like pyruvate (B1213749) kinase M2 (PKM2). This suggests a promising avenue for future research into this compound combination therapies.
Comparison with Other PHGDH Inhibitors in Combination Studies
To extrapolate the potential synergistic effects of this compound, this guide will compare its known characteristics with those of other PHGDH inhibitors that have been evaluated in combination therapies.
| Inhibitor | Target | Combination Partner | Cancer Model | Observed Synergistic Effects | Reference |
| This compound | PHGDH (Allosteric) | PKUMDL-WQ-2101 (Allosteric PHGDH inhibitor) | In vitro enzymatic assays | Enhanced PHGDH inhibition | [2] |
| NCT-503 | PHGDH | PKM2-IN-1 (PKM2 inhibitor) | Human NSCLC A549 cells (in vitro and in vivo) | Increased G2/M cell cycle arrest, induced ROS-dependent apoptosis, and significant tumor growth inhibition. | [3] |
Potential Synergistic Mechanisms and Signaling Pathways
The inhibition of PHGDH by this compound disrupts the serine synthesis pathway, leading to reduced nucleotide, amino acid, and lipid biosynthesis, which are essential for rapidly dividing cancer cells. Combining this compound with drugs that target other key cancer-related pathways could lead to enhanced therapeutic efficacy.
Proposed Synergistic Strategy: Dual Metabolic Inhibition
A promising strategy involves the simultaneous inhibition of glycolysis and serine synthesis. The study combining a PKM2 inhibitor (PKM2-IN-1) and a PHGDH inhibitor (NCT-503) in non-small cell lung cancer (NSCLC) provides a strong proof-of-concept.[3] This combination led to a significant reduction in ATP levels, activation of AMPK, and subsequent inhibition of the mTOR pathway, ultimately inducing cell cycle arrest and apoptosis.[3]
Caption: Proposed mechanism of synergistic anti-cancer effect by dual inhibition of PKM2 and PHGDH.
Experimental Protocols
Should studies on the synergistic effects of this compound with other cancer drugs become available, the following experimental protocols would be crucial for a comprehensive comparison.
Cell Viability and Synergy Analysis
1. Cell Culture: Cancer cell lines with known metabolic profiles (e.g., high PHGDH expression) would be cultured under standard conditions.
2. Drug Treatment: Cells would be treated with a matrix of concentrations of this compound and a partner drug, both alone and in combination, for a specified duration (e.g., 72 hours).
3. Viability Assay: Cell viability would be assessed using assays such as MTT or CellTiter-Glo.
4. Synergy Calculation: The synergistic effect of the drug combination would be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Caption: Workflow for determining in vitro synergistic effects of drug combinations.
In Vivo Tumor Growth Inhibition
1. Animal Model: Immunocompromised mice would be subcutaneously injected with cancer cells to establish xenograft tumors.
2. Treatment Groups: Once tumors reach a palpable size, mice would be randomized into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of both drugs.
3. Drug Administration: Drugs would be administered according to a predetermined schedule and dosage.
4. Tumor Measurement: Tumor volume would be measured regularly (e.g., every 2-3 days) using calipers.
5. Endpoint Analysis: At the end of the study, tumors would be excised, weighed, and potentially analyzed for biomarkers.
Future Directions and Conclusion
While the direct evidence for synergistic effects of this compound with other cancer drugs is yet to be established, the foundational research on its mechanism and the promising results from combination studies with other PHGDH inhibitors strongly support the rationale for such investigations. Future studies should focus on combining this compound with standard-of-care chemotherapies and targeted agents, particularly those that induce metabolic stress in cancer cells. The systematic evaluation of these combinations will be critical in unlocking the full therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of PKUMDL-WQ-2201 in Combination Cancer Therapy: A Comparative Analysis
Currently, publicly available data on the synergistic effects of PKUMDL-WQ-2201 with other established cancer drugs is limited. Preclinical research has primarily focused on its mechanism of action as a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) and its individual anti-tumor activity. However, emerging studies on other PHGDH inhibitors provide a strong rationale for investigating this compound in combination regimens.
This compound is a novel, non-NAD+ competing allosteric inhibitor of PHGDH with an IC50 of 35.7 μM.[1] It has demonstrated dose-dependent suppression of cell viability in various cancer cell lines and inhibition of tumor growth in xenograft mouse models. Its mechanism of action centers on the inhibition of the de novo serine synthesis pathway, a critical metabolic route for cancer cell proliferation.[1]
While direct synergistic studies with other cancer drugs are not yet published, research on similar PHGDH inhibitors, such as NCT-503, has shown significant synergistic anti-cancer effects when combined with inhibitors of other metabolic pathways, like pyruvate kinase M2 (PKM2). This suggests a promising avenue for future research into this compound combination therapies.
Comparison with Other PHGDH Inhibitors in Combination Studies
To extrapolate the potential synergistic effects of this compound, this guide will compare its known characteristics with those of other PHGDH inhibitors that have been evaluated in combination therapies.
| Inhibitor | Target | Combination Partner | Cancer Model | Observed Synergistic Effects | Reference |
| This compound | PHGDH (Allosteric) | PKUMDL-WQ-2101 (Allosteric PHGDH inhibitor) | In vitro enzymatic assays | Enhanced PHGDH inhibition | [2] |
| NCT-503 | PHGDH | PKM2-IN-1 (PKM2 inhibitor) | Human NSCLC A549 cells (in vitro and in vivo) | Increased G2/M cell cycle arrest, induced ROS-dependent apoptosis, and significant tumor growth inhibition. | [3] |
Potential Synergistic Mechanisms and Signaling Pathways
The inhibition of PHGDH by this compound disrupts the serine synthesis pathway, leading to reduced nucleotide, amino acid, and lipid biosynthesis, which are essential for rapidly dividing cancer cells. Combining this compound with drugs that target other key cancer-related pathways could lead to enhanced therapeutic efficacy.
Proposed Synergistic Strategy: Dual Metabolic Inhibition
A promising strategy involves the simultaneous inhibition of glycolysis and serine synthesis. The study combining a PKM2 inhibitor (PKM2-IN-1) and a PHGDH inhibitor (NCT-503) in non-small cell lung cancer (NSCLC) provides a strong proof-of-concept.[3] This combination led to a significant reduction in ATP levels, activation of AMPK, and subsequent inhibition of the mTOR pathway, ultimately inducing cell cycle arrest and apoptosis.[3]
Caption: Proposed mechanism of synergistic anti-cancer effect by dual inhibition of PKM2 and PHGDH.
Experimental Protocols
Should studies on the synergistic effects of this compound with other cancer drugs become available, the following experimental protocols would be crucial for a comprehensive comparison.
Cell Viability and Synergy Analysis
1. Cell Culture: Cancer cell lines with known metabolic profiles (e.g., high PHGDH expression) would be cultured under standard conditions.
2. Drug Treatment: Cells would be treated with a matrix of concentrations of this compound and a partner drug, both alone and in combination, for a specified duration (e.g., 72 hours).
3. Viability Assay: Cell viability would be assessed using assays such as MTT or CellTiter-Glo.
4. Synergy Calculation: The synergistic effect of the drug combination would be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Caption: Workflow for determining in vitro synergistic effects of drug combinations.
In Vivo Tumor Growth Inhibition
1. Animal Model: Immunocompromised mice would be subcutaneously injected with cancer cells to establish xenograft tumors.
2. Treatment Groups: Once tumors reach a palpable size, mice would be randomized into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of both drugs.
3. Drug Administration: Drugs would be administered according to a predetermined schedule and dosage.
4. Tumor Measurement: Tumor volume would be measured regularly (e.g., every 2-3 days) using calipers.
5. Endpoint Analysis: At the end of the study, tumors would be excised, weighed, and potentially analyzed for biomarkers.
Future Directions and Conclusion
While the direct evidence for synergistic effects of this compound with other cancer drugs is yet to be established, the foundational research on its mechanism and the promising results from combination studies with other PHGDH inhibitors strongly support the rationale for such investigations. Future studies should focus on combining this compound with standard-of-care chemotherapies and targeted agents, particularly those that induce metabolic stress in cancer cells. The systematic evaluation of these combinations will be critical in unlocking the full therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allosteric PHGDH Inhibitors for Cancer Research
An objective guide for researchers and drug development professionals on the performance of leading allosteric inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism.
The escalating interest in targeting cancer metabolism has positioned phosphoglycerate dehydrogenase (PHGDH) as a promising therapeutic target. As the rate-limiting enzyme in the de novo serine synthesis pathway, its inhibition offers a strategy to selectively starve cancer cells of essential building blocks for proliferation. This guide provides a head-to-head comparison of prominent allosteric inhibitors of PHGDH, presenting key experimental data to inform inhibitor selection and future drug development efforts.
Quantitative Comparison of Allosteric PHGDH Inhibitors
The following table summarizes the in vitro and cellular potency of several well-characterized allosteric PHGDH inhibitors. These compounds, including CBR-5884, NCT-503, and the PKUMDL series, have been instrumental in validating PHGDH as a therapeutic target.
| Inhibitor | Target | IC50 (μM) | EC50 (μM) | Cell Line(s) for EC50 | In Vivo Efficacy | Key Features |
| CBR-5884 | PHGDH | 33 ± 12[1] | >30 | MDA-MB-468 | Not tested in vivo due to instability[1] | Time-dependent covalent inhibitor, unstable in mouse plasma.[1] |
| NCT-503 | PHGDH | 2.5 ± 0.6[1] | 8 - 16 | PHGDH-dependent cell lines (e.g., MDA-MB-468, BT-20, HCC70)[2] | Demonstrated tumor growth reduction in xenograft models.[2] | Non-competitive inhibitor with good in vivo activity.[1][2] |
| PKUMDL-WQ-2101 | PHGDH | 28.1 ± 1.3[1][3] | 7.7 - 10.8 | MDA-MB-468, HCC70[1] | Suppressed tumor growth in mice.[1] | Rationally designed allosteric inhibitor.[1] |
| PKUMDL-WQ-2201 | PHGDH | Not explicitly stated, but noted to have potent enzymatic inhibition[1][3] | 6.9 - 10.0 | MDA-MB-468, HCC70[1] | Suppressed tumor growth in mice.[1] | Outperforms CBR-5884 and is comparable to NCT-503 in cellular assays.[1][3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the PHGDH signaling pathway and a general experimental workflow for inhibitor testing.
Caption: Role of PHGDH in the serine biosynthesis pathway.
Caption: Workflow for comparing PHGDH inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of allosteric PHGDH inhibitors.
PHGDH Enzyme Inhibition Assay (IC50 Determination)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
-
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM DTT
-
Substrate solution: 3-Phosphoglycerate (3-PG)
-
Cofactor solution: NAD+
-
Detection reagent: Diaphorase and Resazurin (B115843)
-
Test compounds (allosteric PHGDH inhibitors)
-
384-well black plates
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 20 µL of a solution containing the PHGDH enzyme in assay buffer to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Prepare a substrate/cofactor mix containing 3-PG and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate/cofactor mix to all wells.
-
Immediately add 10 µL of the detection reagent (diaphorase and resazurin).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence of resorufin (B1680543) (the product of resazurin reduction) using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context.
-
Materials:
-
PHGDH-expressing cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PHGDH antibody
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PHGDH in each sample by SDS-PAGE and Western blotting using an anti-PHGDH antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble PHGDH as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
In Vivo Efficacy Assessment in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a PHGDH inhibitor in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).[2]
-
Measure tumor volume using calipers and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.[2]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor. Monitor for any signs of toxicity by observing changes in body weight and overall animal health.
-
References
A Head-to-Head Comparison of Allosteric PHGDH Inhibitors for Cancer Research
An objective guide for researchers and drug development professionals on the performance of leading allosteric inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism.
The escalating interest in targeting cancer metabolism has positioned phosphoglycerate dehydrogenase (PHGDH) as a promising therapeutic target. As the rate-limiting enzyme in the de novo serine synthesis pathway, its inhibition offers a strategy to selectively starve cancer cells of essential building blocks for proliferation. This guide provides a head-to-head comparison of prominent allosteric inhibitors of PHGDH, presenting key experimental data to inform inhibitor selection and future drug development efforts.
Quantitative Comparison of Allosteric PHGDH Inhibitors
The following table summarizes the in vitro and cellular potency of several well-characterized allosteric PHGDH inhibitors. These compounds, including CBR-5884, NCT-503, and the PKUMDL series, have been instrumental in validating PHGDH as a therapeutic target.
| Inhibitor | Target | IC50 (μM) | EC50 (μM) | Cell Line(s) for EC50 | In Vivo Efficacy | Key Features |
| CBR-5884 | PHGDH | 33 ± 12[1] | >30 | MDA-MB-468 | Not tested in vivo due to instability[1] | Time-dependent covalent inhibitor, unstable in mouse plasma.[1] |
| NCT-503 | PHGDH | 2.5 ± 0.6[1] | 8 - 16 | PHGDH-dependent cell lines (e.g., MDA-MB-468, BT-20, HCC70)[2] | Demonstrated tumor growth reduction in xenograft models.[2] | Non-competitive inhibitor with good in vivo activity.[1][2] |
| PKUMDL-WQ-2101 | PHGDH | 28.1 ± 1.3[1][3] | 7.7 - 10.8 | MDA-MB-468, HCC70[1] | Suppressed tumor growth in mice.[1] | Rationally designed allosteric inhibitor.[1] |
| PKUMDL-WQ-2201 | PHGDH | Not explicitly stated, but noted to have potent enzymatic inhibition[1][3] | 6.9 - 10.0 | MDA-MB-468, HCC70[1] | Suppressed tumor growth in mice.[1] | Outperforms CBR-5884 and is comparable to NCT-503 in cellular assays.[1][3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the PHGDH signaling pathway and a general experimental workflow for inhibitor testing.
Caption: Role of PHGDH in the serine biosynthesis pathway.
Caption: Workflow for comparing PHGDH inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of allosteric PHGDH inhibitors.
PHGDH Enzyme Inhibition Assay (IC50 Determination)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
-
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM DTT
-
Substrate solution: 3-Phosphoglycerate (3-PG)
-
Cofactor solution: NAD+
-
Detection reagent: Diaphorase and Resazurin
-
Test compounds (allosteric PHGDH inhibitors)
-
384-well black plates
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 20 µL of a solution containing the PHGDH enzyme in assay buffer to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Prepare a substrate/cofactor mix containing 3-PG and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate/cofactor mix to all wells.
-
Immediately add 10 µL of the detection reagent (diaphorase and resazurin).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence of resorufin (the product of resazurin reduction) using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context.
-
Materials:
-
PHGDH-expressing cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PHGDH antibody
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PHGDH in each sample by SDS-PAGE and Western blotting using an anti-PHGDH antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble PHGDH as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
In Vivo Efficacy Assessment in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a PHGDH inhibitor in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).[2]
-
Measure tumor volume using calipers and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.[2]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor. Monitor for any signs of toxicity by observing changes in body weight and overall animal health.
-
References
Validating PKUMDL-WQ-2201: A Head-to-Head Comparison with Genetic Knockdown of PHGDH
For researchers, scientists, and drug development professionals, understanding the on-target efficacy and cellular impact of a novel inhibitor is paramount. This guide provides a direct comparison of the pharmacological inhibitor PKUMDL-WQ-2201 with genetic knockdown of its target, 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. The data presented here, compiled from peer-reviewed studies, validates the targeted activity of this compound and offers a framework for its application in cancer metabolism research.
Executive Summary
Phosphoglycerate Dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway and is overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1] this compound is a selective, non-NAD+-competing allosteric inhibitor of PHGDH.[1] This guide demonstrates that the effects of this compound on cancer cell viability and serine synthesis closely mimic those of genetic PHGDH knockdown, confirming its specific mechanism of action.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the effects of this compound and genetic knockdown of PHGDH on cancer cell lines.
| Parameter | This compound | Genetic Knockdown (shRNA/siRNA) | Cell Line | Reference |
| Effect on Cell Viability | EC50: 6.90 µM | Significant decrease in viability | MDA-MB-468 (PHGDH-amplified breast cancer) | [1][2] |
| EC50: 10.0 µM | Significant decrease in viability | HCC70 (PHGDH-amplified breast cancer) | [1] | |
| No significant effect | No significant effect | MDA-MB-231 (low PHGDH expression) | [1][2] | |
| Effect on Serine Synthesis | >50% reduction in glucose incorporation into serine and glycine | Complete abrogation of de novo serine synthesis | SKOV3 (ovarian cancer) | [1] |
| Decreased production of M+3 serine | Reduced flux in serine synthesis pathway | MDA-MB-468 | [3][4] |
Table 1: Comparative effects of this compound and genetic knockdown on cancer cell viability and serine synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Genetic Knockdown of PHGDH using shRNA
This protocol describes the generation of stable PHGDH knockdown cell lines using a retroviral transduction-based method.
-
shRNA Vector Preparation: Short hairpin RNA (shRNA) sequences targeting PHGDH are designed and cloned into a retroviral vector (e.g., pGCLV-GV166 lentivirus vector). A scrambled shRNA sequence is used as a negative control.[5]
-
Cell Culture: MDA-MB-468 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection and Virus Production: The shRNA-containing retroviral vectors, along with packaging plasmids, are transfected into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: The viral supernatant is collected and used to infect the target MDA-MB-468 cells.
-
Selection: Stably transduced cells are selected using an appropriate antibiotic (e.g., puromycin), the resistance gene for which is present on the shRNA vector.[5]
-
Validation of Knockdown: The efficiency of PHGDH knockdown is confirmed by Western blot analysis of PHGDH protein levels.[2]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Metabolomic Analysis of Serine Synthesis using Stable Isotope Labeling
This method traces the incorporation of labeled glucose into serine and downstream metabolites to quantify the activity of the de novo serine synthesis pathway.
-
Cell Culture and Treatment: SKOV3 cells (both wild-type and PHGDH knockout) are cultured. For inhibitor studies, wild-type cells are treated with this compound (at its approximate IC50) for 24 hours.[1]
-
Stable Isotope Labeling: The culture medium is replaced with a medium containing U-13C-glucose, and the cells are incubated for a defined period (e.g., 24 hours).[1]
-
Metabolite Extraction: The medium is removed, and intracellular metabolites are extracted using ice-cold 80% methanol.
-
LC-MS Analysis: The cell extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the levels of 13C-labeled serine and glycine.
-
Data Analysis: The mass isotopomer distribution is analyzed to determine the fraction of serine and glycine derived from glucose, providing a quantitative measure of de novo serine synthesis.[1]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Figure 1: The serine biosynthesis pathway and points of intervention.
Figure 2: Workflow for comparing this compound and PHGDH knockdown.
Conclusion
The presented data strongly supports that the pharmacological inhibition of PHGDH by this compound phenocopies the effects of genetic knockdown of PHGDH in cancer cells with amplified PHGDH. Both interventions lead to a significant reduction in cell viability and a marked decrease in de novo serine synthesis. This validation of on-target activity positions this compound as a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and as a promising lead compound for the development of novel anti-cancer therapeutics.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHGDH Is Upregulated at Translational Level and Implicated in Platin-Resistant in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating PKUMDL-WQ-2201: A Head-to-Head Comparison with Genetic Knockdown of PHGDH
For researchers, scientists, and drug development professionals, understanding the on-target efficacy and cellular impact of a novel inhibitor is paramount. This guide provides a direct comparison of the pharmacological inhibitor PKUMDL-WQ-2201 with genetic knockdown of its target, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. The data presented here, compiled from peer-reviewed studies, validates the targeted activity of this compound and offers a framework for its application in cancer metabolism research.
Executive Summary
Phosphoglycerate Dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway and is overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1] this compound is a selective, non-NAD+-competing allosteric inhibitor of PHGDH.[1] This guide demonstrates that the effects of this compound on cancer cell viability and serine synthesis closely mimic those of genetic PHGDH knockdown, confirming its specific mechanism of action.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the effects of this compound and genetic knockdown of PHGDH on cancer cell lines.
| Parameter | This compound | Genetic Knockdown (shRNA/siRNA) | Cell Line | Reference |
| Effect on Cell Viability | EC50: 6.90 µM | Significant decrease in viability | MDA-MB-468 (PHGDH-amplified breast cancer) | [1][2] |
| EC50: 10.0 µM | Significant decrease in viability | HCC70 (PHGDH-amplified breast cancer) | [1] | |
| No significant effect | No significant effect | MDA-MB-231 (low PHGDH expression) | [1][2] | |
| Effect on Serine Synthesis | >50% reduction in glucose incorporation into serine and glycine (B1666218) | Complete abrogation of de novo serine synthesis | SKOV3 (ovarian cancer) | [1] |
| Decreased production of M+3 serine | Reduced flux in serine synthesis pathway | MDA-MB-468 | [3][4] |
Table 1: Comparative effects of this compound and genetic knockdown on cancer cell viability and serine synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Genetic Knockdown of PHGDH using shRNA
This protocol describes the generation of stable PHGDH knockdown cell lines using a retroviral transduction-based method.
-
shRNA Vector Preparation: Short hairpin RNA (shRNA) sequences targeting PHGDH are designed and cloned into a retroviral vector (e.g., pGCLV-GV166 lentivirus vector). A scrambled shRNA sequence is used as a negative control.[5]
-
Cell Culture: MDA-MB-468 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection and Virus Production: The shRNA-containing retroviral vectors, along with packaging plasmids, are transfected into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: The viral supernatant is collected and used to infect the target MDA-MB-468 cells.
-
Selection: Stably transduced cells are selected using an appropriate antibiotic (e.g., puromycin), the resistance gene for which is present on the shRNA vector.[5]
-
Validation of Knockdown: The efficiency of PHGDH knockdown is confirmed by Western blot analysis of PHGDH protein levels.[2]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Metabolomic Analysis of Serine Synthesis using Stable Isotope Labeling
This method traces the incorporation of labeled glucose into serine and downstream metabolites to quantify the activity of the de novo serine synthesis pathway.
-
Cell Culture and Treatment: SKOV3 cells (both wild-type and PHGDH knockout) are cultured. For inhibitor studies, wild-type cells are treated with this compound (at its approximate IC50) for 24 hours.[1]
-
Stable Isotope Labeling: The culture medium is replaced with a medium containing U-13C-glucose, and the cells are incubated for a defined period (e.g., 24 hours).[1]
-
Metabolite Extraction: The medium is removed, and intracellular metabolites are extracted using ice-cold 80% methanol.
-
LC-MS Analysis: The cell extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the levels of 13C-labeled serine and glycine.
-
Data Analysis: The mass isotopomer distribution is analyzed to determine the fraction of serine and glycine derived from glucose, providing a quantitative measure of de novo serine synthesis.[1]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Figure 1: The serine biosynthesis pathway and points of intervention.
Figure 2: Workflow for comparing this compound and PHGDH knockdown.
Conclusion
The presented data strongly supports that the pharmacological inhibition of PHGDH by this compound phenocopies the effects of genetic knockdown of PHGDH in cancer cells with amplified PHGDH. Both interventions lead to a significant reduction in cell viability and a marked decrease in de novo serine synthesis. This validation of on-target activity positions this compound as a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and as a promising lead compound for the development of novel anti-cancer therapeutics.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHGDH Is Upregulated at Translational Level and Implicated in Platin-Resistant in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-WQ-2201: A Comparative Analysis of a Novel Allosteric PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PKUMDL-WQ-2201, a novel allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). While comprehensive cross-reactivity data for this compound against a broad panel of off-target enzymes and receptors is not publicly available, this document summarizes its known on-target activity and compares it with other known PHGDH inhibitors, providing available experimental context and methodologies.
Introduction to this compound
This compound is a small molecule compound identified as a non-NAD+-competing allosteric inhibitor of PHGDH.[1][2] PHGDH is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell growth and proliferation. By allosterically inhibiting PHGDH, this compound offers a potential therapeutic strategy for cancers dependent on this metabolic pathway.
On-Target Potency and Cellular Activity
This compound has demonstrated dose-dependent inhibitory effects on PHGDH and has shown to suppress the viability of cancer cell lines with amplified PHGDH.
| Compound | Target | IC50 (Enzymatic Assay) | Cellular EC50 (MDA-MB-468) | Cellular EC50 (HCC70) |
| This compound | PHGDH | 35.7 ± 8.6 μM[3] | 6.90 μM[3][4] | 10.0 μM[3][4] |
| CBR-5884 | PHGDH | ~33 μM | Not directly comparable | Not directly comparable |
| NCT-503 | PHGDH | ~2.5 μM | Similar to this compound[4] | Similar to this compound[4] |
Table 1: Comparison of In Vitro Potency of PHGDH Inhibitors. This table summarizes the reported enzymatic inhibitory concentration (IC50) and cellular effective concentration (EC50) of this compound compared to other notable PHGDH inhibitors.
Cross-Reactivity and Selectivity Profile
Detailed cross-reactivity studies for this compound against a broad range of kinases, G-protein coupled receptors (GPCRs), and other enzymes are not currently available in the public domain.
However, studies on other PHGDH inhibitors provide a framework for the expected selectivity. For instance, a separate class of PHGDH inhibitors was profiled against a panel of three other human NAD(P)+ dependent dehydrogenases (LDHA, IDH1, MDH1) and showed no significant inhibition at concentrations up to 10 μM, suggesting a degree of selectivity for PHGDH within this enzyme family.
To ascertain the on-target specificity of this compound, experiments utilizing CRISPR-Cas9 mediated PHGDH knockout (KO) cell lines have been performed. In these studies, the growth of control cells was suppressed by this compound, whereas the proliferation of PHGDH KO cells remained largely unaffected, indicating that the cytotoxic effects of the compound are primarily mediated through its inhibition of PHGDH.[3]
Experimental Protocols
PHGDH Enzymatic Assay
The inhibitory activity of this compound on PHGDH is typically determined using a biochemical assay that measures the rate of NADH production.
-
Reaction Mixture: A solution containing recombinant human PHGDH enzyme, its substrate 3-phosphoglycerate, and the cofactor NAD+ in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Initiation and Detection: The reaction is initiated, and the increase in absorbance at 340 nm, corresponding to the production of NADH, is monitored over time using a spectrophotometer.
-
IC50 Calculation: The concentration of this compound that results in a 50% reduction in the initial velocity of the enzymatic reaction is determined as the IC50 value.
Cell Viability Assay
The effect of this compound on cancer cell proliferation is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A reagent that measures metabolic activity (and thus cell viability) is added to each well.
-
Signal Detection: The resulting signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
EC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability is calculated as the EC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted metabolic pathway and a general workflow for assessing inhibitor specificity.
Caption: Targeted Serine Biosynthesis Pathway.
Caption: Specificity Assessment Workflow.
Conclusion
This compound is a promising allosteric inhibitor of PHGDH with demonstrated on-target activity in enzymatic and cellular assays. While its selectivity has been supported by studies in PHGDH knockout cells, a comprehensive understanding of its off-target profile awaits broad-based cross-reactivity screening. Such data will be crucial for the continued development and positioning of this compound as a potential therapeutic agent.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-WQ-2201: A Comparative Analysis of a Novel Allosteric PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PKUMDL-WQ-2201, a novel allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). While comprehensive cross-reactivity data for this compound against a broad panel of off-target enzymes and receptors is not publicly available, this document summarizes its known on-target activity and compares it with other known PHGDH inhibitors, providing available experimental context and methodologies.
Introduction to this compound
This compound is a small molecule compound identified as a non-NAD+-competing allosteric inhibitor of PHGDH.[1][2] PHGDH is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell growth and proliferation. By allosterically inhibiting PHGDH, this compound offers a potential therapeutic strategy for cancers dependent on this metabolic pathway.
On-Target Potency and Cellular Activity
This compound has demonstrated dose-dependent inhibitory effects on PHGDH and has shown to suppress the viability of cancer cell lines with amplified PHGDH.
| Compound | Target | IC50 (Enzymatic Assay) | Cellular EC50 (MDA-MB-468) | Cellular EC50 (HCC70) |
| This compound | PHGDH | 35.7 ± 8.6 μM[3] | 6.90 μM[3][4] | 10.0 μM[3][4] |
| CBR-5884 | PHGDH | ~33 μM | Not directly comparable | Not directly comparable |
| NCT-503 | PHGDH | ~2.5 μM | Similar to this compound[4] | Similar to this compound[4] |
Table 1: Comparison of In Vitro Potency of PHGDH Inhibitors. This table summarizes the reported enzymatic inhibitory concentration (IC50) and cellular effective concentration (EC50) of this compound compared to other notable PHGDH inhibitors.
Cross-Reactivity and Selectivity Profile
Detailed cross-reactivity studies for this compound against a broad range of kinases, G-protein coupled receptors (GPCRs), and other enzymes are not currently available in the public domain.
However, studies on other PHGDH inhibitors provide a framework for the expected selectivity. For instance, a separate class of PHGDH inhibitors was profiled against a panel of three other human NAD(P)+ dependent dehydrogenases (LDHA, IDH1, MDH1) and showed no significant inhibition at concentrations up to 10 μM, suggesting a degree of selectivity for PHGDH within this enzyme family.
To ascertain the on-target specificity of this compound, experiments utilizing CRISPR-Cas9 mediated PHGDH knockout (KO) cell lines have been performed. In these studies, the growth of control cells was suppressed by this compound, whereas the proliferation of PHGDH KO cells remained largely unaffected, indicating that the cytotoxic effects of the compound are primarily mediated through its inhibition of PHGDH.[3]
Experimental Protocols
PHGDH Enzymatic Assay
The inhibitory activity of this compound on PHGDH is typically determined using a biochemical assay that measures the rate of NADH production.
-
Reaction Mixture: A solution containing recombinant human PHGDH enzyme, its substrate 3-phosphoglycerate, and the cofactor NAD+ in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Initiation and Detection: The reaction is initiated, and the increase in absorbance at 340 nm, corresponding to the production of NADH, is monitored over time using a spectrophotometer.
-
IC50 Calculation: The concentration of this compound that results in a 50% reduction in the initial velocity of the enzymatic reaction is determined as the IC50 value.
Cell Viability Assay
The effect of this compound on cancer cell proliferation is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A reagent that measures metabolic activity (and thus cell viability) is added to each well.
-
Signal Detection: The resulting signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
EC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability is calculated as the EC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted metabolic pathway and a general workflow for assessing inhibitor specificity.
Caption: Targeted Serine Biosynthesis Pathway.
Caption: Specificity Assessment Workflow.
Conclusion
This compound is a promising allosteric inhibitor of PHGDH with demonstrated on-target activity in enzymatic and cellular assays. While its selectivity has been supported by studies in PHGDH knockout cells, a comprehensive understanding of its off-target profile awaits broad-based cross-reactivity screening. Such data will be crucial for the continued development and positioning of this compound as a potential therapeutic agent.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of the Novel PHGDH Inhibitor PKUMDL-WQ-2201: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comparative guide on the in vivo efficacy of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), benchmarked against other known inhibitors of the same target, CBR-5884 and NCT-503. This document provides a comprehensive overview of preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of these compounds for cancer therapy research.
Comparative In Vivo Efficacy of PHGDH Inhibitors
The following table summarizes the available quantitative data on the in vivo anti-tumor efficacy of this compound, NCT-503, and CBR-5884 in various xenograft models.
| Inhibitor | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Breast Cancer | MDA-MB-468 | NOD.CB17 Scid/J Mice | Not specified | Substantial inhibitory effects observed after 30 days.[1] | [1] |
| NCT-503 | Breast Cancer | MDA-MB-468 | NOD SCID Mice | 40 mg/kg daily, intraperitoneally | Significantly reduced tumor volume and weight.[2] | [2] |
| NCT-503 | Renal Cell Carcinoma | HIF2α-KO-SU-R-786-o | BALB/c nude mice | 40 mg/kg daily, intraperitoneally | Significantly suppressed tumor growth.[3] | [3] |
| CBR-5884 | Ovarian Cancer | Not specified | Nude mice xenograft | Not specified | Slower tumor growth and lighter tumor weight observed. |
Note: Specific quantitative data for tumor growth inhibition percentages were not explicitly stated in the referenced abstracts for this compound and CBR-5884, but significant anti-tumor activity was reported.
Mechanism of Action: Targeting the Serine Synthesis Pathway
This compound and its comparators are all designed to inhibit PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway. This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, these compounds aim to starve cancer cells of serine, a critical amino acid for protein synthesis, nucleotide production, and redox balance.
Caption: Inhibition of PHGDH by this compound blocks the conversion of 3-phosphoglycerate, a key step in the serine biosynthesis pathway.
Experimental Protocols
This compound In Vivo Efficacy Study
-
Cell Line and Animal Model: MDA-MB-468 human breast cancer cells were injected into the fourth mammary fat pad of NOD.CB17 Scid/J mice.[1]
-
Procedure: Tumor volumes were monitored every two days. After a palpable tumor formed, mice were treated with this compound for 30 days.[1]
-
Endpoint: The primary endpoint was the measurement of tumor volume and weight at the end of the 30-day treatment period, compared to a vehicle-treated control group.
NCT-503 In Vivo Efficacy Study (Renal Cell Carcinoma)
-
Cell Line and Animal Model: HIF2α-KO-SU-R-786-o human renal cell carcinoma cells were subcutaneously injected into the flanks of female BALB/c nude mice.[3]
-
Procedure: Treatment with NCT-503 (40 mg/kg, intraperitoneally) or vehicle began the day after tumor cell injection and continued daily.[3]
-
Endpoint: Tumor growth was monitored, and the primary endpoint was the final tumor volume in the treated group compared to the vehicle control group.
CBR-5884 In Vivo Efficacy Study (Ovarian Cancer)
-
Cell Line and Animal Model: An epithelial ovarian cancer cell line was used to establish xenografts in nude mice.
-
Procedure: Mice with established tumors were treated with CBR-5884.
-
Endpoint: Tumor growth and final tumor weight were compared between the treated and control groups.
Caption: A generalized workflow for in vivo efficacy studies using xenograft models.
Discussion
The available data indicates that this compound is a promising anti-cancer agent that demonstrates significant in vivo efficacy in a breast cancer model. Its performance is comparable to that of NCT-503, another PHGDH inhibitor with demonstrated efficacy in multiple cancer models. While CBR-5884 has also shown anti-tumor effects in vivo, reports of its instability in mouse plasma may warrant further investigation into its pharmacokinetic properties.
This comparative guide highlights the potential of targeting the serine biosynthesis pathway as a therapeutic strategy for cancers with upregulated PHGDH. Further head-to-head studies with standardized protocols and quantitative endpoints will be crucial for a more definitive comparison of the in vivo efficacy of these promising inhibitors.
References
In Vivo Efficacy of the Novel PHGDH Inhibitor PKUMDL-WQ-2201: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comparative guide on the in vivo efficacy of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), benchmarked against other known inhibitors of the same target, CBR-5884 and NCT-503. This document provides a comprehensive overview of preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of these compounds for cancer therapy research.
Comparative In Vivo Efficacy of PHGDH Inhibitors
The following table summarizes the available quantitative data on the in vivo anti-tumor efficacy of this compound, NCT-503, and CBR-5884 in various xenograft models.
| Inhibitor | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Breast Cancer | MDA-MB-468 | NOD.CB17 Scid/J Mice | Not specified | Substantial inhibitory effects observed after 30 days.[1] | [1] |
| NCT-503 | Breast Cancer | MDA-MB-468 | NOD SCID Mice | 40 mg/kg daily, intraperitoneally | Significantly reduced tumor volume and weight.[2] | [2] |
| NCT-503 | Renal Cell Carcinoma | HIF2α-KO-SU-R-786-o | BALB/c nude mice | 40 mg/kg daily, intraperitoneally | Significantly suppressed tumor growth.[3] | [3] |
| CBR-5884 | Ovarian Cancer | Not specified | Nude mice xenograft | Not specified | Slower tumor growth and lighter tumor weight observed. |
Note: Specific quantitative data for tumor growth inhibition percentages were not explicitly stated in the referenced abstracts for this compound and CBR-5884, but significant anti-tumor activity was reported.
Mechanism of Action: Targeting the Serine Synthesis Pathway
This compound and its comparators are all designed to inhibit PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway. This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, these compounds aim to starve cancer cells of serine, a critical amino acid for protein synthesis, nucleotide production, and redox balance.
Caption: Inhibition of PHGDH by this compound blocks the conversion of 3-phosphoglycerate, a key step in the serine biosynthesis pathway.
Experimental Protocols
This compound In Vivo Efficacy Study
-
Cell Line and Animal Model: MDA-MB-468 human breast cancer cells were injected into the fourth mammary fat pad of NOD.CB17 Scid/J mice.[1]
-
Procedure: Tumor volumes were monitored every two days. After a palpable tumor formed, mice were treated with this compound for 30 days.[1]
-
Endpoint: The primary endpoint was the measurement of tumor volume and weight at the end of the 30-day treatment period, compared to a vehicle-treated control group.
NCT-503 In Vivo Efficacy Study (Renal Cell Carcinoma)
-
Cell Line and Animal Model: HIF2α-KO-SU-R-786-o human renal cell carcinoma cells were subcutaneously injected into the flanks of female BALB/c nude mice.[3]
-
Procedure: Treatment with NCT-503 (40 mg/kg, intraperitoneally) or vehicle began the day after tumor cell injection and continued daily.[3]
-
Endpoint: Tumor growth was monitored, and the primary endpoint was the final tumor volume in the treated group compared to the vehicle control group.
CBR-5884 In Vivo Efficacy Study (Ovarian Cancer)
-
Cell Line and Animal Model: An epithelial ovarian cancer cell line was used to establish xenografts in nude mice.
-
Procedure: Mice with established tumors were treated with CBR-5884.
-
Endpoint: Tumor growth and final tumor weight were compared between the treated and control groups.
Caption: A generalized workflow for in vivo efficacy studies using xenograft models.
Discussion
The available data indicates that this compound is a promising anti-cancer agent that demonstrates significant in vivo efficacy in a breast cancer model. Its performance is comparable to that of NCT-503, another PHGDH inhibitor with demonstrated efficacy in multiple cancer models. While CBR-5884 has also shown anti-tumor effects in vivo, reports of its instability in mouse plasma may warrant further investigation into its pharmacokinetic properties.
This comparative guide highlights the potential of targeting the serine biosynthesis pathway as a therapeutic strategy for cancers with upregulated PHGDH. Further head-to-head studies with standardized protocols and quantitative endpoints will be crucial for a more definitive comparison of the in vivo efficacy of these promising inhibitors.
References
Differential Response of Cancer Cell Lines to the PHGDH Inhibitor PKUMDL-WQ-2201: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2201, and its differential effects on various cancer cell lines. The information presented herein is intended to support researchers in evaluating the therapeutic potential of targeting the serine biosynthesis pathway in cancer.
Introduction to this compound
This compound is a potent and selective, non-NAD+-competing allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is frequently upregulated in various cancers to support rapid cell growth and proliferation. By inhibiting PHGDH, this compound effectively blocks the production of serine, leading to cancer cell death, particularly in cell lines that are dependent on this pathway.
Comparative Analysis of In Vitro Efficacy
The in vitro efficacy of this compound has been evaluated across a panel of cancer cell lines and compared with other known PHGDH inhibitors, CBR-5884 and NCT-503. The data, summarized in the tables below, highlight the differential sensitivity of cancer cell lines to these inhibitors, which often correlates with their PHGDH expression levels.
This compound Efficacy Data
| Cell Line | Cancer Type | PHGDH Amplification | EC50 (µM) | Citation |
| MDA-MB-468 | Breast Cancer | Amplified | 6.90 | [1] |
| HCC70 | Breast Cancer | Amplified | 10.0 | [1] |
| ZR-75-1 | Breast Cancer | Non-amplified | >130 | [1] |
| MCF-7 | Breast Cancer | Non-amplified | >200 | [1] |
| MDA-MB-231 | Breast Cancer | Non-amplified | >200 | [1] |
| MCF-10A | Immortalized Breast Epithelial | N/A | Weak cytotoxicity | [1] |
Comparative Efficacy of PHGDH Inhibitors
| Cell Line | Cancer Type | This compound EC50 (µM) | CBR-5884 IC50 (µM) | NCT-503 IC50/EC50 (µM) | Citations |
| MDA-MB-468 | Breast Cancer | 6.90 | ~33 | 8-16 | [1][2] |
| HCC70 | Breast Cancer | 10.0 | N/A | 8-16 | [1][2] |
| MDA-MB-231 | Breast Cancer | >200 | >100 | ~60-100 | [1][2] |
| SKOV3 | Ovarian Cancer | N/A | ~30-60 | N/A | |
| ID8 | Ovarian Cancer | N/A | ~30-60 | N/A | [3] |
| BT-20 | Breast Cancer | N/A | N/A | 8-16 | [2] |
| HT1080 | Fibrosarcoma | N/A | N/A | 8-16 | [2] |
| MT-3 | Breast Cancer | N/A | N/A | 8-16 | [2] |
| ZR-75-1 | Breast Cancer | >130 | N/A | >100 | [1][2] |
| SK-MEL-2 | Melanoma | N/A | N/A | >100 | [2] |
Note: EC50 and IC50 values represent the concentration of a drug that gives half-maximal response or inhibition, respectively. "N/A" indicates that the data was not available from the searched sources.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
Caption: Serine Biosynthesis Pathway and Inhibition by this compound.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[4][5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound (or other inhibitors). A vehicle control (e.g., DMSO) should be included. Incubate for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 values can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[8][9][10][11][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. Unstained and single-stained controls should be used for compensation and gating.
Western Blotting
This is a general protocol for detecting protein expression levels.
-
Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., PHGDH, cleaved caspase-3, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates potent and selective inhibitory activity against cancer cell lines with amplified PHGDH, highlighting its potential as a targeted therapeutic agent. The differential response observed across various cancer cell lines underscores the importance of patient stratification based on PHGDH expression levels for future clinical investigations. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer types and in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine - Wikipedia [en.wikipedia.org]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PHGDH arginine methylation by PRMT1 promotes serine synthesis and represents a therapeutic vulnerability in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differential Response of Cancer Cell Lines to the PHGDH Inhibitor PKUMDL-WQ-2201: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2201, and its differential effects on various cancer cell lines. The information presented herein is intended to support researchers in evaluating the therapeutic potential of targeting the serine biosynthesis pathway in cancer.
Introduction to this compound
This compound is a potent and selective, non-NAD+-competing allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is frequently upregulated in various cancers to support rapid cell growth and proliferation. By inhibiting PHGDH, this compound effectively blocks the production of serine, leading to cancer cell death, particularly in cell lines that are dependent on this pathway.
Comparative Analysis of In Vitro Efficacy
The in vitro efficacy of this compound has been evaluated across a panel of cancer cell lines and compared with other known PHGDH inhibitors, CBR-5884 and NCT-503. The data, summarized in the tables below, highlight the differential sensitivity of cancer cell lines to these inhibitors, which often correlates with their PHGDH expression levels.
This compound Efficacy Data
| Cell Line | Cancer Type | PHGDH Amplification | EC50 (µM) | Citation |
| MDA-MB-468 | Breast Cancer | Amplified | 6.90 | [1] |
| HCC70 | Breast Cancer | Amplified | 10.0 | [1] |
| ZR-75-1 | Breast Cancer | Non-amplified | >130 | [1] |
| MCF-7 | Breast Cancer | Non-amplified | >200 | [1] |
| MDA-MB-231 | Breast Cancer | Non-amplified | >200 | [1] |
| MCF-10A | Immortalized Breast Epithelial | N/A | Weak cytotoxicity | [1] |
Comparative Efficacy of PHGDH Inhibitors
| Cell Line | Cancer Type | This compound EC50 (µM) | CBR-5884 IC50 (µM) | NCT-503 IC50/EC50 (µM) | Citations |
| MDA-MB-468 | Breast Cancer | 6.90 | ~33 | 8-16 | [1][2] |
| HCC70 | Breast Cancer | 10.0 | N/A | 8-16 | [1][2] |
| MDA-MB-231 | Breast Cancer | >200 | >100 | ~60-100 | [1][2] |
| SKOV3 | Ovarian Cancer | N/A | ~30-60 | N/A | |
| ID8 | Ovarian Cancer | N/A | ~30-60 | N/A | [3] |
| BT-20 | Breast Cancer | N/A | N/A | 8-16 | [2] |
| HT1080 | Fibrosarcoma | N/A | N/A | 8-16 | [2] |
| MT-3 | Breast Cancer | N/A | N/A | 8-16 | [2] |
| ZR-75-1 | Breast Cancer | >130 | N/A | >100 | [1][2] |
| SK-MEL-2 | Melanoma | N/A | N/A | >100 | [2] |
Note: EC50 and IC50 values represent the concentration of a drug that gives half-maximal response or inhibition, respectively. "N/A" indicates that the data was not available from the searched sources.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
Caption: Serine Biosynthesis Pathway and Inhibition by this compound.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[4][5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound (or other inhibitors). A vehicle control (e.g., DMSO) should be included. Incubate for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 values can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[8][9][10][11][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. Unstained and single-stained controls should be used for compensation and gating.
Western Blotting
This is a general protocol for detecting protein expression levels.
-
Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., PHGDH, cleaved caspase-3, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates potent and selective inhibitory activity against cancer cell lines with amplified PHGDH, highlighting its potential as a targeted therapeutic agent. The differential response observed across various cancer cell lines underscores the importance of patient stratification based on PHGDH expression levels for future clinical investigations. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer types and in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine - Wikipedia [en.wikipedia.org]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PHGDH arginine methylation by PRMT1 promotes serine synthesis and represents a therapeutic vulnerability in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
literature review comparing PKUMDL-WQ-2201 with first-generation PHGDH inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2201, with notable first-generation PHGDH inhibitors. The following sections detail the compounds' mechanisms of action, present comparative quantitative data, outline experimental protocols for their evaluation, and visualize key biological pathways and experimental workflows.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. This pathway is often upregulated in various cancers to meet the high demand for serine, which is essential for nucleotide synthesis, redox balance, and biomass production. Consequently, PHGDH has emerged as a promising therapeutic target for cancer treatment. First-generation inhibitors have validated this approach, and newer compounds like this compound are being developed to improve upon their predecessors.
Mechanism of Action
This compound is a novel, selective, and non-NAD+-competing allosteric inhibitor of PHGDH. It binds to a distinct allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity.
First-generation PHGDH inhibitors encompass a variety of mechanisms:
-
CBR-5884: A non-competitive inhibitor that disrupts the oligomerization state of PHGDH.
-
NCT-503: A non-competitive inhibitor with respect to both 3-phosphoglycerate and NAD+.
-
BI-4924: A potent and selective NADH/NAD+-competitive inhibitor.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo efficacy data for this compound and first-generation PHGDH inhibitors.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 35.7 | Allosteric, Non-NAD+ competitive |
| CBR-5884 | 33 | Non-competitive |
| NCT-503 | 2.5 | Non-competitive |
| BI-4924 | 0.003 | NAD+ competitive |
Table 2: In Vitro Cellular Efficacy (EC50) in PHGDH-dependent Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) |
| This compound | MDA-MB-468 | 6.9 |
| HCC70 | 10.0 | |
| CBR-5884 | Various | ~15-30 |
| NCT-503 | MDA-MB-468 | 8-16 |
| BI-4924 | Various | Not widely reported |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition |
| This compound | MDA-MB-468 xenograft | 20 mg/kg, i.p., daily | Significant |
| NCT-503 | MDA-MB-468 xenograft | 40 mg/kg, i.p., daily | Significant |
| CBR-5884 | Not typically used in vivo due to instability | - | - |
| BI-4924 | Not widely reported | - | - |
Experimental Protocols
PHGDH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PHGDH.
Materials:
-
Purified recombinant human PHGDH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM DTT)
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Coupling enzyme: Diaphorase
-
Detection reagent: Resazurin
-
Test compounds dissolved in DMSO
-
384-well black microplates
Protocol:
-
Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate.
-
Add 5 µL of PHGDH enzyme solution (final concentration ~10 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing 3-PG (final concentration ~200 µM), NAD+ (final concentration ~500 µM), diaphorase, and resazurin.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence of the resulting resorufin at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of PHGDH inhibitors on the viability and proliferation of cancer cells.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the EC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of PHGDH inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
Protocol:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice daily via intraperitoneal (i.p.) injection.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathway```dot
Caption: Workflow for the PHGDH enzyme inhibition assay.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for the in vivo tumor xenograft study.
Conclusion
This compound represents a promising advancement in the field of PHGDH inhibition. Its distinct allosteric mechanism of action offers a potential advantage over first-generation inhibitors, some of which are competitive with the enzyme's cofactor. While its in vitro enzymatic potency (IC50) is comparable to some first-generation inhibitors like CBR-5884, its cellular efficacy (EC50) is in a similar micromolar range to NCT-503. Importantly, this compound has demonstrated significant in vivo anti-tumor activity, a critical feature for a clinical candidate. Further preclinical development and investigation into its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and effective cancer therapies targeting the serine synthesis pathway.
literature review comparing PKUMDL-WQ-2201 with first-generation PHGDH inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2201, with notable first-generation PHGDH inhibitors. The following sections detail the compounds' mechanisms of action, present comparative quantitative data, outline experimental protocols for their evaluation, and visualize key biological pathways and experimental workflows.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This pathway is often upregulated in various cancers to meet the high demand for serine, which is essential for nucleotide synthesis, redox balance, and biomass production. Consequently, PHGDH has emerged as a promising therapeutic target for cancer treatment. First-generation inhibitors have validated this approach, and newer compounds like this compound are being developed to improve upon their predecessors.
Mechanism of Action
This compound is a novel, selective, and non-NAD+-competing allosteric inhibitor of PHGDH. It binds to a distinct allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity.
First-generation PHGDH inhibitors encompass a variety of mechanisms:
-
CBR-5884: A non-competitive inhibitor that disrupts the oligomerization state of PHGDH.
-
NCT-503: A non-competitive inhibitor with respect to both 3-phosphoglycerate and NAD+.
-
BI-4924: A potent and selective NADH/NAD+-competitive inhibitor.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo efficacy data for this compound and first-generation PHGDH inhibitors.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 35.7 | Allosteric, Non-NAD+ competitive |
| CBR-5884 | 33 | Non-competitive |
| NCT-503 | 2.5 | Non-competitive |
| BI-4924 | 0.003 | NAD+ competitive |
Table 2: In Vitro Cellular Efficacy (EC50) in PHGDH-dependent Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) |
| This compound | MDA-MB-468 | 6.9 |
| HCC70 | 10.0 | |
| CBR-5884 | Various | ~15-30 |
| NCT-503 | MDA-MB-468 | 8-16 |
| BI-4924 | Various | Not widely reported |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition |
| This compound | MDA-MB-468 xenograft | 20 mg/kg, i.p., daily | Significant |
| NCT-503 | MDA-MB-468 xenograft | 40 mg/kg, i.p., daily | Significant |
| CBR-5884 | Not typically used in vivo due to instability | - | - |
| BI-4924 | Not widely reported | - | - |
Experimental Protocols
PHGDH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PHGDH.
Materials:
-
Purified recombinant human PHGDH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM DTT)
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Coupling enzyme: Diaphorase
-
Detection reagent: Resazurin
-
Test compounds dissolved in DMSO
-
384-well black microplates
Protocol:
-
Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate.
-
Add 5 µL of PHGDH enzyme solution (final concentration ~10 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing 3-PG (final concentration ~200 µM), NAD+ (final concentration ~500 µM), diaphorase, and resazurin.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence of the resulting resorufin (B1680543) at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of PHGDH inhibitors on the viability and proliferation of cancer cells.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the EC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of PHGDH inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
Protocol:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice daily via intraperitoneal (i.p.) injection.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathway```dot
Caption: Workflow for the PHGDH enzyme inhibition assay.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for the in vivo tumor xenograft study.
Conclusion
This compound represents a promising advancement in the field of PHGDH inhibition. Its distinct allosteric mechanism of action offers a potential advantage over first-generation inhibitors, some of which are competitive with the enzyme's cofactor. While its in vitro enzymatic potency (IC50) is comparable to some first-generation inhibitors like CBR-5884, its cellular efficacy (EC50) is in a similar micromolar range to NCT-503. Importantly, this compound has demonstrated significant in vivo anti-tumor activity, a critical feature for a clinical candidate. Further preclinical development and investigation into its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and effective cancer therapies targeting the serine synthesis pathway.
Safety Operating Guide
Essential Safety and Handling Guidance for PKUMDL-WQ-2201
Disclaimer: A comprehensive Safety Data Sheet (SDS) for PKUMDL-WQ-2201 is not publicly available. This document provides guidance based on general laboratory safety principles for handling research compounds. All procedures must be conducted in strict accordance with your institution's safety protocols and after consulting with your designated safety officer. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment before any handling occurs.
Immediate Safety and Logistical Information
This compound is a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) intended for laboratory research use only.[1] Due to the absence of a specific SDS, researchers must handle this compound with the caution appropriate for a chemical with unknown toxicological properties. Standard laboratory best practices for handling potent, biologically active small molecules should be followed at all times.
Storage and Solubility
Proper storage is crucial to maintain the integrity of this compound. The compound is typically supplied as a solid and should be stored at -20°C. Once in solution, storage conditions depend on the duration. For short-term storage (up to one month), -20°C is recommended, while for long-term storage (up to six months), -80°C is advised to prevent degradation.[1] The compound is soluble in DMSO.
| Parameter | Value |
| Storage (Solid) | -20°C |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months)[1] |
| Solubility | Soluble in DMSO |
Operational and Disposal Plans
The following procedural guidance is based on standard laboratory protocols for handling research compounds of unknown hazard.
Personal Protective Equipment (PPE)
Given the lack of specific data, a comprehensive PPE strategy is mandatory to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the solid compound or its solutions.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given the solubility in DMSO, which can facilitate skin absorption of other substances, extra care should be taken. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of aerosol generation or spillage, consider a disposable gown.
-
Respiratory Protection: Work with the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge should be used, based on a formal risk assessment.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing: To handle the solid, carefully weigh the required amount in a chemical fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.
-
Solubilization: Prepare stock solutions within the fume hood. Add the solvent (e.g., DMSO) to the vial containing the solid compound slowly to avoid splashing. Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes for storage.[1]
-
Spill Management: In case of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure of the hazard. For small spills, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used pipette tips, gloves, and absorbent materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible waste containers. Do not mix with other waste streams unless permitted by your institution's waste management guidelines.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a standard workflow for handling a research compound like this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Essential Safety and Handling Guidance for PKUMDL-WQ-2201
Disclaimer: A comprehensive Safety Data Sheet (SDS) for PKUMDL-WQ-2201 is not publicly available. This document provides guidance based on general laboratory safety principles for handling research compounds. All procedures must be conducted in strict accordance with your institution's safety protocols and after consulting with your designated safety officer. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment before any handling occurs.
Immediate Safety and Logistical Information
This compound is a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) intended for laboratory research use only.[1] Due to the absence of a specific SDS, researchers must handle this compound with the caution appropriate for a chemical with unknown toxicological properties. Standard laboratory best practices for handling potent, biologically active small molecules should be followed at all times.
Storage and Solubility
Proper storage is crucial to maintain the integrity of this compound. The compound is typically supplied as a solid and should be stored at -20°C. Once in solution, storage conditions depend on the duration. For short-term storage (up to one month), -20°C is recommended, while for long-term storage (up to six months), -80°C is advised to prevent degradation.[1] The compound is soluble in DMSO.
| Parameter | Value |
| Storage (Solid) | -20°C |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months)[1] |
| Solubility | Soluble in DMSO |
Operational and Disposal Plans
The following procedural guidance is based on standard laboratory protocols for handling research compounds of unknown hazard.
Personal Protective Equipment (PPE)
Given the lack of specific data, a comprehensive PPE strategy is mandatory to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the solid compound or its solutions.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given the solubility in DMSO, which can facilitate skin absorption of other substances, extra care should be taken. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of aerosol generation or spillage, consider a disposable gown.
-
Respiratory Protection: Work with the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge should be used, based on a formal risk assessment.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing: To handle the solid, carefully weigh the required amount in a chemical fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.
-
Solubilization: Prepare stock solutions within the fume hood. Add the solvent (e.g., DMSO) to the vial containing the solid compound slowly to avoid splashing. Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes for storage.[1]
-
Spill Management: In case of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure of the hazard. For small spills, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used pipette tips, gloves, and absorbent materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible waste containers. Do not mix with other waste streams unless permitted by your institution's waste management guidelines.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a standard workflow for handling a research compound like this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
